15-Hydroxypentadecanoic acid
描述
This compound has been reported in Arabidopsis thaliana and Angelica archangelica with data available.
Structure
3D Structure
属性
IUPAC Name |
15-hydroxypentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h16H,1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNJUAMQZRJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196750 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-33-8 | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-Hydroxypentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-hydroxypentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-HYDROXYPENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU65P3692T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Ubiquitous Yet Understated Role of 15-Hydroxypentadecanoic Acid in the Plant Kingdom: A Technical Guide
For Immediate Release
[CITY, State, December 11, 2025] – This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of 15-hydroxypentadecanoic acid in plants. Addressed to researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction
This compound, an omega-hydroxy long-chain fatty acid, is a specialized lipid molecule found across the plant kingdom.[1] While not as abundant as other fatty acids, it plays a crucial structural role as a monomeric constituent of the protective biopolyesters, cutin and suberin. This guide provides an in-depth exploration of its presence in various plant species, the methodologies for its analysis, its biosynthetic origins, and its emerging role in plant signaling pathways.
Natural Occurrence and Quantitative Data
This compound has been identified as a component of the cutin polymer in several plant species. Cutin is an essential protective layer on the epidermis of aerial plant organs, providing a barrier against environmental stresses. The presence of this compound has been confirmed in the model plant Arabidopsis thaliana, the medicinal herb Angelica archangelica, and the ornamental flower Tagetes erecta.[1][2]
While its presence is established, precise quantitative data on the concentration of this compound across a wide range of plant tissues remains an area of active research. The composition of cutin can vary significantly between plant species, organs, and even developmental stages. The following table summarizes the known occurrence and available quantitative information.
| Plant Species | Tissue/Organ | Method of Analysis | Concentration/Relative Abundance | Reference(s) |
| Arabidopsis thaliana | Leaves, Stems | GC-MS | Present as a cutin monomer; specific percentage not consistently reported in broad analyses. Dicarboxylic acids are predominant in leaf and stem cutin. | [1][3][4] |
| Angelica archangelica | Roots | GC-MS | Identified as a chemical constituent of the essential oil and root extracts. Quantitative data on its proportion within the cutin is not specified in the reviewed literature. | [2][5][6] |
| Tagetes erecta | Leaves, Flowers | GC-MS | Reported as a bioactive component in leaf and flower extracts. Quantitative data specifically for its content in cutin is not available. | [2][7][8] |
Note: The quantification of individual cutin monomers can be challenging due to the complex polymeric nature of cutin and the variability in extraction and derivatization efficiencies. The data presented represents the current publicly available information.
Experimental Protocols
The analysis of this compound from plant sources primarily involves the depolymerization of cutin followed by gas chromatography-mass spectrometry (GC-MS).
Isolation and Depolymerization of Plant Cutin
This protocol is adapted from established methods for the analysis of plant cuticle lipid polyester (B1180765) monomers.[3][9]
Materials:
-
Plant tissue (e.g., leaves, stems, flowers)
-
Chloroform
-
Sodium methoxide (B1231860) (NaOMe) in methanol (e.g., 0.5 M)
-
Hexane
-
Internal standard (e.g., methyl heptadecanoate or a suitable odd-chain fatty acid methyl ester not present in the sample)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
Procedure:
-
Tissue Preparation: Fresh or frozen plant tissue is ground to a fine powder.
-
Delipidation: The powdered tissue is exhaustively extracted with a series of organic solvents (e.g., chloroform, methanol) to remove soluble waxes and other lipids. This is typically done using a Soxhlet extractor or by repeated sonication and centrifugation.
-
Depolymerization (Transesterification): The remaining insoluble material, rich in cutin, is dried. A solution of sodium methoxide in methanol is added to the dried residue. The mixture is heated (e.g., at 60°C for 2 hours) to catalyze the transesterification of the polyester bonds, releasing the monomeric fatty acid methyl esters.
-
Extraction of Monomers: After cooling, the reaction is acidified (e.g., with sulfuric acid in methanol). The fatty acid methyl esters, including methyl 15-hydroxypentadecanoate (B1240629), are then extracted with a non-polar solvent such as hexane. The organic phase is washed with a saline solution and dried over anhydrous sodium sulfate.
-
Derivatization: The hydroxyl group of the methyl 15-hydroxypentadecanoate needs to be derivatized to increase its volatility for GC analysis. The extracted monomers are dried under a stream of nitrogen, and a derivatization reagent (e.g., BSTFA with pyridine as a catalyst) is added. The mixture is heated (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) ethers.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, DB-5)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 3°C/min, hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
-
Injection Mode: Splitless or split, depending on concentration.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Quantification: Quantification is performed by comparing the peak area of the derivatized methyl 15-hydroxypentadecanoate to the peak area of the internal standard. A calibration curve with known concentrations of an authentic standard of this compound should be prepared for accurate quantification.
Biosynthesis and Signaling Pathways
Biosynthesis of ω-Hydroxy Fatty Acids
The biosynthesis of ω-hydroxy fatty acids, including this compound, is a multi-step process that begins with de novo fatty acid synthesis in the plastids. The resulting fatty acids are then hydroxylated at the terminal (ω) position. This ω-hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP86 and CYP94 families.[10][11][12] These enzymes are typically located in the endoplasmic reticulum. While the general pathway is understood, the specific enzymes responsible for the production of the C15 chain length are not yet fully elucidated.
Biosynthesis of this compound.
Role in Signaling
Recent evidence suggests that cutin monomers, released from the plant cuticle upon pathogen attack or mechanical stress, can act as damage-associated molecular patterns (DAMPs), triggering plant immune responses.[13][14] These responses are part of the plant's innate immunity, often referred to as pattern-triggered immunity (PTI). While specific studies focusing on this compound are limited, the general pathway for cutin monomer perception is thought to involve cell surface receptors that initiate a downstream signaling cascade. This cascade can include ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to the expression of defense-related genes.
References
- 1. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revive-eo.com [revive-eo.com]
- 6. mdpi.com [mdpi.com]
- 7. florajournal.com [florajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 13. Wax and cutin mutants of Arabidopsis: Quantitative characterization of the cuticular transport barrier in relation to chemical composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
An In-depth Technical Guide to the Biological Sources of 15-Hydroxypentadecanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
December 11, 2025
Abstract
15-Hydroxypentadecanoic acid (15-HPD) is an omega-hydroxy long-chain fatty acid with significant potential as a precursor for pharmaceuticals, agrochemicals, and high-value macrocyclic lactones used in the fragrance industry, such as pentadecanolide (Exaltolide®). Its unique chemical structure makes it a valuable building block in polymer science. This technical guide provides a comprehensive overview of the biological sources of 15-HPD, including its occurrence in plants, microorganisms, and animals. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of quantitative data from biotechnological production. Furthermore, key biosynthetic and metabolic pathways involving 15-HPD are illustrated to provide a deeper understanding of its biological context and potential for targeted production.
Biological Sources of this compound
This compound is found across various domains of life, from plants and fungi to animals.[1][2] While its natural abundance is often low, these sources provide the genetic and biochemical blueprint for its synthesis.
Plant Kingdom
Plants are a primary source of hydroxylated fatty acids, which serve as monomers for the biopolymer cutin.
-
Plant Cutin: The plant cuticle is an extracellular lipid layer that protects aerial plant surfaces. Its main structural component is cutin, a polyester (B1180765) composed of omega-hydroxy fatty acids and their derivatives.[1] While C16 and C18 hydroxy fatty acids are typically the most abundant, 15-HPD has been identified as a component of the cutin polymer in various plants, including Arabidopsis thaliana.[3] The analysis of cutin monomers provides a direct, albeit complex, source for obtaining 15-HPD.
-
Angelica archangelica (Garden Angelica): The root essential oil of Angelica archangelica is a well-known source of macrocyclic lactones, particularly pentadecanolide, which has a characteristic musk-like odor.[4][5] this compound is the direct precursor to this valuable fragrance compound.[3] While the concentration of free 15-HPD in the plant is not well-documented, the presence of its lactonized form points to active biosynthetic pathways for its production within the root.
Microbial Sources
Various bacteria and fungi are known to produce hydroxy fatty acids through the oxidation of alkanes and fatty acids.[1] While the natural production of 15-HPD by wild-type strains is not extensively quantified in the literature, microorganisms are primarily utilized as biocatalysts for its production through fermentation and biotransformation. Engineered microbial systems, particularly E. coli and Saccharomyces cerevisiae, have been developed to produce omega-hydroxy fatty acids by expressing enzymes such as cytochrome P450 monooxygenases.
Animal Kingdom
-
Musk: Musk, a glandular secretion from animals like the musk deer (Moschus species), is a complex mixture of compounds, including macrocyclic ketones and lactones which are responsible for its characteristic scent. Muscone (3-methylcyclopentadecanone) is a primary component. While the direct presence and concentration of 15-HPD in musk are not well-quantified, the metabolic pathways for producing large macrocycles suggest the potential for related hydroxy fatty acid precursors within these secretions.
Quantitative Data
Quantitative data on the natural abundance of this compound is limited in publicly available literature. Most quantitative studies focus on the biotechnological production of related dicarboxylic acids using 15-HPD as a substrate.
Table 1: Biotransformation of this compound
| Feedstock | Biocatalyst | Product | Concentration/Yield | Productivity | Reference |
|---|
| 60 mM this compound | Engineered Escherichia coli | Pentadecanedioic Acid | 57.4 mM (95.6% molar yield) | 19.1 mM/h | |
Biosynthetic and Metabolic Pathways
Biosynthesis of ω-Hydroxy Fatty Acids in Plants
The biosynthesis of 15-HPD and other omega-hydroxy fatty acids in plants is primarily achieved through the terminal hydroxylation of a C15 fatty acid precursor, pentadecanoic acid. This reaction is catalyzed by cytochrome P450-dependent mixed-function oxidases.
Caption: Cytochrome P450-mediated biosynthesis of this compound.
Conversion of 15-HPD to Pentadecanolide
15-HPD is the direct precursor to pentadecanolide (also known as Exaltolide®), a valuable macrocyclic musk. This conversion is an intramolecular esterification (lactonization) reaction, which can be catalyzed by lipases.
Caption: Enzymatic conversion of 15-HPD to the musk compound pentadecanolide.
Experimental Protocols
Protocol 1: Extraction and Analysis of Hydroxy Fatty Acids from Plant Cutin
This protocol is adapted from methodologies for analyzing plant cuticle monomers.
Objective: To extract, derivatize, and quantify 15-HPD from plant leaf tissue.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
Chloroform (B151607), Methanol, n-Hexane (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
BF₃-methanol (14% w/v) or Methanolic HCl
-
Internal Standard (IS): Heptadecanoic acid or deuterated fatty acid standards
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Glass tubes with Teflon-lined screw caps
Procedure:
-
Dewaxing:
-
Immerse fresh or dried leaf tissue (approx. 100 mg) in chloroform for 30 seconds with gentle agitation.
-
Repeat the chloroform wash twice to remove surface waxes. Air-dry the tissue.
-
-
Depolymerization (Transesterification):
-
To the dried, dewaxed tissue in a glass tube, add 2 mL of 1M methanolic HCl (or 14% BF₃-methanol).
-
Add a known amount of internal standard (e.g., 50 µg of heptadecanoic acid).
-
Seal the tube and heat at 80°C for 2 hours to cleave the ester bonds of the cutin polymer, yielding fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Cool the reaction mixture to room temperature.
-
Add 2 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a new glass tube.
-
Repeat the hexane extraction twice and combine the organic phases.
-
-
Derivatization for GC-MS Analysis:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Seal the tube and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-650.
-
Quantification: Identify the peak for 15-hydroxy-pentadecanoic acid methyl ester, TMS ether by its retention time and mass spectrum. Quantify by comparing its peak area to the internal standard.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angelica root oil, 8015-64-3 [thegoodscentscompany.com]
- 4. scispace.com [scispace.com]
- 5. Quantitative Analysis of Eight Compounds in Traditional Korean Medicine, Gongjindan Using HPLC, UPLC–MS/MS, and GC–MS/MS Systems [mdpi.com]
The Biosynthesis of 15-Hydroxypentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxypentadecanoic acid (15-HPA) is an omega-hydroxy fatty acid with growing significance as a precursor for pharmaceuticals, high-value polymers, and other specialty chemicals.[1][2] Its biosynthesis is a subject of considerable interest for developing sustainable and efficient production methods. This technical guide provides an in-depth overview of the primary biosynthetic pathway of 15-HPA, focusing on the enzymatic processes, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Core Biosynthetic Pathway: Omega-Hydroxylation of Pentadecanoic Acid
The principal route for the biological synthesis of this compound is the direct terminal (omega) hydroxylation of its precursor, pentadecanoic acid (a C15 saturated fatty acid).[3][4] This reaction is predominantly catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).[5][6][7]
These enzymes, particularly those belonging to the CYP4A, CYP4B, and CYP4F subfamilies, are also referred to as fatty acid omega-hydroxylases.[5][8] The catalytic mechanism involves the insertion of a single oxygen atom from molecular oxygen (O₂) into the C-H bond at the terminal methyl group of the fatty acid. This process requires a reducing equivalent, typically supplied by NADPH.[5]
The overall reaction can be summarized as:
Pentadecanoic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
While other fatty acid modifying enzymes like lipoxygenases exist, their primary role is in the oxygenation of unsaturated fatty acids and they are not the principal enzymes for the synthesis of 15-HPA.[9][10][11] Similarly, α-oxidation is a pathway for the metabolism of odd-chain fatty acids, but it involves the removal of a carbon atom and is therefore not a direct synthetic route to 15-HPA from a longer precursor.[12][13]
Quantitative Data on Fatty Acid Hydroxylation
The following table summarizes quantitative data from studies on the hydroxylation of fatty acids by cytochrome P450 enzymes. While data specific to this compound is limited, the presented information on similar substrates provides valuable insights into the efficiency and regioselectivity of these enzymes.
| Enzyme System | Substrate | Product | Conversion Rate | Regioselectivity (ω-hydroxylation) | Reference |
| CYP153A from Marinobacter aquaeloei | Dodecanoic acid (C12) | 12-Hydroxydodecanoic acid | 63% | >95% | [14] |
| CYP153A from Limnobacter sp. MED 105 | Dodecanoic acid (C12) | 12-Hydroxydodecanoic acid | 50% (from 4 g/L substrate) | Not specified | [15] |
| Engineered E. coli with ADH, ALDH, and NFO | This compound | Pentadecanedioic acid | 95.6% molar yield | Not applicable | [16] |
Experimental Protocols
Whole-Cell Biotransformation for ω-Hydroxy Fatty Acid Production
This protocol is adapted from studies involving the expression of CYP153A enzymes in Escherichia coli for the production of ω-hydroxy fatty acids.[15]
Objective: To produce this compound from pentadecanoic acid using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli strain expressing a CYP153A monooxygenase and its redox partners (ferredoxin and ferredoxin reductase).
-
Terrific Broth (TB) medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Pentadecanoic acid.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5).
-
Ethyl acetate.
-
Gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Cultivation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of TB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of TB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Cell Harvesting and Biotransformation: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellet with potassium phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., 40 g/L).
-
Reaction: Add pentadecanoic acid (e.g., as a solid powder or dissolved in a minimal amount of a co-solvent like DMSO) to the cell suspension to a final concentration of 1-4 g/L. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
Extraction and Analysis: Acidify the reaction mixture to pH 2 with HCl. Extract the products with an equal volume of ethyl acetate. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent. Derivatize the residue (e.g., by silylation) and analyze the products by GC-MS to identify and quantify this compound.
In Vitro Enzyme Assay for Cytochrome P450 ω-Hydroxylase Activity
This protocol is a generalized method for determining the in vitro activity of a purified or partially purified cytochrome P450 enzyme.
Objective: To measure the rate of this compound formation from pentadecanoic acid by a CYP enzyme.
Materials:
-
Purified CYP enzyme, ferredoxin, and ferredoxin reductase.
-
Potassium phosphate buffer (100 mM, pH 7.5).
-
Pentadecanoic acid.
-
NADPH.
-
Internal standard (e.g., heptadecanoic acid).
-
High-performance liquid chromatograph (HPLC) or GC-MS.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the CYP enzyme (e.g., 2 µM), ferredoxin (e.g., 10 µM), and ferredoxin reductase (e.g., 5 µM).
-
Substrate Addition: Add pentadecanoic acid (dissolved in a suitable solvent like DMSO) to a final concentration of 0.5 mM.
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 0.2 mM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).
-
Termination and Analysis: Stop the reaction by adding an equal volume of cold methanol containing an internal standard. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or GC-MS to quantify the amount of this compound formed. The rate of NADH consumption can also be monitored spectrophotometrically to determine coupling efficiency.[15]
Visualizations
Caption: Biosynthesis of this compound.
Caption: Whole-Cell Biotransformation Workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CHEBI:79169 [ebi.ac.uk]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis, metabolization and biological importance of the primary 15-lipoxygenase metabolites 15-hydro(pero)XY-5Z,8Z,11Z,13E-eicosatetraenoic acid and 13-hydro(pero)XY-9Z,11E-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 15-Hydroxypentadecanoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxypentadecanoic acid (15-HPA) is an omega-hydroxy long-chain saturated fatty acid. First identified as a component of plant cutin and the essential oil of Angelica archangelica, its history is intertwined with the broader exploration of natural lipids and the pioneering era of polymer chemistry. While its direct biological activities are still under active investigation, its structural similarity to the metabolically significant pentadecanoic acid (C15:0) suggests potential roles in cellular signaling pathways critical to inflammation, metabolism, and cell proliferation. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and analytical methods for 15-HPA. It further explores the known biological activities of closely related fatty acids to postulate potential mechanisms of action and highlights detailed experimental protocols for its isolation and analysis, aiming to equip researchers and drug development professionals with a foundational resource for future investigations into its therapeutic applications.
Introduction
This compound is a specialty chemical with growing interest in the fields of pharmacology and materials science.[1] As an omega-hydroxy fatty acid, it possesses a terminal hydroxyl group, which imparts unique chemical reactivity compared to its non-hydroxylated counterpart, pentadecanoic acid.[2] This bifunctionality makes it a valuable precursor for the synthesis of polymers, particularly polyesters, and macrocyclic lactones used in fragrances.[1]
From a biological perspective, long-chain fatty acids are integral to cellular structure and function. The introduction of a hydroxyl group can significantly alter their metabolic fate and signaling properties. While research on the specific biological roles of 15-HPA is emerging, the well-documented activities of pentadecanoic acid (C15:0) in modulating key cellular pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) provide a strong rationale for investigating 15-HPA as a potential therapeutic agent.[3][4]
This guide serves as a technical deep-dive into the current body of knowledge on this compound, with a focus on its history, chemical characteristics, synthesis, and analytical protocols, alongside an exploration of its potential biological significance.
History and Discovery
The discovery of this compound is not marked by a single definitive event but rather by a gradual elucidation of its presence in nature and its chemical synthesis. Its history is closely linked to the study of plant cuticles and the development of polymer chemistry.
Early investigations into the chemical composition of plant cutin, the waxy outer layer of plants, revealed it to be a polyester (B1180765) composed of various hydroxy and epoxy fatty acids.[5] this compound has been identified as one of the monomers that can be found in the cutin of plants like Arabidopsis thaliana.[6]
In the realm of synthetic chemistry, the early 20th century saw pioneering work in the synthesis of long-chain molecules. The work of chemists like Wallace Carothers at DuPont in the 1930s on polymerization, particularly the formation of polyesters from omega-hydroxy acids, laid the theoretical and practical groundwork for the synthesis of compounds like 15-HPA and its derivatives.[7][8] His research into condensation polymers, which led to the invention of nylon and neoprene, also advanced the understanding of how bifunctional molecules like omega-hydroxy acids could be used to create long-chain polymers and macrocycles.[9]
Furthermore, this compound is a known precursor to cyclopentadecanolide (also known as Exaltolide), a macrocyclic lactone valued for its musk-like fragrance.[10] The pursuit of synthetic routes to these valuable fragrance compounds also spurred research into the synthesis and properties of their omega-hydroxy acid precursors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₀O₃ | [6] |
| Molecular Weight | 258.40 g/mol | [6] |
| CAS Number | 4617-33-8 | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | ω-Hydroxypentadecanoic acid | [11] |
| Melting Point | 85-89 °C | [12] |
| Boiling Point | 174-220 °C (at 4 Torr) | [13] |
| Appearance | White to off-white solid/powder | [14] |
| Solubility | Soluble in chloroform, ethanol, and methanol (B129727). | [11] |
Synthesis and Isolation
This compound can be obtained through various synthetic routes or isolated from natural sources.
Chemical Synthesis
Several methods for the chemical synthesis of this compound have been reported. These methods often involve multi-step processes starting from more readily available precursors.
-
From Ethyl Hydrogen Azelate: This method involves the Kulbe synthesis to produce Thapsic acid diethyl ester, followed by a Hunsdiecker reaction to yield bromo pentadecylic acid, which is then converted to this compound in an alkaline medium.[15]
-
From Sinapinic Acid: Ozonolysis of sinapinic acid yields undecane (B72203) dicarboxylic acid, which is then reduced to a 13-carbon diol. Subsequent reaction with HBr, followed by reaction with the sodium salt of ethyl malonate and hydrolysis with decarboxylation, produces this compound.[15]
-
From 12-Carbon Glycol and Methyl Acrylate (B77674): This method involves the reaction of a 12-carbon glycol with methyl acrylate in the presence of a peroxide catalyst to form an intermediate lactone, which is then shortened to yield this compound.[15]
-
From Pentadecanedioate: A multi-step process starting with the esterification of pentadecanedioate, followed by reaction with a hydroxide, acidification, reduction with sodium borohydride, and extraction yields this compound.[15]
Isolation from Natural Sources
This compound is a component of the plant cuticle polymer, cutin. A general workflow for its isolation and analysis from plant tissues, such as the leaves of Arabidopsis thaliana, is described below and illustrated in the accompanying diagram.
This protocol is adapted from established methods for the analysis of plant lipid polyesters.[14][16]
-
Delipidation:
-
Harvest fresh plant material (e.g., Arabidopsis leaves).
-
Immediately immerse in hot isopropanol (B130326) (85 °C) for 15 minutes to inactivate lipolytic enzymes.
-
Extract soluble lipids by sequential immersion in chloroform:methanol (2:1, v/v) and chloroform:methanol (1:1, v/v), each for 2 hours at room temperature with gentle agitation.
-
Further extract with methanol overnight.
-
Dry the delipidated plant material under vacuum.
-
-
Depolymerization:
-
To the dried, delipidated tissue, add 1 M sodium methoxide (B1231860) in methanol.
-
Add methyl acetate (B1210297) as a transesterification catalyst.
-
Incubate at 60 °C for 2 hours with vigorous shaking.
-
Stop the reaction by adding 1 M NaCl.
-
Add glacial acetic acid to neutralize the solution.
-
-
Extraction of Monomers:
-
Extract the released fatty acid methyl esters by adding dichloromethane (B109758) (DCM).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase. Repeat the extraction two more times.
-
Wash the combined organic phases with 0.5 M NaCl.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Derivatization for GC-MS Analysis:
-
Evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.
-
Incubate at 70 °C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of the different fatty acid methyl ester derivatives.
-
Identify the this compound methyl ester TMS ether derivative based on its retention time and mass spectrum.
-
Biological Activity and Potential Signaling Pathways
While direct studies on the biological activities of this compound are limited, the extensive research on its non-hydroxylated analog, pentadecanoic acid (C15:0), provides a strong basis for postulating its potential roles and mechanisms of action.
Context from Pentadecanoic Acid (C15:0)
Pentadecanoic acid (C15:0) has been identified as an essential fatty acid with a range of beneficial biological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[4][17] It is known to interact with several key cellular signaling pathways:
-
AMP-activated Protein Kinase (AMPK) Activation: C15:0 is an activator of AMPK, a central regulator of cellular energy homeostasis.[3] AMPK activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism is crucial for metabolic health.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: C15:0 acts as an agonist for PPARs, particularly PPARα and PPARδ.[18] PPARs are nuclear receptors that play critical roles in lipid and glucose metabolism, as well as in the control of inflammation.
-
mTOR Inhibition: C15:0 has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth, proliferation, and survival.[4]
-
Anti-inflammatory Effects: C15:0 exhibits broad anti-inflammatory properties by modulating various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[17][19]
Postulated Signaling Pathways for this compound
Given the structural similarity, it is plausible that this compound may share some of the biological activities of C15:0. The terminal hydroxyl group could, however, influence its binding to receptors and enzymes, potentially leading to modified or novel activities.
The diagram below illustrates the known signaling pathways of pentadecanoic acid (C15:0), which represent high-priority areas for investigation for this compound.
It is hypothesized that this compound may also interact with these pathways. The hydroxyl group could potentially enhance or alter its binding affinity for PPARs or influence its interaction with the kinase domain of AMPK. Further research is required to validate these hypotheses.
Applications and Future Directions
The unique bifunctional nature of this compound positions it as a molecule with significant potential in both industrial and pharmaceutical applications.
-
Polymer Science: As a monomer, it can be used in the synthesis of biocompatible and biodegradable polyesters with potential applications in medical devices and drug delivery systems.[1]
-
Pharmaceutical Intermediate: It serves as a key starting material for the synthesis of complex organic molecules, including macrocyclic lactones and other potential active pharmaceutical ingredients.[1]
-
Drug Development: The potential for 15-HPA to modulate metabolic and inflammatory pathways warrants further investigation for its therapeutic potential in conditions such as metabolic syndrome, type 2 diabetes, and chronic inflammatory diseases.
Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound. Head-to-head comparisons with pentadecanoic acid in various in vitro and in vivo models will be crucial to understanding the impact of the terminal hydroxyl group on its bioactivity. Furthermore, the development of more efficient and scalable synthetic routes will be essential for making this compound more accessible for research and potential commercial applications.
Conclusion
This compound is a fascinating molecule at the intersection of natural product chemistry, polymer science, and pharmacology. While its history is rooted in the characterization of natural substances and the dawn of polymer chemistry, its future may lie in its potential as a bioactive molecule. This technical guide has provided a comprehensive overview of the current knowledge surrounding 15-HPA, from its fundamental properties to detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and developers, stimulating further inquiry into the untapped potential of this unique omega-hydroxy fatty acid.
References
- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. nbinno.com [nbinno.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Arabidopsis Deficient in Cutin Ferulate Encodes a Transferase Required for Feruloylation of ω-Hydroxy Fatty Acids in Cutin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of omega hydroxy fatty acids in biological samples as their pentafluoropropyl derivatives by gas chromatography/mass spectrometry with positive and negative ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 14. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 19. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling [mdpi.com]
15-hydroxypentadecanoic acid CAS number and synonyms
An In-depth Technical Guide to 15-Hydroxypentadecanoic Acid
This technical guide provides a comprehensive overview of this compound, a significant ω-hydroxy fatty acid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, properties, synthesis, and biological relevance.
Chemical Identification and Synonyms
This compound is a long-chain hydroxy fatty acid characterized by a hydroxyl group on its terminal carbon. Its unique structure makes it a valuable intermediate in various chemical syntheses.
Chemical Abstracts Service (CAS) Number : 4617-33-8[1][2][3][4]
Synonyms :
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2][4] |
| Molecular Weight | 258.40 g/mol | [1][2][4] |
| Appearance | White to off-white solid or crystalline powder | [1][5][6] |
| Melting Point | 85-89 °C | [5] |
| Boiling Point | 174-220 °C at 4 Torr | [5] |
| Solubility | Soluble in chloroform, ethanol (B145695), and methanol. | [1] |
| Purity | ≥98% | [1][7] |
| Storage Temperature | -20°C | [1][7] |
| InChI Key | BZUNJUAMQZRJIP-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical and biochemical routes. It is a key intermediate in the production of valuable macrocyclic lactones like exaltolide and cyclopentadecanolide (a musk compound).[1][5][7]
Synthesis from Malania oleifera Oil
A common method involves the ozonolysis of 15-tetracosenoic acid, which is obtained from the oil of Malania oleifera.[8][9]
Experimental Protocol:
-
Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml ethanol and 160 ml n-hexane. The mixture is cooled to 0°C in a thermostatic water bath. Ozone, generated by a corona discharge generator, is bubbled through the reactor. The reaction is monitored until a wet starch-potassium iodide test paper turns blue, indicating the completion of the ozonation.[8]
-
Reduction: The resulting ozonide intermediate is treated with a potassium borohydride (B1222165) solution, with continuous stirring for 3 hours.[8]
-
Acidification and Isolation: The pH of the solution is adjusted to 2 by adding 6 mol l⁻¹ hydrochloric acid. The precipitate is then filtered, washed with deionized water until neutral, and dried under a vacuum at 70°C to yield this compound.[8]
Synthesis of Methyl 15-Hydroxypentadecanoate (B1240629)
The methyl ester of this compound is a direct precursor for macrolactonization.
Experimental Protocol:
-
Esterification: 15 g of this compound is dissolved in 300 ml of methanol.[8]
-
Catalysis: 2 ml of concentrated sulfuric acid is added to the mixture.[8]
-
Reaction: The solution is heated to 90°C and refluxed for 4 hours in a thermostatic oil bath.[8]
-
Extraction and Purification: After the reaction, the mixture is extracted with ether and washed with deionized water to isolate the methyl 15-hydroxypentadecanoate.[8]
Macrolactonization to Cyclopentadecanolide
The methyl ester can be converted to the valuable musk compound cyclopentadecanolide.
Experimental Protocol:
-
Reaction Setup: Methyl 15-hydroxypentadecanoate (5 mmol), KF-La/γ-Al₂O₃ catalyst (0.5 g), and glycerine (15 ml) are mixed and stirred for 30 minutes at 120°C.[8]
-
Cyclization: The temperature is slowly raised to 190°C under a pressure of 2 mbar and maintained for 7 hours.[8]
-
Product Isolation: The cyclopentadecanolide product is separated from the reaction mixture using a reaction-distillation method via an oil-water separator.[8]
Synthesis Workflow
The following diagram illustrates the synthesis pathway from 15-tetracosenoic acid to cyclopentadecanolide.
Caption: Synthesis pathway of cyclopentadecanolide.
Biological Significance and Applications
This compound serves as a crucial building block in the chemical industry.[10] Its applications include:
-
Pharmaceutical Intermediate: It is a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[10][11][12]
-
Polymer Science: Its bifunctional nature (a carboxyl and a hydroxyl group) makes it a valuable monomer for the development of specialty polymers.[10][11]
-
Fine Chemicals: It is used in the synthesis of fragrances and agrochemicals.[12][13]
While direct research on the signaling pathways of this compound is limited, studies on its parent compound, pentadecanoic acid (C15:0), have shown broad biological activities. C15:0 exhibits anti-inflammatory, immunomodulatory, and antifibrotic properties.[14][15] It has been identified as an essential fatty acid with benefits for metabolic and heart health, potentially acting through pathways like AMPK activation and mTOR inhibition.[15] These findings suggest that derivatives like this compound could be of significant interest for further investigation in drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 4617-33-8 [amp.chemicalbook.com]
- 4. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 15-hydroxy Pentadecanoic Acid methyl ester | CAS 76529-42-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. guidechem.com [guidechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. molnova.com:443 [molnova.com:443]
- 14. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 15. preprints.org [preprints.org]
Solubility Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 15-hydroxypentadecanoic acid, a long-chain hydroxy fatty acid of interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physical properties, experimental solubility protocols, and relevant biological signaling pathways.
Core Topic: Solubility of this compound
This compound, a C15 ω-hydroxy fatty acid, exhibits solubility properties characteristic of long-chain fatty acids, with a notable dependence on the solvent's polarity. Its structure, comprising a fifteen-carbon chain with a terminal hydroxyl group and a carboxylic acid group, imparts an amphiphilic nature, though its long hydrocarbon tail renders it generally poorly soluble in aqueous solutions.
Data on Solubility
The available data on the solubility of this compound is primarily qualitative, with some quantitative information available for select organic solvents. The following table summarizes the known solubility profile. Long-chain hydroxy fatty acids are generally described as being insoluble or very weakly soluble in water[1]. The solubility of fatty acids typically decreases as the length of the carbon chain increases[1].
| Solvent | Solubility | Data Type |
| Chloroform | Soluble[1] | Qualitative |
| Ethanol | Soluble[1] | Qualitative |
| Methanol | Soluble[1] | Qualitative |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Quantitative |
Table 1: Solubility of this compound in Various Solvents
For the methyl ester of this compound, the following qualitative solubility data has been reported:
| Solvent | Solubility | Data Type |
| Chloroform | Soluble | Qualitative |
| Ether | Soluble | Qualitative |
| Ethanol | Soluble (warmed) | Qualitative |
Table 2: Solubility of this compound Methyl Ester
Experimental Protocols for Solubility Determination
General Shake-Flask Solubility Protocol
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining undissolved microparticles.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of g/L, mg/mL, or mol/L.
Other techniques that can be adapted for determining the solubility of fatty acids include turbidimetry and dynamic light scattering, which are particularly useful for assessing solubility in aqueous media where micelle formation may occur.
Biological Signaling Pathways
Direct evidence for signaling pathways specifically activated by this compound is limited in current scientific literature. However, extensive research has been conducted on its parent compound, pentadecanoic acid (C15:0), a saturated fatty acid with an odd number of carbons. Pentadecanoic acid is recognized for its roles in modulating key cellular signaling pathways associated with metabolism, inflammation, and cell survival.
Pentadecanoic acid has been shown to be an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). Furthermore, studies have indicated its ability to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) signaling pathway, which is often dysregulated in cancer.
Below is a logical diagram representing the known signaling interactions of the parent compound, pentadecanoic acid (C15:0).
Figure 1: Signaling pathways influenced by pentadecanoic acid (C15:0).
This diagram illustrates that pentadecanoic acid can promote metabolic regulation through the activation of AMPK, which in turn inhibits mTOR, a key regulator of cell growth. Additionally, by inhibiting the JAK2/STAT3 pathway, it can reduce inflammation and cell proliferation. While this provides a valuable framework, further research is necessary to elucidate the specific signaling roles of this compound.
References
Spectroscopic Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 15-hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid.[1] The information presented herein is crucial for its identification, characterization, and utilization in various research and development applications, including its role as a biochemical reagent and an intermediate in the synthesis of pharmaceuticals and other organic compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 179.3 | C-1 (COOH) |
| 63.1 | C-15 (CH₂OH) |
| 34.2 | C-2 |
| 32.8 | C-14 |
| 29.7 | Methylene (B1212753) Chain |
| 29.6 | Methylene Chain |
| 29.5 | Methylene Chain |
| 29.4 | Methylene Chain |
| 29.2 | Methylene Chain |
| 29.1 | Methylene Chain |
| 25.7 | C-3 |
| 24.7 | C-13 |
Note: Data obtained from publicly available spectral databases. The specific solvent used was CDCl₃.
Infrared (IR) Spectroscopy
Table 2: Attenuated Total Reflectance (ATR)-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 2916 | C-H stretch (asymmetric) | Alkane |
| 2849 | C-H stretch (symmetric) | Alkane |
| 1700 | C=O stretch | Carboxylic Acid |
| 1471 | C-H bend (scissoring) | Alkane |
| 1412 | O-H bend | Carboxylic Acid |
| 1298 | C-O stretch | Carboxylic Acid |
| 1060 | C-O stretch | Primary Alcohol |
| 940 | O-H bend (out-of-plane) | Carboxylic Acid |
| 720 | C-H rock | Alkane (long chain) |
Note: This data is compiled from publicly available ATR-IR spectra and general knowledge of characteristic IR absorptions for the functional groups present.[2][3][4][5][6][7][8]
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data (GC-MS) for this compound
| m/z | Interpretation |
| 258 | [M]⁺ (Molecular Ion) |
| 240 | [M-H₂O]⁺ |
| 98 | Common fragment for long-chain fatty acids |
| 55 | Common fragment for long-chain hydrocarbons |
Note: Fragmentation patterns can be complex and may vary depending on the ionization technique and energy. The data presented are characteristic fragments observed in GC-MS analysis.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative ¹H NMR, a known amount of an internal standard may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger sample concentration (50-100 mg) may be required for ¹³C NMR to obtain a spectrum in a reasonable time.
-
Employ a standard pulse program with a sufficient relaxation delay.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using ATR-IR spectroscopy.
Methodology:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Derivatization: For GC-MS analysis, the carboxylic acid and hydroxyl groups are often derivatized to increase volatility and thermal stability. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject the derivatized sample into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program that allows for the separation of the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the analyte elutes from the GC column, it enters the MS source where it is ionized by electron impact.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of ω-hydroxy fatty acids often involves cleavages near the hydroxyl and carboxyl groups, as well as characteristic fragmentation of the long hydrocarbon chain.[9]
Visualization of Key Structural Features
The following diagram illustrates the key functional groups of this compound that are central to the interpretation of its spectroscopic data.
Caption: Key functional groups of this compound and their corresponding spectroscopic analysis techniques.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Whitepaper on the Potential Biological Activities of 15-Hydroxypentadecanoic Acid
An Important Note to the Reader: Scientific inquiry into the specific biological activities of 15-hydroxypentadecanoic acid (15-HPD) is currently in its infancy. As of late 2025, there is a notable scarcity of published, peer-reviewed research detailing its specific physiological effects, mechanisms of action, and signaling pathways. This document serves as a comprehensive overview of the existing, albeit limited, information and provides context by examining related fatty acid structures to illuminate potential avenues for future research. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and opportunities in this area.
Introduction
This compound is a 15-carbon saturated fatty acid belonging to the class of omega-hydroxy fatty acids.[1] Its structure is characterized by a carboxylic acid group at one end and a hydroxyl group at the terminal (omega) carbon.[1] While its unhydroxylated counterpart, pentadecanoic acid (C15:0), has been the subject of extensive research for its beneficial health effects, 15-HPD remains a largely unexplored molecule.[2][3][4] This whitepaper will synthesize the available information on 15-HPD, delve into the broader context of omega-hydroxy fatty acids, and draw potential parallels from the well-documented activities of pentadecanoic acid and other hydroxylated fatty acids.
The Landscape of Omega-Hydroxy Fatty Acids
Omega-hydroxy fatty acids are found in both plants and animals.[5][6] In plants, they are key monomers of cutin, a major component of the plant cuticle.[6] In animals, they are produced through the omega-oxidation of fatty acids, a metabolic pathway involving cytochrome P450 enzymes.[5][6] This pathway serves various functions, including providing an alternative to beta-oxidation for energy production, especially under certain physiological conditions like starvation.[5]
The biological significance of omega-hydroxy fatty acids is diverse. For instance, in insects, they are components of royal jelly, the exclusive food of queen bees, which is associated with their longevity.[5] In mammals, the omega-hydroxylation of bioactive lipids like prostaglandins (B1171923) and leukotrienes can modulate their activity.[5]
dot
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 3. Newly Discovered Essential Fatty Acid Has Anti-Cancer Activities [prweb.com]
- 4. mdpi.com [mdpi.com]
- 5. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
15-Hydroxypentadecanoic Acid: A Natural Precursor for High-Value Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxypentadecanoic acid (15-OH-PDA) is an omega-hydroxy long-chain fatty acid found across the plant and microbial kingdoms. In nature, it primarily serves as a monomeric building block for the protective biopolymers cutin and suberin in plants. Beyond its structural role, 15-OH-PDA is a valuable precursor for the synthesis of high-value compounds, most notably macrocyclic musks such as pentadecanolide (Exaltolide®), which are prized in the fragrance industry. Furthermore, its parent compound, pentadecanoic acid, and other related hydroxy fatty acids have been shown to participate in significant biological signaling pathways, suggesting potential, yet-to-be-explored, pharmacological applications for 15-OH-PDA and its derivatives. This technical guide provides a comprehensive overview of 15-OH-PDA's natural occurrence, biosynthesis, and its role as a precursor, with a focus on quantitative data, experimental protocols, and relevant biological pathways.
Natural Occurrence and Quantitative Data
This compound is a naturally occurring fatty acid found in various plant and microbial sources.[1][2] In plants, it is a known constituent of the cutin polyester (B1180765), which forms the structural framework of the plant cuticle.[3] The concentration of 15-OH-PDA can vary significantly between plant species and even different tissues within the same plant.
While comprehensive quantitative data across a wide range of species is not extensively documented, studies on the model plant Arabidopsis thaliana have identified this compound as a substrate for enzymatic reactions within the cutin biosynthetic pathway.[3] It serves as an acyl acceptor in the feruloylation of ω-hydroxy fatty acids, a key step in the formation of the cutin polymer.[3] The analysis of cutin monomers from Arabidopsis leaves and stems, after depolymerization, reveals a complex mixture of fatty acids, where the relative abundance of C16 and C18 monomers can be influenced by genetic factors.[4]
Beyond its role in structural biopolymers, 15-OH-PDA is a key precursor to macrocyclic lactones that contribute to the characteristic scent of certain plants. For instance, Angelica root oil, derived from Angelica archangelica, and Ambrette seed oil from Abelmoschus moschatus, are known sources of macrocyclic musks, which are synthesized in nature from ω-hydroxy fatty acids like 15-OH-PDA.[2]
Table 1: Quantitative Data on the Occurrence and Production of this compound and Related Compounds
| Organism/System | Compound | Concentration/Yield | Reference |
| Arabidopsis thaliana | This compound | Acyl acceptor for feruloyl-CoA transferase | [3] |
| Engineered E. coli | ω-Hydroxydodecanoic acid | 3.28 g/L | |
| Engineered E. coli | Pentadecanedioic acid (from 15-OH-PDA) | 57.4 mM (95.6% molar yield) |
Biosynthesis of this compound
The biosynthesis of this compound in nature can occur through pathways in both plants and microorganisms.
In Plants: As a Component of Cutin
In plants, 15-OH-PDA is synthesized as a monomer for the biopolyester cutin. The general biosynthetic pathway for cutin monomers starts with C16 and C18 fatty acids. These fatty acids undergo ω-hydroxylation, catalyzed by cytochrome P450-dependent fatty acid ω-hydroxylases. For odd-chain fatty acids like pentadecanoic acid, a similar enzymatic hydroxylation at the terminal (ω) position is the key step to forming 15-OH-PDA.
In Microorganisms: Biotechnological Production
Microorganisms, particularly genetically engineered strains of Escherichia coli and yeasts, have been developed for the production of ω-hydroxy fatty acids.[5] These systems typically utilize cytochrome P450 monooxygenases (P450s) that can hydroxylate the terminal carbon of a fatty acid. The substrate, pentadecanoic acid, can be supplied exogenously to the culture or produced endogenously by the engineered host.
The general workflow for the microbial production of 15-OH-PDA involves the introduction of a P450 monooxygenase and its redox partners into a suitable microbial host. The host's fatty acid metabolism may also be engineered to increase the precursor pool of pentadecanoic acid.
Role as a Precursor in Synthesis
This compound is a versatile precursor for the synthesis of various valuable molecules, with its most prominent application in the production of macrocyclic musks.[1][6]
Synthesis of Pentadecanolide (Exaltolide®)
Pentadecanolide, a 16-membered macrocyclic lactone, is a highly sought-after musk fragrance. 15-OH-PDA is the direct precursor to this molecule through an intramolecular esterification (lactonization) reaction. This process can be achieved through both chemical and enzymatic methods.
Precursor for Other Pharmaceuticals and Polymers
The bifunctional nature of 15-OH-PDA (a terminal hydroxyl group and a terminal carboxyl group) makes it a useful building block for the synthesis of other complex molecules and polymers.[5][6] It can be used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty polymers.[6] However, specific examples of marketed drugs derived from 15-OH-PDA are not as well-documented as its use in the fragrance industry.
Potential Signaling Pathways
While direct studies on the signaling roles of this compound are limited, research on its parent compound, pentadecanoic acid (C15:0), and other structurally similar hydroxy fatty acids provides insights into its potential biological activities.
Insights from Pentadecanoic Acid (C15:0)
Studies on pentadecanoic acid have shown that it can modulate key metabolic and inflammatory signaling pathways. It has been demonstrated to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of cellular energy homeostasis and growth.[7] Furthermore, C15:0 is a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are involved in lipid metabolism and inflammation.[7] It has also been shown to inhibit Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling and histone deacetylase 6 (HDAC6).[7]
Inferences from Other Hydroxy Fatty Acids
Other long-chain hydroxy fatty acids have been shown to possess potent signaling activities. For example, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a lipoxygenase metabolite of arachidonic acid, is a pro-angiogenic molecule that acts through the PI3K-Akt-mTOR signaling pathway.[8] This suggests that the introduction of a hydroxyl group to a long-chain fatty acid can impart specific signaling properties. The potential for 15-OH-PDA to engage in similar signaling cascades warrants further investigation.
Experimental Protocols
Extraction and Analysis of this compound from Plant Cutin
This protocol is adapted from methods for the analysis of plant cuticle lipid polyester monomers.
5.1.1. Materials
-
Plant tissue (e.g., Arabidopsis leaves)
-
Isopropanol
-
Sodium methoxide (B1231860) (NaOMe)
-
Sulfuric acid
-
Sodium chloride (NaCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Internal standard (e.g., methyl heptadecanoate)
-
Gas chromatograph-mass spectrometer (GC-MS)
5.1.2. Procedure
-
Delipidation:
-
Homogenize fresh plant tissue.
-
Extract soluble lipids by sequential immersion in isopropanol, chloroform:methanol (2:1, v/v), and chloroform.
-
Dry the delipidated residue.
-
-
Depolymerization (Transesterification):
-
To the dry residue, add a solution of sodium methoxide in methanol and chloroform.
-
Heat the mixture to effect transesterification of the cutin polymer into fatty acid methyl esters (FAMEs).
-
Neutralize the reaction with sulfuric acid.
-
-
Extraction of Monomers:
-
Partition the FAMEs into chloroform by adding an aqueous NaCl solution.
-
Collect the chloroform phase containing the monomers.
-
Evaporate the chloroform under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add BSTFA and pyridine to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.
-
Heat the mixture to complete the derivatization.
-
-
GC-MS Analysis:
-
Dissolve the derivatized sample in chloroform.
-
Inject an aliquot into the GC-MS.
-
Use a suitable temperature program to separate the monomers.
-
Identify 15-hydroxy-pentadecanoic acid methyl ester TMS ether by its mass spectrum and retention time relative to the internal standard.
-
Quantify using the peak area relative to the internal standard.
-
Conclusion and Future Perspectives
This compound is a naturally occurring ω-hydroxy fatty acid with a dual role as a structural component of plant cuticles and a valuable precursor for high-value chemicals. Its biosynthesis in plants and microorganisms is an active area of research, with significant potential for biotechnological production. While its primary application to date has been in the fragrance industry, the emerging understanding of the signaling roles of its parent compound, pentadecanoic acid, suggests that 15-OH-PDA and its derivatives may possess untapped pharmacological potential. Future research should focus on elucidating the specific signaling pathways modulated by 15-OH-PDA, exploring its potential as a precursor for novel pharmaceuticals, and optimizing its biotechnological production to provide a sustainable source of this versatile molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Arabidopsis Deficient in Cutin Ferulate Encodes a Transferase Required for Feruloylation of ω-Hydroxy Fatty Acids in Cutin Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the aliphatic monomer composition of polyesters associated with Arabidopsis epidermis: occurrence of octadeca-cis-6, cis-9-diene-1,18-dioate as the major component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 15-Hydroxypentadecanoic Acid in Plant Cutin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The plant cuticle is a critical protective barrier, with its primary structural integrity derived from the lipid polyester (B1180765), cutin. While predominantly composed of C16 and C18 fatty acid derivatives, the cutin polymer also incorporates a variety of other monomers, including odd-chain ω-hydroxy fatty acids such as 15-hydroxypentadecanoic acid. This technical guide provides a comprehensive overview of the role of this compound, contextualizing its function within the broader framework of cutin biosynthesis, structure, and signaling. Due to the limited research focused specifically on this C15 monomer, its functions in biosynthesis and polymerization are largely inferred from its more abundant C16 and C18 counterparts. This document details the biosynthetic pathways, its incorporation into the cutin matrix, its potential role as a signaling molecule in plant defense, and standardized protocols for its analysis.
Introduction to Plant Cutin and its Monomers
The plant cuticle is an extracellular, hydrophobic layer that covers the aerial surfaces of terrestrial plants, playing an essential role in preventing water loss, protecting against UV radiation, and serving as a first line of defense against pathogens.[1] The main structural component of the cuticle is cutin, a complex, cross-linked polyester.[2]
The cutin polymer is primarily assembled from ω-hydroxy fatty acids and their derivatives, typically with 16 or 18 carbon backbones.[3][4] Common monomers include 16-hydroxyhexadecanoic acid, 10,16-dihydroxyhexadecanoic acid, and various dicarboxylic and epoxy acids.[4][5] However, the composition of cutin can vary significantly between species and even between different organs on the same plant.[4]
Among the less abundant components are odd-chain fatty acids. This compound, an ω-hydroxy fatty acid with a 15-carbon chain, has been identified in plants such as Arabidopsis thaliana and Angelica archangelica.[6] While it is not a major structural component in most well-characterized species, its presence points to the metabolic flexibility of the cutin biosynthesis pathway and suggests a potential, albeit minor, contribution to the overall architecture and function of the cuticle.
Biosynthesis of this compound
The biosynthesis of cutin monomers is a multi-step process that begins in the plastid and is completed in the endoplasmic reticulum (ER) of epidermal cells. The pathway for this compound can be inferred from the established pathways for odd-chain fatty acids and ω-hydroxylation of even-chain fatty acids.
Step 1: Odd-Chain Fatty Acid Synthesis Unlike even-chain fatty acids, which are synthesized using an acetyl-CoA primer, the biosynthesis of odd-chain fatty acids like pentadecanoic acid (C15:0) initiates with a propionyl-CoA primer.[7] Subsequent elongation cycles, each adding a two-carbon unit from malonyl-CoA, result in the formation of the C15 acyl chain.[8]
Step 2: ω-Hydroxylation The defining step for this class of cutin monomers is the hydroxylation at the terminal (ω) carbon. This reaction is catalyzed by cytochrome P450-dependent monooxygenases (CYPs) located in the ER.[9] Specifically, enzymes from the CYP86A subfamily are known fatty acid ω-hydroxylases involved in the synthesis of both cutin and suberin monomers.[10][11] While in vitro studies have shown that enzymes like CYP86A1 have a preference for C16 to C18 substrates, it is highly probable that they or other related CYPs are responsible for the ω-hydroxylation of pentadecanoic acid to form this compound.[10]
Incorporation into the Cutin Polymer
Once synthesized in the ER, this compound is activated, likely to an acyl-CoA thioester, and exported from the cell to the apoplast. Here, it is incorporated into the growing cutin polymer. The polymerization is carried out by extracellular acyltransferases, such as members of the GDSL lipase/hydrolase family, with CUTIN SYNTHASE 1 (CUS1) being a key enzyme in tomato.
As an ω-hydroxyacid, this compound is a bifunctional monomer. It possesses a carboxyl group at one end and a hydroxyl group at the other. This structure allows it to form two ester bonds, enabling its incorporation into the linear backbone of the cutin polyester. It links to the hydroxyl group of another monomer via its carboxyl group and to the carboxyl group of a different monomer via its hydroxyl group, contributing to the elongation of the polymer chain.
Quantitative Data on Cutin Composition
Quantitative analysis of cutin composition reveals that this compound is a minor component in the species studied most extensively. For context, the table below summarizes the cutin monomer composition from the petals of Arabidopsis thaliana, which, unlike its leaves and stems, has a cutin composition more typical of other plant species, being rich in C16 monomers.
| Monomer Class | Specific Monomer | Relative Abundance (%) in Arabidopsis Petals (cyp77a6 mutant)¹ |
| C16 Monomers | Hexadecanoic acid (16:0) | ~1.5 |
| ω-Hydroxyhexadecanoic acid | ~18.0 | |
| Hexadecanedioic acid (C16 DCA) | ~75.0 | |
| 10,16-Dihydroxyhexadecanoic acid | Undetectable² | |
| C18 Monomers | Octadecanoic acid (18:0) | ~0.5 |
| ω-Hydroxyoctadecenoic acid (ω-OH C18:1) | ~1.0 | |
| Octadecenedioic acid (C18:1 DCA) | ~2.5 | |
| ω-Hydroxyoctadecadienoic acid (ω-OH C18:2) | ~1.0 | |
| Octadecadienedioic acid (C18:2 DCA) | ~0.5 | |
| C15 Monomers | This compound | Not typically quantified; presumed to be <0.1% |
| ¹Data adapted from studies on Arabidopsis petal cutin mutants, specifically cyp77a6, where the major monomer (10,16-diOH C16:0) is absent, highlighting the relative amounts of other monomers.[5] | ||
| ²10,16-dihydroxyhexadecanoic acid is the major monomer in wild-type Arabidopsis petals but is absent in the cyp77a6 mutant, which is defective in its synthesis.[5] |
Putative Signaling Role in Plant Defense
While the primary role of cutin monomers is structural, they can also function as signaling molecules. When the cuticle is breached, either mechanically or by pathogen-secreted enzymes like cutinases, monomeric and oligomeric components are released.[12] These molecules can act as Damage-Associated Molecular Patterns (DAMPs), which are recognized by the plant's immune system, leading to the activation of defense responses.[12]
The perception of cutin monomers can trigger a signaling cascade that often involves:
-
Production of Reactive Oxygen Species (ROS): A rapid oxidative burst is a common early response to elicitors.
-
Activation of Defense Hormone Pathways: Signaling through salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways can be initiated, leading to the expression of defense-related genes, such as PATHOGENESIS-RELATED (PR) genes.[13][14]
-
Systemic Acquired Resistance (SAR): Localized perception of these signals can lead to a broad-spectrum, long-lasting resistance throughout the plant.
Although a specific signaling pathway for this compound has not been detailed, it is plausible that, like other hydroxy fatty acids released from the cuticle, it can contribute to the pool of DAMPs that alert the plant to a potential threat.
Experimental Protocols
Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for qualitatively and quantitatively analyzing the monomeric composition of plant cutin.
1. Sample Preparation and Delipidation: a. Harvest 50-100 mg of plant tissue (e.g., leaves, stems). b. Immediately freeze in liquid nitrogen and lyophilize (freeze-dry) to obtain dry weight. c. Extract soluble cuticular waxes by immersing the dried tissue in chloroform (B151607) (or a 2:1 chloroform:methanol mixture) with gentle agitation. Repeat this extraction 3-4 times with fresh solvent until the solvent remains clear. d. Air-dry the remaining delipidated tissue (the plant residue containing the cutin polymer).
2. Depolymerization (Base-Catalyzed Transesterification): a. To the dry, wax-free residue, add 2 mL of 3% (w/v) sodium methoxide (B1231860) (NaOMe) in methanol. b. Add an internal standard (e.g., 20 µg of methyl heptadecanoate) for quantification. c. Incubate the reaction at 60°C for 2 hours with occasional vortexing to break down the polyester into fatty acid methyl esters (FAMEs). d. Stop the reaction by adding 1 mL of 1 M H₂SO₄ in methanol. Add 2 mL of saturated NaCl solution. e. Extract the FAMEs by adding 2 mL of hexane (B92381) (or chloroform), vortexing, and centrifuging to separate the phases. Collect the upper organic phase. Repeat the extraction twice more and pool the organic phases.
3. Derivatization: a. Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas. b. To convert free hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers/esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. c. Incubate at 70°C for 45 minutes.
4. GC-MS Analysis: a. Evaporate the derivatization reagents under nitrogen and redissolve the sample in 100 µL of hexane. b. Inject 1 µL of the sample into the GC-MS. c. GC Conditions (example):
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 260°C, then ramp at 5°C/min to 310°C, hold for 10 min. d. MS Conditions (example):
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-650.
5. Data Analysis: a. Identify individual monomer peaks by comparing their retention times and mass spectra to known standards and mass spectral libraries (e.g., NIST). b. Quantify each monomer by comparing its peak area to the peak area of the internal standard.
Conclusion
This compound represents a minor but intriguing component of the plant cutin polyester. Its structural role is to act as a bifunctional monomer, contributing to the linear extension of the polymer backbone. Its biosynthetic pathway is logically inferred from the established mechanisms of odd-chain fatty acid synthesis and the ω-hydroxylation activity of cytochrome P450 enzymes. While a direct signaling function has not been demonstrated, it likely contributes to the pool of cutin-derived elicitors that activate plant defense responses upon cuticular damage. The advanced analytical techniques detailed in this guide provide the necessary tools for researchers to further investigate the precise abundance, distribution, and biological significance of this and other odd-chain fatty acids in the complex and vital structure of the plant cuticle. Future research focusing on the substrate specificity of cutin-related enzymes and the elicitor activity of specific odd-chain monomers will be crucial to fully elucidate their role in plant biology.
References
- 1. Angelica archangelica - Wikipedia [en.wikipedia.org]
- 2. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connecting the Molecular Structure of Cutin to Ultrastructure and Physical Properties of the Cuticle in Petals of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 9. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid omega-hydroxylase involved in suberin monomer biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. futurecobioscience.com [futurecobioscience.com]
- 14. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
Thermal Stability and Degradation Profile of 15-Hydroxypentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid is a long-chain omega-hydroxy fatty acid.[1] Such fatty acids are found in various plant and animal sources and are also produced by some bacteria and fungi.[2] Omega-hydroxy fatty acids are gaining interest in the scientific community due to their potential biological activities and applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[2] A thorough understanding of the thermal stability and degradation profile of this compound is crucial for its handling, storage, and application in various fields, particularly in drug development and formulation where thermal processes are often employed. This technical guide provides an in-depth overview of the thermal properties of this compound, including its thermal stability, degradation products, and potential biological signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C15H30O3 | [1][3] |
| Molecular Weight | 258.40 g/mol | [1] |
| Melting Point | 85-89 °C | [4] |
| Boiling Point | 400.9 ± 18.0 °C at 760 mmHg | [4] |
| Appearance | White powder or fused solid |
Thermal Stability and Analysis
The thermal stability of a compound is a critical parameter that dictates its processing and storage conditions. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal properties of materials.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point in the range of 85-89 °C.[4] The shape and size of the melting peak can provide information about the purity and crystalline nature of the compound. DSC thermograms of saturated fatty acids, such as palmitic acid, show distinct melting endotherms.[6]
Degradation Profile
The thermal degradation of this compound is expected to involve the breakdown of its long aliphatic chain and the functional groups. At elevated temperatures, long-chain saturated fatty acids can undergo decarboxylation to produce long-chain hydrocarbons. The presence of a hydroxyl group in this compound may introduce additional degradation pathways. Studies on the thermal degradation of ceramides (B1148491) containing α-hydroxy fatty acids have shown the formation of free α-hydroxy fatty acids upon heating, suggesting that the ester linkage is susceptible to cleavage.[7] While this compound is not an ester, this finding highlights the potential for reactions involving the hydroxyl and carboxylic acid groups at high temperatures.
The primary degradation of long-chain fatty acids at high temperatures typically results in the formation of a complex mixture of smaller alkanes and fatty acids.[5] The specific degradation products of this compound would likely include shorter-chain hydroxy fatty acids, dicarboxylic acids (from oxidation of the omega-hydroxyl group), and various hydrocarbons.
Experimental Protocols
Thermogravimetric Analysis (TGA) - General Protocol
A general experimental protocol for performing TGA on a long-chain fatty acid like this compound is as follows:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of major weight loss events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) - General Protocol
A general experimental protocol for performing DSC on this compound is as follows:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 5-10 °C/min) through the expected melting range, followed by a cooling ramp and a second heating ramp to observe any changes in thermal behavior.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak).
Potential Biological Signaling Pathways
Omega-hydroxy fatty acids, such as this compound, can be metabolized by cytochrome P450 (CYP) enzymes, particularly those from the CYP4A and CYP4F families.[8] This metabolism can lead to the formation of dicarboxylic acids or further hydroxylated products.
One significant aspect of omega-hydroxy fatty acid metabolism is its intersection with inflammatory signaling pathways. For example, the pro-inflammatory mediator leukotriene B4 (LTB4) is inactivated through omega-oxidation by a cytochrome P-450 enzyme in human polymorphonuclear leukocytes.[9] This suggests that omega-hydroxy fatty acids could play a role in modulating inflammatory responses.
Furthermore, long-chain fatty acids and their derivatives are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[10][11] The binding of fatty acid ligands to PPARs leads to the transcriptional regulation of target genes involved in fatty acid uptake, oxidation, and storage.[12] Given its structure, this compound could potentially act as a PPAR ligand, thereby influencing these metabolic and inflammatory pathways.
Below are diagrams illustrating a generalized experimental workflow for thermal analysis and a potential signaling pathway for omega-hydroxy fatty acids.
Conclusion
This compound is a saturated long-chain omega-hydroxy fatty acid with a defined melting point and an estimated high boiling point, indicating its solid nature at room temperature and relatively low volatility. While specific TGA and DSC data are not extensively documented, its thermal behavior is expected to be comparable to other saturated fatty acids, with decomposition occurring at elevated temperatures. The degradation products are likely a mixture of smaller hydrocarbons and oxygenated compounds. Biologically, as an omega-hydroxy fatty acid, it has the potential to be metabolized by cytochrome P450 enzymes and interact with nuclear receptors like PPARs, suggesting a possible role in the regulation of lipid metabolism and inflammation. Further experimental studies are warranted to fully elucidate the detailed thermal degradation profile and the specific biological functions of this molecule, which will be critical for its development and application in various scientific and industrial fields.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [webbook.nist.gov]
- 4. 15-hydroxy Pentadecanoic Acid Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
- 9. Leukotriene B4 omega-hydroxylase in human polymorphonuclear leukocytes. Partial purification and identification as a cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 15-Hydroxypentadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 15-hydroxypentadecanoic acid (CAS No. 4617-33-8). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential risks associated with the handling of this chemical.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is categorized as causing skin irritation (H315) and serious eye irritation (H319).[1][2]
GHS Label Elements:
-
Pictogram:

-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Quantitative Safety Data
The following table summarizes the available quantitative data regarding the safety of this compound.
| Parameter | Value | Reference |
| Physical State | Powder Solid | [3] |
| Appearance | Off-white / White | [3][4] |
| Molecular Formula | C15 H30 O3 | [3] |
| Molecular Weight | 258.4 g/mol | [3] |
| Melting Point/Range | 97 - 99 °C / 206.6 - 210.2 °F | [3] |
| NFPA Ratings | Health: 2, Flammability: 0, Instability: 0 | [1] |
| HMIS Ratings | Health: 2, Fire: 0, Reactivity: 0 | [1] |
Experimental Protocols Referenced in Safety Assessments
The hazard classifications for this compound are based on standardized experimental protocols. While specific study reports for this compound are not publicly available, the classifications of skin and eye irritation are typically determined using methodologies outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This guideline is the standard method for assessing the potential of a substance to cause skin irritation. The protocol involves applying the test substance to the skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a set period.
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This is the benchmark test for determining the eye irritation potential of a chemical. The substance is applied to the eye of an animal, and the cornea, iris, and conjunctiva are evaluated for adverse effects.
Safe Handling and Storage Workflow
Proper handling and storage are paramount to minimizing exposure and ensuring safety. The following workflow diagram illustrates the key steps for managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] The selection of suitable gloves depends on the material and manufacturer, and the breakthrough time of the glove material should be considered.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust is generated, a particle filter respirator may be used.[3]
Handling
-
Avoid contact with skin and eyes.[3]
-
Do not breathe dust.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Wash hands thoroughly after handling.[1]
Storage
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Keep container tightly closed.[3]
-
Store away from incompatible materials such as bases and reducing agents.[3]
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops or persists.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3]
-
Specific Hazards: No specific hazards have been identified.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of together with household garbage or allow the product to reach the sewage system.[1]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products, excess heat.
-
Incompatible Materials: Bases, Reducing agents.[3]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[3]
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
A Guide to High-Purity 15-Hydroxypentadecanoic Acid for Research and Development
An In-depth Technical Resource for Scientists and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 15-hydroxypentadecanoic acid (15-HPD), a crucial ω-hydroxy fatty acid with significant applications in pharmaceutical research and as a synthetic precursor. This document details commercial supplier specifications, in-depth experimental protocols, and potential biological signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.
Commercial Availability and Specifications
High-purity this compound is available from a range of commercial suppliers, catering to the needs of the research and pharmaceutical industries. The quality and specifications of the compound can vary between suppliers, making careful selection critical for experimental success. Key quality parameters include purity, physical form, and analytical methods used for certification. The following tables summarize the specifications of 15-HPD from prominent commercial suppliers to facilitate a comparative assessment.
Table 1: Commercial Supplier Specifications for High-Purity this compound
| Supplier | Catalog Number | Purity | Form | Analytical Methods |
| Thermo Scientific Chemicals | B21670.06 | ≥99.0% | Powder or fused solid | Aqueous acid-base Titration, Silylated Gas Chromatography (GC)[1] |
| Cayman Chemical | 10005263 | ≥98% | Solid | Not specified on product page[2] |
| MedChemExpress | HY-W015182 | >98% | Solid | Not specified on product page[3] |
| Simson Pharma Limited | C007B-179170 | >98.0% | Not specified | Not specified on product page[4] |
| Larodan AB | LRD-14-1515 | >98% | Solid | Not specified on product page[5] |
| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | 98.0% | Not specified | Not specified on product page[6] |
| Anjanee Chemical Industries | Not specified | 98% | Not specified | Not specified on product page[7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4617-33-8 | [1][2][8][9] |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2][7][9] |
| Molecular Weight | 258.40 g/mol | [7][9][10] |
| Appearance | White | [1] |
| Form | Powder or fused solid | [1] |
| Melting Point | 85-89 °C | [6] |
| Boiling Point | 400.9 °C | [7] |
| Solubility | Soluble in Chloroform, Ethanol, and Methanol (B129727) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, including its synthesis, analysis, and application as a synthetic precursor.
Synthesis of this compound via Condensation Reaction
A common method for the synthesis of this compound involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO⁻) to form a β-ketosulfoxide intermediate.[11][12] This intermediate is then ethoxycarbonylmethylated and subsequently converted to this compound.
Materials:
-
1,12-dodecanolide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tetrahydrofuran (THF)
-
Reagents for ethoxycarbonylation and subsequent conversion (specifics vary by protocol)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Preparation of DMSO⁻ solution: Prepare a solution of methylsulfinylcarbanion (DMSO⁻) from sodium hydride and DMSO in THF under a nitrogen atmosphere.[11]
-
Condensation: Add 1,12-dodecanolide to the DMSO⁻ solution at 0°C with stirring.[11] Allow the reaction to proceed at room temperature.[11]
-
Work-up: Pour the reaction mixture into ice-water and extract the product.
-
Ethoxycarbonylation and Conversion: The resulting β-ketosulfoxide is then subjected to ethoxycarbonylation and subsequent chemical transformations to yield the crude this compound.
-
Purification: The crude product is dissolved in an aqueous solution of potassium hydroxide and heated.[11] After cooling and acidification with hydrochloric acid, the mixture is extracted with chloroform.[11] The final product is purified by recrystallization from benzene to yield this compound.[11]
Quantification of Fatty Acids using Gas Chromatography (GC) with this compound as an Internal Standard
This compound is a suitable internal standard for the quantification of other fatty acids by gas chromatography due to its structural similarity and distinct retention time.
Materials:
-
Fatty acid sample
-
This compound (internal standard)
-
6% H₂SO₄ in methanol
-
Petroleum ether
-
Helium (carrier gas)
Procedure:
-
Sample Preparation and Derivatization:
-
To a known amount of the sample, add a precise amount of this compound as the internal standard.
-
Add 2 mL of 6% H₂SO₄ in methanol to the sample in a screw-cap glass centrifuge tube.[13]
-
Heat the mixture in a 100°C water bath for 2 hours to convert the fatty acids to their fatty acid methyl esters (FAMEs).[13]
-
Cool the sample to room temperature.[13]
-
-
Extraction of FAMEs:
-
Add 1 mL of petroleum ether and water to the tube and vortex for 30 seconds.[13]
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[13]
-
Carefully transfer the upper organic layer containing the FAMEs to a clean sample vial.[13]
-
Repeat the extraction twice to ensure complete recovery of the FAMEs.[13]
-
-
GC Analysis:
-
Inject 1 µL of the extracted sample into the gas chromatograph equipped with a flame ionization detector (FID).[13]
-
Use helium as the carrier gas with a column flow rate of 1 mL/min.[13]
-
Employ a suitable temperature program for the GC oven to achieve optimal separation of the FAMEs. An example program starts at 90°C, ramps to 210°C, and then to 230°C.[13]
-
-
Quantification:
-
Identify the peaks corresponding to the FAMEs and the internal standard based on their retention times.
-
Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the known amount of the this compound internal standard.
-
Synthesis of Exaltolide (Cyclopentadecanolide) from this compound
This compound is a key precursor in the synthesis of the macrocyclic musk compound, Exaltolide.[2][14][15]
Materials:
-
This compound
-
Depolymerization catalyst (e.g., magnesium chloride)
Procedure:
-
Polymerization: Heat this compound to form a linear polyester.[16] This is typically done by heating at elevated temperatures (e.g., 160°C) under vacuum to remove water.[16]
-
Depolymerization and Cyclization:
-
Purification: The collected distillate can be further purified if necessary, although the direct distillation often yields a high-purity product.[16]
Potential Signaling Pathways and Biological Activity
While direct studies on the signaling pathways of this compound are limited, the biological activities of its parent compound, pentadecanoic acid (C15:0), are well-documented and provide a strong basis for inferring its potential mechanisms of action. Pentadecanoic acid has been shown to be an essential fatty acid with broad health benefits, including cardiometabolic and liver health.[17]
Pentadecanoic acid is known to interact with several key signaling pathways that regulate metabolism, inflammation, and cellular proliferation.[17][18] It is an activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-ɑ/δ (PPAR-ɑ/δ), and an inhibitor of mammalian target of rapamycin (B549165) (mTOR), Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling, and histone deacetylase 6 (HDAC-6).[17][18] These mechanisms are consistent with its observed anti-inflammatory, antifibrotic, and anticancer activities.[17][18]
The presence of a hydroxyl group on the omega carbon of this compound may influence its metabolic fate and biological activity. Omega-hydroxy fatty acids are typically metabolized via omega-oxidation, a process that can lead to the formation of dicarboxylic acids. These metabolites can then enter other metabolic pathways. The hydroxyl group may also alter the molecule's interaction with cellular receptors and enzymes, potentially modulating the signaling pathways influenced by pentadecanoic acid.
Further research is needed to elucidate the specific signaling pathways directly modulated by this compound. However, based on the known activities of its parent compound, it is a promising molecule for investigation in the context of metabolic diseases, inflammation, and cancer.
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts of this compound, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a potential signaling pathway.
Caption: A simplified workflow for the synthesis of high-purity this compound.
Caption: Potential signaling pathways influenced by pentadecanoic acid, the parent of 15-HPD.
References
- 1. This compound, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. 15-hydroxy Pentadecanoic Acid Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]
- 7. This compound High Purity (98%) at Best Price, Mumbai Supplier [nacchemical.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. static.igem.org [static.igem.org]
- 14. journal.iisc.ac.in [journal.iisc.ac.in]
- 15. 15-hydroxy Pentadecanoic Acid methyl ester | CAS 76529-42-5 | Cayman Chemical | Biomol.com [biomol.com]
- 16. US4187222A - Process for the preparation of cyclopentadecanolide - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 15-Hydroxypentadecanoic Acid from Renewable Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 15-hydroxypentadecanoic acid from renewable feedstocks, with a focus on biocatalytic methods. Detailed protocols for key experiments are provided to facilitate the practical application of these techniques in a research and development setting.
Introduction
This compound is a valuable ω-hydroxy fatty acid with applications as a pharmaceutical intermediate and a precursor for the synthesis of polymers and fragrances.[1] The growing demand for sustainable chemical production has spurred research into the synthesis of this compound from renewable resources, moving away from traditional petroleum-based methods. Biocatalytic approaches using whole-cell systems and isolated enzymes offer a promising green alternative, leveraging the metabolic capabilities of microorganisms to perform highly specific oxidation reactions on fatty acid substrates derived from plant oils and other biological sources.
The primary biocatalytic strategy involves the ω-hydroxylation of pentadecanoic acid or other suitable long-chain fatty acids. This reaction is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases.[2][3] By engineering microbial hosts such as Candida tropicalis and Escherichia coli, it is possible to create efficient biocatalysts for the production of this compound.[1][4][5]
Biocatalytic Synthesis Strategies
The most effective and sustainable methods for synthesizing this compound from renewable sources rely on microbial biotransformation. These strategies typically involve the use of either native or genetically engineered microorganisms.
Whole-Cell Biotransformation using Engineered Candida tropicalis
Candida tropicalis is a yeast species that has been extensively studied for its ability to convert fatty acids into ω-hydroxy fatty acids and dicarboxylic acids.[1][6] The key to this process is the yeast's native ω-oxidation pathway. In wild-type strains, fatty acids are primarily degraded through the β-oxidation pathway for energy production. By disrupting the genes responsible for β-oxidation, the metabolic flux can be redirected towards the ω-oxidation pathway, leading to the accumulation of ω-hydroxylated products.[1][7][8]
The initial and rate-limiting step in the ω-oxidation pathway is the hydroxylation of the terminal methyl group of a fatty acid, a reaction catalyzed by cytochrome P450 monooxygenases of the CYP52A family in conjunction with a cytochrome P450 reductase.[7][8] Subsequent oxidation steps, carried out by fatty alcohol oxidases and fatty aldehyde dehydrogenases, can further convert the ω-hydroxy fatty acid to the corresponding dicarboxylic acid.[7]
Caption: ω-Oxidation pathway in engineered Candida tropicalis.
Whole-Cell Biotransformation using Engineered Escherichia coli
E. coli is another popular host for the production of ω-hydroxy fatty acids due to its well-understood genetics and rapid growth.[5] Recombinant E. coli strains can be developed to express heterologous cytochrome P450 systems capable of ω-hydroxylating fatty acids. A common approach is to introduce a CYP monooxygenase, such as AlkBGT from Pseudomonas putida GPo1, along with its necessary redox partners.[4] Similar to C. tropicalis, blocking the native β-oxidation pathway in E. coli is crucial for preventing the degradation of the fatty acid substrate and the hydroxylated product, thereby increasing the yield.[4]
Caption: Workflow for recombinant E. coli biotransformation.
Quantitative Data from Biocatalytic Syntheses
The following tables summarize quantitative data from various studies on the biocatalytic production of ω-hydroxy fatty acids and related compounds. This data can be used to compare the efficiency of different systems and to select appropriate starting points for process development.
Table 1: Whole-Cell Biotransformation of Fatty Acids to ω-Hydroxy Fatty Acids
| Microorganism | Substrate | Product | Titer (mg/L) | Molar Yield (mol/mol) | Reference |
| E. coli (engineered) | Decanoic Acid | ω-Hydroxydecanoic Acid | 309 | 0.86 | [4] |
| E. coli (engineered) | Octanoic Acid | ω-Hydroxyoctanoic Acid | 275.48 | 0.63 | [4] |
| E. coli (engineered) | Dodecanoic Acid | ω-Hydroxydodecanoic Acid | 249.03 | 0.56 | [4] |
Table 2: Biotransformation of Fatty Acids to Dicarboxylic Acids via ω-Hydroxy Intermediates
| Microorganism | Substrate | Product | Titer (g/L) | Molar Yield (%) | Reference |
| C. tropicalis (engineered) | Nonanoic Acid | Azelaic Acid | 30.1 | 90 | [9] |
| C. tropicalis (engineered) | Oleic Acid | Various DCAs | up to 100 | - | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Pentadecanoic Acid using Engineered E. coli
This protocol is adapted from methodologies described for the bioconversion of medium-chain fatty acids.[4][10]
1. Strain and Plasmid Preparation:
-
Use an E. coli strain with a deletion in the fadD gene to block β-oxidation.
-
Clone the gene for a suitable ω-hydroxylase (e.g., AlkBGT from Pseudomonas putida GPo1) into an expression vector under the control of an inducible promoter (e.g., pBAD or pET vector).
-
Transform the expression plasmid into the β-oxidation deficient E. coli strain.
2. Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking at 200 rpm.
-
Inoculate 100 mL of M9 minimal medium (supplemented with 2% glucose, 2 mM MgSO₄, and the appropriate antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., 0.2 mM IPTG or 0.2% L-arabinose) and incubate for an additional 4-6 hours at a lower temperature (e.g., 25-30°C).
3. Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet with 100 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Resuspend the cells in the same buffer to a final concentration of 10 g/L (cell dry weight).
-
Prepare the reaction mixture containing the cell suspension and pentadecanoic acid (e.g., 1 g/L) in a final volume of 50 mL in a 250 mL baffled flask. The substrate can be added as a solution in a co-solvent like DMSO to improve solubility.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.
4. Product Extraction and Analysis:
-
Acidify the reaction mixture to pH 2.0 with 6 M HCl.
-
Extract the fatty acids with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Derivatize the dried extract for gas chromatography-mass spectrometry (GC-MS) analysis (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA).
-
Quantify the amount of this compound produced by comparing with a standard curve.
Protocol 2: Biotransformation using Engineered Candida tropicalis
This protocol is based on general methods for dicarboxylic acid production using Candida tropicalis.[1][9]
1. Strain and Pre-culture:
-
Use an engineered Candida tropicalis strain with disrupted β-oxidation pathway genes (e.g., POX4 and POX5).
-
Inoculate a single colony into 10 mL of YPD medium and grow for 24 hours at 30°C with shaking.
2. Main Culture and Biotransformation:
-
Prepare a fermentation medium containing a carbon source (e.g., glucose), a nitrogen source, and mineral salts.
-
Inoculate the main culture with the pre-culture to an initial OD₆₀₀ of 0.5.
-
Grow the cells at 30°C with controlled pH (e.g., 7.0) and aeration.
-
When the initial carbon source is depleted (as indicated by a sharp increase in dissolved oxygen), start feeding the fatty acid substrate (pentadecanoic acid) and a co-substrate (e.g., glucose) to maintain cell viability and cofactor regeneration.
-
The biotransformation can be run in a fed-batch mode for several days.
3. Product Recovery and Analysis:
-
At the end of the fermentation, separate the cells from the culture broth by centrifugation.
-
Acidify the supernatant to pH 2.0.
-
The product, this compound (and potentially pentadecanedioic acid), may precipitate upon acidification and can be recovered by filtration or centrifugation.
-
Further purification can be achieved by recrystallization or chromatography.
-
Analyze the product purity and quantity using HPLC or GC-MS after appropriate derivatization.
Conclusion
The synthesis of this compound from renewable feedstocks is a rapidly advancing field, with biocatalytic methods offering a highly promising and sustainable alternative to traditional chemical synthesis. By leveraging engineered microorganisms such as Candida tropicalis and Escherichia coli, it is possible to achieve efficient and selective ω-hydroxylation of fatty acids. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize processes for the production of this valuable chemical. Further research in enzyme engineering and process optimization will continue to enhance the economic viability of these green manufacturing routes.
References
- 1. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 5. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 15-Hydroxypentadecanoic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid found in various plant species, notably as a component of the plant cuticle polymer, cutin.[1][2] This document provides a detailed protocol for the extraction, purification, and quantification of 15-HPD from plant material, primarily targeting its release from the cutin matrix. The methodologies described are adapted from established protocols for the analysis of plant cutin monomers.[1][3][4]
Plant Material and Sources
This compound has been reported in plants such as Arabidopsis thaliana and Angelica archangelica.[2] The primary location of 15-HPD in plants is the cutin, a lipid polyester (B1180765) that forms the structural framework of the cuticle covering aerial plant surfaces.[3][5] Therefore, tissues with a significant cuticle layer, such as leaves and stems, are the most suitable starting materials.
Experimental Protocols
Protocol 1: Extraction and Depolymerization of Cutin Monomers
This protocol details the isolation of 15-HPD from the plant cuticle through a process of delipidation followed by depolymerization of the cutin polymer.
1. Sample Preparation and Delipidation:
-
Objective: To remove solvent-extractable lipids (waxes, membrane lipids) from the plant tissue, leaving the insoluble cutin polymer.
-
Procedure:
-
Homogenize fresh or freeze-dried plant material (e.g., leaves) to a fine powder.
-
Transfer a known amount of the powdered tissue (e.g., 0.5 g) to a glass tube.[6]
-
Add isopropanol (B130326) preheated to approximately 85°C to deactivate endogenous lipases.[6]
-
Perform exhaustive solvent extraction to remove all soluble lipids. A recommended solvent sequence is:
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
Chloroform
-
Methanol
-
-
Incubate the sample in each solvent, vortex, and centrifuge to pellet the solid material. Discard the supernatant. Repeat each solvent extraction multiple times until the supernatant is colorless.
-
The remaining insoluble residue is the cell wall material containing the cutin polymer. Dry the residue under a stream of nitrogen or in a vacuum desiccator.
-
2. Depolymerization of Cutin:
-
Objective: To break the ester bonds of the cutin polymer, releasing the constituent monomers, including 15-HPD.
-
Method A: Sodium Methoxide (B1231860) (NaOMe) Catalyzed Transmethylation [1]
-
To the dried, delipidated residue, add a solution of sodium methoxide in methanol (e.g., 1 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) with agitation.
-
This reaction cleaves the ester bonds and methylates the resulting carboxylic acid groups, forming fatty acid methyl esters (FAMEs).
-
-
Method B: Methanol/HCl Trans-esterification [4]
-
To the dried, delipidated residue, add a solution of 1.25 M methanolic HCl.
-
Incubate the mixture overnight at 80°C.[4]
-
This process also results in the formation of FAMEs of the cutin monomers.
-
3. Extraction of Hydroxy Fatty Acid Methyl Esters:
-
Objective: To isolate the released hydroxy fatty acid methyl esters from the reaction mixture.
-
Procedure:
-
After the depolymerization reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., sulfuric acid or acetic acid).
-
Partition the FAMEs into an organic solvent such as chloroform or a heptane:toluene mixture (1:1, v/v).[1][4]
-
Add an aqueous salt solution (e.g., saturated NaCl) to facilitate phase separation.[4]
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the FAMEs.
-
Repeat the extraction of the aqueous phase to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen.
-
4. Derivatization for GC Analysis:
-
Objective: To convert the hydroxyl groups of the hydroxy FAMEs into more volatile and stable derivatives for gas chromatography (GC) analysis.
-
Method: Silylation [1]
-
To the dried FAMEs, add pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Heat the mixture at 100°C for 10-15 minutes to facilitate the reaction.[1]
-
After cooling, the sample is ready for GC-MS or GC-FID analysis.
-
Protocol 2: Quantification of this compound
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification.[1][7]
-
Internal Standard: An appropriate internal standard, such as a fatty acid or hydroxy fatty acid not naturally present in the sample (e.g., heptadecanoic acid), should be added at the beginning of the extraction process for accurate quantification.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).
-
Injector and Detector Temperatures: Typically set around 250-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. An example program could be: initial temperature of 50°C, ramp at 10°C/min to 150°C, then ramp at 3°C/min to 320°C, and hold for 30 minutes.[4]
-
-
Quantification: The amount of 15-HPD is determined by comparing the peak area of its derivatized form to the peak area of the internal standard in the GC-FID chromatogram. A calibration curve should be prepared using a pure standard of 15-HPD to ensure accurate quantification.
Data Presentation
The following table summarizes the typical composition of cutin monomers from Arabidopsis thaliana leaves, which provides context for the types of compounds that may be co-extracted with 15-HPD. Note that specific quantitative data for 15-HPD is not widely available in the literature and will be dependent on the plant species and extraction efficiency.
| Monomer Class | Example Compound | Typical Relative Abundance in Arabidopsis Leaf Cutin |
| Dicarboxylic Acids | Octadecanedioic acid | Major |
| ω-Hydroxy Fatty Acids | 16-Hydroxyhexadecanoic acid | Minor to Moderate |
| Dihydroxy Fatty Acids | 10,16-Dihydroxyhexadecanoic acid | Major in some tissues |
| Unsubstituted Fatty Acids | Hexadecanoic acid | Minor |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of 15-HPD from plant material.
Signaling Pathways
Direct signaling pathways for this compound are not well-established in the current literature. However, other fatty acids, including the related pentadecanoic acid (C15:0), have been shown to interact with various cellular signaling pathways. C15:0 has been reported to have anti-inflammatory, antifibrotic, and antioxidant activities through mechanisms that may involve the activation of AMPK and PPARɑ/δ, and inhibition of mTOR and HDAC-6.[8][9] It is plausible that 15-HPD may interact with similar lipid signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades of 15-HPD.
References
- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]
- 4. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]
- 5. Cuticular Lipid Composition, Surface Structure, and Gene Expression in Arabidopsis Stem Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Compositional Analysis of Cutin in Maize Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations [mdpi.com]
- 9. preprints.org [preprints.org]
Application Note: Quantitative Analysis of Lipids Using 15-Hydroxypentadecanoic Acid as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of 15-hydroxypentadecanoic acid as an internal standard for the accurate quantification of fatty acids and related compounds in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying different substances within a sample.[1] For quantitative analysis, variations in sample preparation and instrument response can introduce significant error. The use of an internal standard (IS) is a widely adopted technique to correct for these variations, including sample loss during extraction and derivatization.[2] An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample.
This compound is an omega-hydroxy long-chain fatty acid suitable for use as an internal standard in the analysis of other fatty acids and hydroxy fatty acids.[3] Its structure, featuring both a carboxylic acid and a primary alcohol group, allows it to undergo similar extraction and derivatization procedures as many target analytes. Its 15-carbon chain length is uncommon in many biological systems, reducing the likelihood of endogenous interference. This application note details a validated method for its use in complex biological samples.
Experimental Protocols
A generalized workflow for sample analysis is presented below. This involves sample preparation and extraction, derivatization to improve volatility for GC analysis, and finally, instrumental analysis and data processing.
Caption: General experimental workflow for GC-MS analysis.
Materials and Reagents
-
Internal Standard: this compound (15-HPA)
-
Analytes: Target fatty acid standards for calibration
-
Solvents: Methanol, Chloroform, Isooctane, Acetonitrile (HPLC or GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl (PFB) Bromide with N,N-Diisopropylethylamine (DIPEA) for negative chemical ionization.[4]
-
Other Reagents: 0.9% NaCl solution (saline), Hydrochloric acid (HCl), Anhydrous Sodium Sulfate, Nitrogen gas (high purity).
-
Equipment: GC-MS system, glass centrifuge tubes, conical glass vials, heating block, sample concentrator/evaporator, vortex mixer, centrifuge.
Standard Solution Preparation
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 15-HPA and dissolve in 10 mL of methanol. Store at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards containing the target analyte(s) at various concentrations (e.g., 0.1 to 50 µg/mL). Spike each calibrator with the IS working solution to a final concentration of 5 µg/mL.
Sample Preparation (Plasma Example)
-
Pipette 100 µL of plasma into a 15 mL glass centrifuge tube.
-
Add 50 µL of the 10 µg/mL IS working solution.
-
Add 2 mL of Methanol:Chloroform (1:1 v/v), vortex for 1 minute.
-
Add 1 mL of 0.1 M HCl, vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean glass tube using a Pasteur pipette.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Silylation)
The polarity and low volatility of fatty acids necessitate derivatization for GC analysis.[5] Silylation is a common method where active hydrogens on carboxyl and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[6]
Caption: Silylation derivatization of 15-HPA.
-
To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection. If necessary, the sample can be evaporated to dryness and reconstituted in a more suitable solvent like isooctane.
GC-MS Instrumental Parameters
The following table provides typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and analytes of interest.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial 100°C, hold 1 min; ramp 10°C/min to 300°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Example SIM Ions | To be determined empirically. For TMS-derivatives, characteristic ions often include m/z 73, 75, and [M-15]⁺. |
Data Analysis and Quantification
Quantification is based on the principle that the ratio of the analyte signal to the internal standard signal is proportional to the concentration of the analyte.
Caption: Logic of quantification using an internal standard.
-
Construct Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (15-HPA).
-
Plot this area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.[7]
-
Calculate Sample Concentration: Determine the peak area ratio for the unknown sample and use the calibration curve equation to calculate the concentration of the analyte.
Method Performance Characteristics
The following tables summarize typical validation data for this method.
Table 2: Calibration Curve Linearity (Example data for Palmitic Acid)
| Parameter | Value |
| Analyte | Palmitic Acid (TMS) |
| Concentration Range | 0.5 - 50 µg/mL |
| Regression Equation | y = 0.085x + 0.0012 |
| R² Value | 0.9985 |
Table 3: Method Precision and Accuracy (Example data for a 10 µg/mL Quality Control Sample)
| Parameter | Intra-Day (n=6) | Inter-Day (n=18, 3 days) |
| Mean Measured Conc. (µg/mL) | 10.3 | 10.5 |
| Precision (Relative Std. Dev., RSD) | 4.1% | 6.8% |
| Accuracy (% Recovery) | 103% | 105% |
Acceptable precision is typically an RSD of ≤15%, and accuracy is within 85-115%.[8]
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of fatty acids in biological matrices using this compound as an internal standard with GC-MS. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for researchers in various scientific fields. The use of an appropriate internal standard like 15-HPA is critical for mitigating experimental variability and ensuring high-quality, reproducible quantitative data.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Application Notes and Protocols for the Derivatization of 15-Hydroxypentadecanoic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid.[1][2] Its analysis in biological and other matrices is crucial for various research areas, including lipidomics and biomarker discovery. Due to its low volatility and the presence of two polar functional groups (a carboxylic acid and a hydroxyl group), direct chromatographic analysis of 15-HPD is challenging, often resulting in poor peak shape and low sensitivity.[3][4] Derivatization is a critical step to enhance its volatility for Gas Chromatography (GC) and improve its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[5][6]
This document provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and LC-MS analysis, enabling sensitive and reliable quantification.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC analysis, derivatization aims to mask the polar carboxyl and hydroxyl groups, thereby increasing the analyte's volatility and thermal stability, and improving peak symmetry.[4] The most common approaches are silylation and esterification followed by silylation.
Silylation
Silylation is a robust and widely used method that derivatizes both the carboxylic acid and hydroxyl groups in a single step, converting them to their respective trimethylsilyl (B98337) (TMS) esters and ethers.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to increase reaction efficiency, especially for hindered hydroxyl groups.[3]
| Parameter | Derivatization Method | Reagent(s) | Typical Conditions | Expected Outcome | Reference(s) |
| Analyte | This compound | BSTFA + 1% TMCS | 60-75°C for 30-60 min | Formation of di-TMS derivative | [3] |
| Volatility | Increased | Silylation | N/A | Enables elution from GC column at lower temperatures | [4] |
| Peak Shape | Improved | Silylation | N/A | Reduced tailing and sharper peaks | [3] |
| Reaction Completion | High | BSTFA or MSTFA | Optimization of temperature and time may be required | >95% completion for reliable quantification | [5] |
Materials:
-
This compound (15-HPD) standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Apolar aprotic solvent (e.g., Pyridine (B92270), Acetonitrile (B52724), Ethyl Acetate - ensure anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the 15-HPD sample is completely dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Water can hydrolyze the silylation reagent and the resulting derivatives.[3][4]
-
Reagent Addition: To the dried sample (e.g., 1-100 µg), add 50 µL of an appropriate anhydrous solvent (e.g., pyridine) to dissolve the analyte.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 10-20 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven. Reaction time and temperature can be optimized for specific applications.[3]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Caption: Workflow for silylation of 15-HPD for GC-MS analysis.
Two-Step Esterification and Silylation
This method involves first converting the carboxylic acid to its methyl ester (FAME), followed by silylation of the hydroxyl group. While requiring two steps, it can be useful for complex matrices or when analyzing other fatty acids simultaneously as FAMEs.
Materials:
-
Boron trifluoride-methanol solution (14% BF₃ in MeOH)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silylation reagents (as above)
Procedure: Step 1: Esterification
-
Place the dried 15-HPD sample in a reaction vial.
-
Add 50 µL of 14% BF₃-methanol solution.[3]
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[3]
-
Cool the vial to room temperature.
-
Add 0.5 mL of saturated NaCl solution and vortex.[3]
-
Add 0.6 mL of hexane to extract the methyl ester. Vortex and allow the layers to separate.[3]
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen.
Step 2: Silylation
-
To the dried methyl 15-hydroxypentadecanoate, perform the silylation protocol as described in the previous section to derivatize the hydroxyl group.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, especially with electrospray ionization (ESI), derivatization aims to enhance ionization efficiency, which is often poor for underivatized fatty acids in the commonly more sensitive positive ion mode.[7][8] The strategy typically involves attaching a permanently charged or easily ionizable moiety to the carboxylic acid group.[9]
Amidation with Charge-Reversal Reagents
This approach converts the carboxylic acid into an amide carrying a permanently positive charge (e.g., a quaternary amine or pyridinium (B92312) group). This "charge-reversal" derivatization allows for highly sensitive detection in positive ESI mode.[7][9] N-(4-aminomethylphenyl) pyridinium (AMPP) is a highly effective reagent for this purpose, reported to improve sensitivity significantly.[9][10]
| Parameter | Derivatization Method | Reagent(s) | Typical Conditions | Expected Outcome | Reference(s) |
| Analyte | This compound | AMPP, EDC, Pyridine | Room Temp, 60 min | Formation of AMPP-amide derivative | [9] |
| Sensitivity | Greatly Increased | AMPP | N/A | Up to 60,000-fold increase compared to negative mode detection | [9] |
| Ionization Mode | Positive ESI | Charge-Reversal | N/A | Enables highly sensitive detection in positive ion mode | [9] |
| Linearity | Broad Range | AMPP | N/A | Linear dynamic range of over 3 orders of magnitude reported for similar analytes | [10] |
Materials:
-
This compound (15-HPD) standard or dried sample extract
-
N-(4-aminomethylphenyl) pyridinium (AMPP) solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (coupling agent)
-
Pyridine (catalyst)
-
Acetonitrile or other suitable solvent
-
Reaction vials
Procedure:
-
Sample Preparation: Ensure the 15-HPD sample is dry. Reconstitute in a suitable volume of acetonitrile (e.g., 20 µL).
-
Reagent Preparation (prepare fresh):
-
AMPP solution (e.g., 20 mg/mL in acetonitrile).
-
EDC solution (e.g., 50 mg/mL in water or acetonitrile).
-
Pyridine solution (e.g., 10% v/v in acetonitrile).
-
-
Derivatization Reaction:
-
To the 20 µL sample solution, add 20 µL of the AMPP solution.
-
Add 20 µL of the EDC solution.
-
Add 20 µL of the pyridine solution.
-
-
Incubation: Vortex the mixture and incubate at room temperature for 60 minutes.
-
Quenching/Dilution: After incubation, the reaction mixture can be diluted with the initial mobile phase (e.g., 90% water, 10% acetonitrile with 0.1% formic acid) to a suitable concentration for injection.
-
Analysis: The sample is ready for LC-MS/MS analysis in positive ESI mode.
Caption: Workflow for amidation of 15-HPD for LC-MS/MS analysis.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, single-step silylation with reagents like BSTFA is efficient and robust, converting both polar groups to improve volatility and peak shape. For LC-MS/MS, charge-reversal amidation using reagents such as AMPP dramatically enhances sensitivity in positive ESI mode, enabling the detection of low-abundance species. The choice of method will depend on the analytical platform available, the required sensitivity, and the sample matrix. The protocols provided herein offer detailed guidance for researchers to successfully implement these derivatization strategies.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 15-Hydroxypentadecanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid.[1] As a metabolite, its quantification in biological matrices such as plasma, serum, and tissues is crucial for understanding its physiological and pathological roles. Alterations in the levels of fatty acids have been linked to various diseases, making their accurate measurement a key aspect of biomarker discovery and drug development. These application notes provide detailed protocols for the quantification of 15-HPD using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with information on sample preparation and potential signaling pathways.
Quantitative Data Summary
The following tables summarize representative concentrations of related fatty acids in human plasma. While specific data for 15-HPD is limited in publicly available literature, the data for pentadecanoic acid (C15:0) and 15-hydroxyeicosatetraenoic acid (15-HETE) can serve as a reference for expected concentration ranges.
Table 1: Representative Concentrations of Pentadecanoic Acid (C15:0) in Human Plasma
| Population | Sample Type | Concentration Range | Reference |
| Healthy Adults | Plasma | 1.88 μg/mL (mean increase after supplementation) | [2] |
| Adults without Diabetes | Serum | Biomarker for total dairy intake | [3] |
| Obese Participants | Plasma | Mean increase of 1.88 µg/mL post-supplementation | [2] |
Table 2: Representative Concentrations of 15-HETE in Human Plasma
| Condition | Sample Type | Concentration (pg/mL) | Reference |
| Healthy Controls | Plasma | Median: Not specified, but lower than PAH patients | |
| Pulmonary Arterial Hypertension (PAH) - Treatment Naïve | Plasma | Significantly increased compared to controls | |
| Pulmonary Arterial Hypertension (PAH) - Treated | Plasma | Significantly increased compared to controls |
Experimental Protocols
Protocol 1: Quantification of 15-HPD in Human Plasma by GC-MS
This protocol is adapted from established methods for the analysis of long-chain fatty acids in biological samples.[4][5][6][7][8]
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Deuterated this compound (d-15-HPD) as internal standard (if available, otherwise a structurally similar deuterated fatty acid can be used after validation)[4]
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Isooctane, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl) solution (0.9%)
-
Nitrogen gas, high purity
2. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of d-15-HPD internal standard solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried lipid extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
15-HPD-TMS derivative: Monitor characteristic ions (m/z to be determined empirically, likely including a molecular ion and fragments corresponding to the loss of methyl and trimethylsilyl (B98337) groups).
-
d-15-HPD-TMS derivative: Monitor corresponding mass-shifted ions.
-
4. Quantification
-
Generate a calibration curve by preparing standards of 15-HPD at different concentrations with a fixed amount of the internal standard and subjecting them to the same extraction and derivatization procedure.
-
Calculate the ratio of the peak area of the 15-HPD derivative to the peak area of the internal standard derivative.
-
Plot the peak area ratio against the concentration of 15-HPD to create the calibration curve.
-
Determine the concentration of 15-HPD in the plasma samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of 15-HPD in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from established procedures for fatty acid analysis by LC-MS/MS.[9] Specific MRM transitions and collision energies should be optimized for 15-HPD.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Deuterated this compound (d-15-HPD) as internal standard
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
2. Sample Preparation
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known amount of the d-15-HPD internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 50% B
-
1-8 min: Linearly increase to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS Parameters:
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-HPD (Precursor Ion [M-H]⁻: m/z 257.2)
-
Quantifier Transition: To be determined (e.g., fragment corresponding to loss of H₂O or CO₂)
-
Qualifier Transition: To be determined
-
-
d-15-HPD (Precursor Ion): Mass-shifted m/z
-
Quantifier Transition: Corresponding mass-shifted fragment
-
Qualifier Transition: Corresponding mass-shifted fragment
-
-
Note: Collision energies and fragmentor voltages must be optimized for each transition.
-
4. Quantification
-
Follow the same principles as described in the GC-MS protocol, using the peak area ratios from the LC-MS/MS analysis to construct a calibration curve and determine the concentrations in the unknown samples.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of this compound
Based on studies of structurally similar fatty acids such as 15-HETE and pentadecanoic acid, 15-HPD may be involved in modulating key cellular signaling pathways like PI3K/Akt and MAPK.[1][10][11][12] These pathways are critical regulators of cell growth, proliferation, survival, and inflammation.
Caption: Potential signaling pathways activated by 15-HPD.
GC-MS Quantification Workflow
The following diagram illustrates the major steps involved in the quantification of 15-HPD using GC-MS.
Caption: Workflow for 15-HPD quantification by GC-MS.
LC-MS/MS Quantification Workflow
The following diagram outlines the workflow for quantifying 15-HPD using LC-MS/MS.
Caption: Workflow for 15-HPD quantification by LC-MS/MS.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling [pubmed.ncbi.nlm.nih.gov]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. jfda-online.com [jfda-online.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. shimadzu.com [shimadzu.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pentadecanoic acid (C15:0) promotes placental angiogenesis by activating the placental PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Polymers and Polyesters from 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid that serves as a valuable renewable monomer for the synthesis of biodegradable and biocompatible polyesters. Its structure, featuring a terminal hydroxyl group and a carboxylic acid group, allows for direct polycondensation or cyclization to its corresponding macrolide, ω-pentadecalactone (also known as Exaltolide®), which can then undergo ring-opening polymerization (ROP). These polymers, with their polyethylene-like properties, are of significant interest in various fields, including biomedical applications such as drug delivery and tissue engineering, as well as in the fragrance and food industries.[1] This document provides detailed application notes and experimental protocols for the synthesis of polyesters from 15-HPD via enzymatic polycondensation and ring-opening polymerization of its corresponding lactone.
Synthesis of Poly(this compound)
There are two primary pathways for the synthesis of polyesters from this compound: direct polycondensation of the hydroxy acid and ring-opening polymerization of its macrocyclic lactone, ω-pentadecalactone. The choice of method influences the polymer's molecular weight, polydispersity, and ultimately its material properties.
Enzymatic Polycondensation of this compound
Enzymatic polymerization offers a green and mild alternative to traditional chemical catalysis, often proceeding with high selectivity and avoiding the use of toxic metal catalysts.[2] Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for the polycondensation of ω-hydroxy acids.[3][4]
Experimental Protocol: Lipase-Catalyzed Polycondensation
This protocol is adapted from established procedures for the enzymatic polycondensation of long-chain hydroxy acids.[4]
Materials:
-
This compound (15-HPD)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Anhydrous toluene (B28343) or diphenyl ether
-
Molecular sieves (4 Å), activated
-
Chloroform
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dean-Stark trap or setup for vacuum distillation
-
Condenser
-
Thermometer
-
Vacuum pump
-
Standard glassware for filtration and precipitation
Procedure:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a Dean-Stark trap (for azeotropic removal of water with toluene) or a connection to a vacuum line.
-
Charging the Reactor: To the flask, add this compound (e.g., 5.0 g), immobilized CALB (typically 5-10% by weight of the monomer), and anhydrous solvent (e.g., toluene, to achieve a monomer concentration of 0.5-1.0 M). For a solvent-free system, omit the solvent. Add activated molecular sieves to the reaction mixture to absorb the water produced during esterification.
-
Polymerization: The reaction mixture is heated to a set temperature (typically 60-90°C) under a slow stream of nitrogen. The reaction is allowed to proceed with vigorous stirring for a specified time (ranging from 24 to 72 hours). If using a vacuum, it is applied gradually to remove the water of condensation.
-
Termination and Purification: After the desired reaction time, the mixture is cooled to room temperature. The enzyme and molecular sieves are removed by filtration. The polymer is then precipitated by pouring the filtrate into a large excess of cold methanol with stirring.
-
Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at a slightly elevated temperature (e.g., 40°C) to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polyester (B1180765) structure.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data for Enzymatic Polycondensation of ω-Hydroxy Acids
| Monomer | Catalyst | Temperature (°C) | Time (h) | Solvent | Mn ( g/mol ) | PDI | Reference |
| Adipic acid & 1,8-octanediol | CALB | 70 | 24 | - | 17,800 | - | [1] |
| Sebacic acid & 1,8-octanediol | Novozym 435 | - | - | - | High MW | - | [1] |
| Lactic acid | Novozym 435 | - | - | - | Oligomeric | - | [1] |
Note: Data for 15-HPD is extrapolated from similar long-chain hydroxy acids. Specific results will vary with reaction conditions.
Ring-Opening Polymerization (ROP) of ω-Pentadecalactone
Ring-opening polymerization of the macrolide ω-pentadecalactone typically yields polyesters with higher molecular weights and lower polydispersity compared to direct polycondensation. This method can be catalyzed by various systems, including enzymes, organocatalysts, and metal-based catalysts.
Experimental Protocol: Organocatalyzed Ring-Opening Polymerization
This protocol is based on the use of phosphazene superbases as highly active organocatalysts for the ROP of macrolactones.[5]
Materials:
-
ω-Pentadecalactone (purified by sublimation or recrystallization)
-
Phosphazene superbase catalyst (e.g., t-BuP₄)
-
Primary alcohol initiator (e.g., benzyl (B1604629) alcohol)
-
Anhydrous toluene
-
Methanol
-
Chloroform
-
Nitrogen gas supply (glovebox or Schlenk line)
Equipment:
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents
-
Schlenk flask or vial with a magnetic stir bar
-
Syringes for transfer of reagents
-
Constant temperature oil bath
Procedure:
-
Monomer and Reagent Preparation: ω-Pentadecalactone is rigorously purified. The catalyst, initiator, and solvent are handled under an inert atmosphere (e.g., in a glovebox) to exclude moisture.
-
Polymerization Setup: In a glovebox, a Schlenk flask is charged with the purified ω-pentadecalactone and anhydrous toluene. The flask is sealed and brought out of the glovebox.
-
Initiation and Catalysis: The flask is placed in a preheated oil bath at the desired temperature (e.g., 80°C). The initiator (e.g., benzyl alcohol) is added via syringe, followed by the catalyst solution (e.g., t-BuP₄ in toluene).
-
Polymerization: The reaction is allowed to proceed with stirring for the desired time (can be from minutes to hours depending on the catalyst loading and temperature).
-
Termination and Purification: The polymerization is quenched by the addition of a small amount of acidic methanol. The polymer is then precipitated in a large volume of cold methanol.
-
Drying: The polymer is collected by filtration, washed with methanol, and dried under vacuum at 40°C until a constant weight is achieved.
Quantitative Data for Ring-Opening Polymerization of ω-Pentadecalactone
| Catalyst | Initiator | [M]/[I] ratio | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| t-BuP₄ | Benzyl Alcohol | 50 | 25 | 2 min | 95 | 12,000 | 1.10 | [5] |
| t-BuP₄ | Benzyl Alcohol | 100 | 80 (bulk) | 5 min | 96 | 24,100 | 1.12 | [5] |
| Lipase PS-30 (immobilized) | Water | - | 70 | 8 h | >98 | 62,000 | 1.9 | [6] |
| Novozym-435 | - | - | 80 | 24 h | 80-100 | 15,000-34,400 | - | [6] |
| Fe(II)-based complex | - | - | 110 | - | High | High | - | [7] |
Visualizing the Synthesis Pathways
Diagram of Polymer Synthesis Pathways from this compound
Caption: Synthesis routes to poly(this compound).
Experimental Workflow for Enzymatic Polycondensation
Caption: Workflow for enzymatic polycondensation of 15-HPD.
Conclusion
This compound is a versatile monomer for the creation of high-performance biodegradable polyesters. The choice between direct enzymatic polycondensation and ring-opening polymerization of its corresponding lactone allows for the tuning of the polymer's molecular weight and properties to suit specific applications. The protocols provided herein offer robust starting points for the synthesis and characterization of these promising biomaterials. For applications in drug development and tissue engineering, the high purity and controlled polymerization offered by the ROP of ω-pentadecalactone may be particularly advantageous. Further optimization of reaction conditions can lead to polyesters with tailored degradation profiles and mechanical properties.
References
- 1. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-opening polymerization of ω-pentadecalactone catalyzed by phosphazene superbases - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cjps.org [cjps.org]
Application Notes and Protocols for the Enzymatic Synthesis of 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid is a valuable long-chain ω-hydroxy fatty acid with applications in the synthesis of pharmaceuticals, agrochemicals, surfactants, and polymers.[1] Traditional chemical synthesis routes often involve harsh reaction conditions and hazardous reagents. Enzymatic synthesis offers a green and highly selective alternative for the production of this and other hydroxy fatty acids. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on two primary biocatalytic approaches: cytochrome P450 monooxygenase-mediated hydroxylation and lipase-catalyzed hydrolysis.
I. Cytochrome P450-Mediated ω-Hydroxylation of Pentadecanoic Acid
Cytochrome P450 (CYP) monooxygenases are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids.[2][3] Members of the CYP153A family, in particular, have demonstrated high regioselectivity for the terminal (ω) position of medium to long-chain fatty acids.[4][5] This section details the use of whole-cell biocatalysts, typically recombinant Escherichia coli, expressing a CYP153A enzyme for the synthesis of this compound from pentadecanoic acid.
Experimental Workflow: Whole-Cell Biotransformation
Caption: Workflow for the whole-cell enzymatic synthesis of this compound.
Data Presentation: Performance of CYP Enzymes in Fatty Acid Hydroxylation
| Enzyme | Substrate | Product(s) | Conversion Rate (%) | Regioselectivity | Reference |
| CYP153A from Marinobacter aquaeolei | Dodecanoic Acid (C12) | ω-Hydroxydodecanoic Acid | 63 | >95% (ω) | [4] |
| CYP153A from Marinobacter aquaeolei | Tetradecanoic Acid (C14) | ω-Hydroxytetradecanoic Acid | 63-93 | >95% (ω) | [4] |
| CYP450 from Sphingomonas paucimobilis | Pentadecanoic Acid (C15) | α-Hydroxypentadecanoic Acid | N/A (Km = smallest for C10-C18) | α-hydroxylation | [6] |
| Human CYP450 2E1 & 4A | Lauric Acid (C12) | ω- and (ω-1)-hydroxy | N/A | (ω-1)/(ω) ratio ~2.8 | [3] |
| Human CYP450 2E1 & 4A | Palmitic Acid (C16) | ω- and (ω-1)-hydroxy | N/A | (ω-1)/(ω) ratio ~1.0 | [3] |
| Ancestral CYP4ABTXZ | C12-C20 Fatty Acids | ω- and in-chain hydroxy | N/A | Varied | [7] |
Experimental Protocol: Whole-Cell ω-Hydroxylation of Pentadecanoic Acid
This protocol is a general guideline adapted from methodologies for the hydroxylation of flavonoids and other fatty acids using recombinant E. coli.[8][9][10] Optimization of specific parameters may be required for pentadecanoic acid.
1. Materials and Reagents
-
E. coli BL21(DE3) competent cells
-
pET-28a(+) or similar expression vector
-
Gene encoding CYP153A (e.g., from Marinobacter aquaeolei)
-
Genes for redox partners (if not a self-sufficient fusion protein)
-
Terrific Broth (TB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Pentadecanoic acid
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Glycerol (B35011) or glucose
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Internal standard for GC-MS analysis (e.g., this compound standard)[11]
2. Plasmid Construction and Transformation
-
Clone the gene for the selected CYP150A and its redox partners into the pET-28a(+) vector.
-
Transform the resulting recombinant plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.
3. Cell Culture and Protein Expression
-
Inoculate a single colony of transformed E. coli into 5 mL of TB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Transfer 1 mL of the overnight culture into 50 mL of fresh TB medium in a 250 mL flask.
-
Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9][10]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[9][10]
-
Continue incubation at a lower temperature, such as 25°C, for 20 hours to allow for proper protein folding and expression.[9][10]
4. Whole-Cell Biotransformation
-
Harvest the cells from the 50 mL culture by centrifugation at 8,000 rpm for 10 minutes.[9][10]
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 8.0).[9][10]
-
Resuspend the cells in 25 mL of the same buffer containing 10% glycerol or glucose as a co-substrate for cofactor regeneration.[9][10]
-
Set up the biotransformation reaction in a 250 mL flask by adding pentadecanoic acid (e.g., from a stock solution in a suitable solvent like DMSO, or as a solid) to the cell suspension. The final substrate concentration may need to be optimized (e.g., 1-10 g/L).
-
Incubate the reaction mixture at 37°C with shaking at 220 rpm for a desired period (e.g., 24-48 hours).[9]
5. Product Extraction and Analysis
-
Acidify the reaction mixture to pH 2-3 with HCl.
-
Extract the product with an equal volume of ethyl acetate three times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
For GC-MS analysis, derivatize the dried extract (e.g., by silylation) to increase volatility.
-
Analyze the derivatized sample by GC-MS to identify and quantify the this compound product, using an authentic standard for comparison.
II. Lipase-Catalyzed Synthesis of this compound
Lipases are versatile enzymes that can catalyze both the hydrolysis and synthesis of esters.[12] While often used for the production of esters, they can also be employed for the hydrolysis of a suitable precursor to yield this compound. This approach is particularly useful if a renewable source containing an ester of this compound is available.
Reaction Pathway: Lipase-Catalyzed Hydrolysis
Caption: Lipase-catalyzed hydrolysis for the synthesis of this compound.
Data Presentation: Lipase-Catalyzed Reactions with Fatty Acids and their Derivatives
| Lipase Source | Reaction Type | Substrate(s) | Product | Key Reaction Conditions | Reference |
| Colletotrichum gloeosporioides | Hydrolysis | Olive Oil | Oleic Acid | pH 8.0, 30°C | [13] |
| Burkholderia gladioli | Hydrolysis | Fish Oil | Omega-3 Fatty Acids | pH 7.0, 30°C, biphasic system | [14] |
| Candida antarctica Lipase B (Novozym 435) | Esterification | n-3 PUFA & Glycerol | Acylglycerols | N/A | [15] |
| Candida cylindracea (AY "Amano" 400SD) | Hydrolysis | Tuna Oil | n-3 PUFA Glycerides | Optimized conditions | [15] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis for this compound Production
This protocol provides a general framework for the hydrolysis of a fatty acid ester precursor.
1. Materials and Reagents
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
15-acyloxypentadecanoate (ester precursor of this compound)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., n-heptane)
-
Acetone/ethanol mixture (1:1)
-
NaOH solution (for titration)
-
Thymolphthalein (B86794) indicator
2. Enzymatic Hydrolysis
-
Prepare an emulsion of the ester precursor in a biphasic system. For example, mix the substrate with n-heptane and the phosphate buffer.[14]
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction at a suitable temperature (e.g., 30-40°C) with vigorous stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals.
3. Reaction Monitoring and Product Quantification
-
Stop the reaction in the collected samples by adding an acetone/ethanol mixture.[13]
-
Determine the amount of free fatty acid released by titration with a standardized NaOH solution using thymolphthalein as an indicator.[13]
-
Alternatively, the product can be extracted and analyzed by HPLC or GC-MS as described in the previous section.
III. Analytical Methods for Product Quantification
Accurate quantification of this compound is crucial for determining reaction yields and optimizing process parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The product is typically extracted from the reaction mixture using an organic solvent like ethyl acetate.
-
Derivatization: To increase volatility for GC analysis, the hydroxyl and carboxyl groups of this compound are derivatized, commonly through silylation (e.g., using BSTFA with 1% TMCS).
-
GC Separation: A capillary column (e.g., HP-5MS) is used to separate the derivatized product from other components. The oven temperature program is optimized to achieve good peak resolution.
-
MS Detection: The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
Quantification: An internal standard (e.g., a commercially available this compound standard) is used to create a calibration curve for accurate quantification.[11]
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Similar extraction procedures as for GC-MS are used.
-
Chromatographic Conditions: Reversed-phase HPLC with a C18 column is commonly employed. The mobile phase typically consists of a gradient of an aqueous solution (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection is possible if the molecule contains a chromophore or after derivatization with a UV-active tag. More commonly, mass spectrometry (LC-MS) is used for its high sensitivity and specificity.
Conclusion
The enzymatic synthesis of this compound presents a promising and sustainable alternative to conventional chemical methods. Whole-cell biocatalysis using recombinant E. coli expressing cytochrome P450 monooxygenases offers a direct route for the ω-hydroxylation of pentadecanoic acid. Lipase-catalyzed hydrolysis provides another potential pathway, particularly when a suitable esterified precursor is available from renewable resources. The protocols and data presented herein provide a foundation for researchers to develop and optimize these enzymatic processes for the efficient production of this valuable ω-hydroxy fatty acid. Further research into enzyme engineering and process optimization will continue to enhance the yields and economic feasibility of these biocatalytic routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fatty acid-specific, regiospecific, and stereospecific hydroxylation by cytochrome P450 (CYP152B1) from Sphingomonas paucimobilis: substrate structure required for alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 9. Frontiers | Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli [frontiersin.org]
- 10. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. scielo.br [scielo.br]
- 13. Production of omega 3, 6, and 9 fatty acids from hydrolysis of vegetable oils and animal fat with Colletotrichum gloeosporioides lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Omega-3 production by fish oil hydrolysis using a lipase from Burkholderia gladioli BRM58833 immobilized and stabilized by post-immobilization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 15-Hydroxypentadecanoic Acid in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 15-hydroxypentadecanoic acid in biological samples such as plasma. This compound is an omega-hydroxy fatty acid that may be involved in fatty acid metabolism.[1] This method utilizes a straightforward sample preparation procedure followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in negative ion mode. The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this specific long-chain hydroxy fatty acid.
Introduction
This compound is a C15 omega-hydroxy long-chain fatty acid.[1] The metabolism of odd-chain fatty acids, such as pentadecanoic acid, can lead to the formation of various metabolites through processes like alpha- and omega-oxidation.[2][3][4] Understanding the concentration of these metabolites is crucial for elucidating their biological roles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the quantification of low-abundance lipids in complex biological matrices.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol: Plasma Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar odd-chain hydroxy fatty acid).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic method is proposed for the separation of this compound from other endogenous components.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 257.2 | To be determined | 100 | To be determined |
| This compound (Qualifier) | 257.2 | To be determined | 100 | To be determined |
| Internal Standard | Analyte specific | Analyte specific | 100 | To be determined |
Note: The precursor ion for this compound in negative ion mode is expected to be [M-H]⁻ at m/z 257.2, based on its molecular weight of 258.4 g/mol .[1] The product ions and optimal collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Method Validation (Proposed)
The method should be validated for linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy, precision, recovery, and matrix effects according to standard regulatory guidelines.
Table 4: Example Quantitative Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-110% |
Visualizations
Experimental Workflow
Caption: Overview of the sample preparation workflow for this compound analysis.
Potential Metabolic Pathway
Caption: Potential metabolic pathway of pentadecanoic acid via omega-oxidation.
Conclusion
This application note provides a framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The proposed sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are based on established principles for fatty acid analysis. Experimental optimization of the mass spectrometric parameters is a critical next step for the successful implementation of this method.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
Application of 15-Hydroxypentadecanoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid that serves as a versatile and crucial building block in pharmaceutical synthesis.[1][2][3] Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylic acid, makes it an ideal precursor for the synthesis of complex molecules, particularly macrocyclic lactones.[4][5] Macrocyclic structures are prevalent in a wide array of bioactive natural products and approved pharmaceutical drugs, exhibiting diverse therapeutic activities.[6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and scaffolds.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in a pharmaceutical context is its role as a precursor to macrocyclic lactones, such as pentadecanolide (also known as Exaltolide® or Thibetolide®).[5][9] These 16-membered ring lactones are not only valuable in the fragrance industry but also represent a key structural motif in various classes of therapeutic agents, including macrolide antibiotics and other complex natural products.[8] The long aliphatic chain of 15-HPD provides a flexible and lipophilic backbone, which can be crucial for membrane permeability and binding to biological targets.
Key Synthetic Transformations:
-
Macrolactonization: The intramolecular esterification of this compound is the most prominent reaction, leading to the formation of pentadecanolide. This transformation can be achieved through various catalytic methods, each with its own advantages in terms of yield and reaction conditions.
-
Esterification and Amidation: The carboxylic acid and hydroxyl moieties can be independently functionalized to introduce other molecular fragments or to link the 15-carbon chain to other molecules, such as polymers or drug-delivery systems.[10][11][12]
-
Functional Group Interconversion: The terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic utility of this building block.
Data Presentation
Table 1: Comparative Yields of Pentadecanolide Synthesis via Macrolactonization
| Precursor | Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 15-hydroxypentadecanoate | KF-La/γ-Al2O3 | Glycerine | 190 | 7 | 58.5 | [13] |
| This compound | Depolymerization of polyester (B1180765) with MgCl2 | - | 280 | - | 92.3 | [9] |
| 12-oximinocyclopentadecanolide | Hydrazine hydrate (B1144303) / KOH (forms 15-HPD in situ) | Ethylene glycol | up to 195 | 9 | 92.6 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pentadecanedioic Acid Monoester
This protocol describes the reduction of a pentadecanedioic acid monoester to this compound.
Materials:
-
Pentadecanedioic acid monoester
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 50 g of pentadecanedioic acid monoester in 400 ml of aqueous isopropanol.
-
Cool the solution to 10 °C.
-
Slowly add 16 g of sodium borohydride in batches over a period of 1 hour, maintaining the temperature at 10 °C.
-
Allow the reaction to stir for an additional 3 hours at room temperature.
-
Remove the isopropanol under reduced pressure.
-
Add 500 ml of toluene to the residue and wash with deionized water until the aqueous layer is neutral.
-
Acidify the aqueous solution with HCl to pH 2, which will precipitate the product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of Methyl 15-Hydroxypentadecanoate
This protocol details the esterification of this compound to its methyl ester.[13]
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve 15 g of this compound in 300 ml of methanol in a round-bottom flask equipped with a reflux condenser.[13]
-
Carefully add 2 ml of concentrated sulfuric acid to the solution.[13]
-
Heat the mixture to reflux (approximately 90 °C) in a thermostatic oil bath and maintain for 4 hours.[13]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the mixture with diethyl ether (3 x 100 ml).[13]
-
Wash the combined organic layers with deionized water until neutral.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 15-hydroxypentadecanoate.
Protocol 3: Macrolactonization of Methyl 15-Hydroxypentadecanoate to Pentadecanolide
This protocol describes the synthesis of the macrocycle pentadecanolide using a solid base catalyst.[13]
Materials:
-
Methyl 15-hydroxypentadecanoate
-
KF-La/γ-Al₂O₃ catalyst
-
Glycerine
Procedure:
-
In a reaction vessel equipped for distillation under reduced pressure, combine 5 mmol of methyl 15-hydroxypentadecanoate, 0.5 g of KF-La/γ-Al₂O₃ catalyst, and 15 ml of glycerine.[13]
-
Stir the mixture for 30 minutes at 120 °C.[13]
-
Slowly increase the temperature to 190 °C while reducing the pressure to 2 mbar.[13]
-
Maintain these conditions for 7 hours, collecting the distilled pentadecanolide using an oil-water separator.[13]
Visualizations
Caption: Synthetic workflow for the production of a macrocyclic scaffold from a dicarboxylic acid monoester via this compound.
Caption: Logical relationship of this compound's properties to its synthetic applications in pharmaceuticals.
References
- 1. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com:443 [molnova.com:443]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocycles: lessons from the distant past, recent developments, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: 15-Hydroxypentadecanoic Acid as a Biochemical Reagent in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid.[1] While direct extensive research on 15-HPD in cell culture is emerging, studies on structurally related fatty acids, such as pentadecanoic acid (C15:0), provide a strong basis for its potential applications as a bioactive molecule. This document outlines the potential uses of 15-HPD in cell culture, with a focus on its likely anti-inflammatory and peroxisome proliferator-activated receptor (PPAR) agonist activities. The provided protocols are based on established methodologies for similar compounds and serve as a guide for initiating research with 15-HPD.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 4617-33-8 | [1] |
| Molecular Formula | C₁₅H₃₀O₃ | [1] |
| Molecular Weight | 258.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol, and chloroform. |
Applications in Cell Culture
Anti-Inflammatory Research
Based on the known properties of related fatty acids, 15-HPD is a promising candidate for in vitro studies of inflammation. Pentadecanoic acid (C15:0) has demonstrated the ability to reduce the secretion of pro-inflammatory cytokines.[2] Therefore, 15-HPD can be utilized to investigate its potential to modulate inflammatory responses in various cell types, such as macrophages, lymphocytes, and endothelial cells.
Potential Mechanisms of Action:
-
NF-κB Pathway Inhibition: A common pathway for regulating inflammatory responses is the NF-κB signaling cascade. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[3][4] 15-HPD may potentially inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
-
Cytokine Production Modulation: 15-HPD can be assessed for its ability to decrease the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).
PPAR Agonism and Metabolic Research
Pentadecanoic acid (C15:0) has been shown to be a potent agonist of PPARα, PPARδ, and PPARγ.[5] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as in the inflammatory response.[6][7] As a structurally similar fatty acid, 15-HPD is hypothesized to act as a PPAR agonist.
Potential Applications:
-
Screening for PPAR Activation: 15-HPD can be used in reporter gene assays to determine its agonist activity on different PPAR isoforms.
-
Metabolic Studies: By activating PPARs, 15-HPD may influence cellular processes such as fatty acid oxidation and adipocyte differentiation.
Skin Barrier Function and Keratinocyte Differentiation
Fatty acids are integral components of the skin barrier.[4] PPARα activation is known to promote epidermal differentiation and regulate skin inflammation.[4] While direct evidence is not yet available, 15-HPD could potentially influence keratinocyte function.
Potential Research Areas:
-
Keratinocyte Proliferation and Differentiation: Investigate the effect of 15-HPD on the proliferation and differentiation of human keratinocytes. Key markers of differentiation include involucrin, loricrin, and filaggrin.[8][9][10]
-
In Vitro Skin Barrier Models: Utilize 15-HPD in 3D skin models to assess its impact on skin barrier integrity, for instance, by measuring transepidermal water loss (TEWL).
Experimental Protocols
Preparation of 15-HPD Stock Solution
-
Reagent: this compound (powder).
-
Solvent: Ethanol or DMSO.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a known weight of 15-HPD in the chosen solvent.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 1: In Vitro Anti-Inflammatory Assay - Cytokine Measurement
This protocol is designed to assess the effect of 15-HPD on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
15-HPD stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of 15-HPD (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of solvent as the highest 15-HPD concentration). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot the results as a function of 15-HPD concentration.
Protocol 2: PPARγ Reporter Gene Assay
This protocol utilizes a cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
Materials:
-
Reporter cell line (e.g., HEK293T or HepG2)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Complete culture medium
-
15-HPD stock solution
-
Rosiglitazone (positive control PPARγ agonist)
-
Luciferase assay system
-
96-well cell culture plates (white, clear bottom)
Procedure:
-
Transfection: Co-transfect the reporter cell line with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 15-HPD (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control and a positive control (e.g., 1 µM Rosiglitazone).
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the vehicle control to determine the fold activation.
Protocol 3: Keratinocyte Proliferation Assay
This protocol assesses the effect of 15-HPD on the proliferation of human keratinocytes (e.g., HaCaT or primary keratinocytes).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
15-HPD stock solution
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 15-HPD (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control for each concentration and time point.
Data Presentation
Table 1: Effect of Pentadecanoic Acid (C15:0) on Pro-inflammatory Cytokine Secretion
| Cytokine | Cell System | C15:0 Concentration | % Inhibition (relative to control) |
| MCP-1 | Animal Model | Oral Supplementation | Lowered |
| IL-6 | Animal Model | Oral Supplementation | Lowered |
| TNF-α | Animal Model | Oral Supplementation | Lowered |
| IgG | Animal Model | Oral Supplementation | Lowered |
Data extrapolated from studies on Pentadecanoic Acid (C15:0) as a proxy for 15-HPD's potential effects.[2]
Table 2: PPAR Agonist Activity of Pentadecanoic Acid (C15:0)
| PPAR Isoform | Assay Type | C15:0 Activity |
| PPARα | Cell-based assay | Significant dose-dependent activation |
| PPARδ | Cell-based assay | Significant dose-dependent activation |
| PPARγ | Cell-based assay | Significant dose-dependent activation |
Data from studies on Pentadecanoic Acid (C15:0) suggesting potential activity for 15-HPD.[5]
Visualizations
Caption: Proposed anti-inflammatory signaling pathway of 15-HPD.
Caption: Experimental workflow for PPAR activation assay.
Caption: Proposed PPAR agonist signaling pathway for 15-HPD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Decidual Cells Block Inflammation-Mediated Inhibition of 15-Hydroxyprostaglandin Dehydrogenase in Trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR-alpha in cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 6. Peroxisome proliferator-activated receptors (PPARs) in dermatology: Challenge and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polycondensation of 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of poly(15-hydroxypentadecanoate), a biodegradable polyester, via the direct polycondensation of 15-hydroxypentadecanoic acid. The protocols outlined below cover non-catalyzed, chemically catalyzed, and enzymatically catalyzed methods, offering flexibility for various research and development applications, including in the pharmaceutical and drug delivery fields.
Introduction
This compound is a long-chain omega-hydroxy fatty acid that serves as an A-B type monomer for polycondensation reactions. The resulting polyester, poly(15-hydroxypentadecanoate), is a biodegradable and biocompatible material with potential applications in drug delivery systems, medical implants, and specialty polymer formulations. The direct polycondensation of the hydroxy acid offers a straightforward route to this polymer, and the reaction conditions can be tailored to control properties such as molecular weight and polydispersity.
Data Presentation
The following table summarizes typical experimental conditions and resulting polymer characteristics for various polycondensation methods. These values are based on literature for this compound and analogous long-chain hydroxy acids.
| Parameter | Non-Catalyzed Melt Polycondensation | Acid-Catalyzed Polycondensation (p-TSA) | Tin-Catalyzed Polycondensation (SnCl₂) | Enzymatic Polycondensation (Lipase) |
| Catalyst | None | p-Toluenesulfonic acid (p-TSA) | Tin(II) chloride (SnCl₂) | Immobilized Lipase B (e.g., Novozym 435) |
| Catalyst Loading | N/A | 0.1 - 0.5 mol% | 0.1 - 0.5 mol% | 5 - 10 wt% of monomer |
| Temperature | 150 - 180 °C | 120 - 160 °C | 160 - 200 °C | 70 - 90 °C |
| Reaction Time | 16 - 48 hours | 8 - 24 hours | 6 - 18 hours | 24 - 72 hours |
| Pressure | Atmospheric or Vacuum (<1 mbar) | Vacuum (<1 mbar) | Vacuum (<1 mbar) | Vacuum (<1 mbar) |
| Typical Mn ( g/mol ) | Low ( < 5,000) | Moderate (5,000 - 15,000) | Moderate to High (10,000 - 30,000) | Low to Moderate (3,000 - 10,000) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 1.7 - 2.3 | 1.6 - 2.2 | 1.5 - 2.0 |
Experimental Protocols
Protocol 1: Non-Catalyzed Melt Polycondensation
This protocol describes the direct polycondensation of this compound without the addition of an external catalyst, relying on thermal auto-catalysis.
Materials:
-
This compound (≥98% purity)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar or mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Vacuum pump with a cold trap
-
Nitrogen or Argon gas inlet
Procedure:
-
Monomer Preparation: Accurately weigh the desired amount of this compound and place it into the reaction flask equipped with a stirrer.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Melting and Initial Reaction: Heat the flask to 150-180 °C under a gentle flow of inert gas. The monomer will melt and the polycondensation will begin, evidenced by the formation of water as a byproduct.
-
Polymerization under Vacuum: Once the initial vigorous bubbling of water subsides (typically after 1-2 hours), gradually apply a vacuum (to <1 mbar) to facilitate the removal of water and drive the equilibrium towards polymer formation.
-
Reaction Monitoring: Continue the reaction at the set temperature under vacuum for 16-48 hours. The viscosity of the reaction mixture will noticeably increase as the polymerization progresses.
-
Cooling and Isolation: After the desired reaction time, release the vacuum under an inert atmosphere and allow the reaction mixture to cool to room temperature. The resulting polymer will be a solid.
-
Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform (B151607) or toluene) and precipitating it in a non-solvent (e.g., cold methanol). The precipitate is then filtered and dried under vacuum.
Protocol 2: Acid-Catalyzed Polycondensation
This protocol utilizes p-Toluenesulfonic acid (p-TSA) as a catalyst to accelerate the polymerization rate.
Materials:
-
This compound (≥98% purity)
-
p-Toluenesulfonic acid (p-TSA)
-
Reaction setup as described in Protocol 1.
Procedure:
-
Monomer and Catalyst Loading: Add this compound and p-TSA (0.1 - 0.5 mol% relative to the monomer) to the reaction flask.
-
Inert Atmosphere and Heating: Purge the flask with an inert gas and then heat to 120-160 °C under a gentle flow of inert gas until the monomer and catalyst are fully molten and mixed.
-
Polymerization under Vacuum: After approximately 30-60 minutes, gradually apply a vacuum (<1 mbar) to remove the water of condensation.
-
Reaction Progression: Maintain the reaction at the specified temperature and vacuum for 8-24 hours.
-
Work-up and Isolation: Cool the reaction to room temperature under an inert atmosphere. Dissolve the resulting polymer in a suitable solvent and wash the organic solution with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by washing with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and precipitate the polymer in a non-solvent. Dry the purified polymer under vacuum.
Protocol 3: Tin-Catalyzed Polycondensation
This protocol employs Tin(II) chloride (SnCl₂) as a catalyst, which is effective at higher temperatures to achieve higher molecular weights.
Materials:
-
This compound (≥98% purity)
-
Tin(II) chloride (SnCl₂)
-
Reaction setup as described in Protocol 1.
Procedure:
-
Monomer and Catalyst Addition: Charge the reaction flask with this compound and SnCl₂ (0.1 - 0.5 mol% relative to the monomer).
-
Inert Atmosphere and Heating: Purge with an inert gas and heat the mixture to 160-200 °C.
-
Vacuum Application: Once the mixture is molten and homogeneous, gradually apply a high vacuum (<1 mbar).
-
Polymerization: Continue the reaction for 6-18 hours at the set temperature under vacuum.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The polymer can be purified by dissolution in a suitable solvent and precipitation in cold methanol (B129727) to remove residual catalyst and low molecular weight oligomers. Dry the final polymer under vacuum.
Protocol 4: Enzymatic Polycondensation
This protocol uses an immobilized lipase, such as Novozym 435, for a milder, more selective polymerization.
Materials:
-
This compound (≥98% purity)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
High-boiling point, non-polar solvent (e.g., diphenyl ether), or solvent-free
-
Reaction setup as described in Protocol 1.
Procedure:
-
Monomer and Enzyme Loading: Add this compound and Novozym 435 (5-10 wt% of the monomer) to the reaction flask. If using a solvent, add it at this stage.
-
Reaction Conditions: Heat the mixture to 70-90 °C.
-
Water Removal: Apply a moderate vacuum to facilitate the removal of water. The lower temperature requires efficient water removal to drive the reaction forward.
-
Polymerization: Maintain the reaction for 24-72 hours with continuous stirring.
-
Enzyme Removal and Polymer Isolation: After the reaction, cool the mixture and, if in a solvent, dilute with a suitable solvent (e.g., chloroform). Filter to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Purification: Precipitate the polymer from the filtrate by adding a non-solvent like cold methanol. Collect the polymer by filtration and dry under vacuum.
Visualizations
Experimental Workflow for Polycondensation
The following diagram illustrates the general workflow for the polycondensation of this compound.
Caption: General workflow for the polycondensation of this compound.
Signaling Pathway of Polycondensation
The logical relationship in a direct polycondensation reaction is represented below.
Caption: Logical pathway of the direct polycondensation of a hydroxy acid.
Application Notes and Protocols: 15-Hydroxypentadecanoic Acid for Biodegradable Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxypentadecanoic acid (15-HPD) is a long-chain omega-hydroxy fatty acid that serves as a valuable monomer for the synthesis of biodegradable polyesters.[1] The resulting polymer, poly(this compound), also known as poly(ω-pentadecalactone) (PPDL), exhibits promising thermal and mechanical properties, making it a potential sustainable alternative to conventional plastics like polyethylene.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable plastics derived from 15-HPD.
Data Presentation
The properties of poly(this compound) are highly dependent on its molecular weight. The following tables summarize the key mechanical and thermal properties of PPDL with varying weight-average molecular weights (Mw), synthesized via enzyme-catalyzed polymerization.
Table 1: Molecular Weight and Thermal Properties of Poly(this compound)
| Mw (x 10⁴ g/mol ) | Mn (x 10⁴ g/mol ) | Polydispersity Index (Mw/Mn) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| 2.5 | 1.6 | 1.6 | 93.4 | 58 |
| 4.5 | 2.8 | 1.6 | 95.1 | 60 |
| 8.1 | 4.8 | 1.7 | 96.5 | 62 |
| 18.9 | 10.5 | 1.8 | 97.8 | 64 |
| 48.1 | 25.3 | 1.9 | 98.6 | 65 |
Data sourced from "Effects of Molecular Weight on poly(ω-pentadecalactone) Mechanical and Thermal Properties".
Table 2: Mechanical Properties of Poly(this compound)
| Mw (x 10⁴ g/mol ) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 2.5 | 380 ± 20 | 25.2 ± 1.5 | 10 ± 2 |
| 4.5 | 360 ± 18 | 28.5 ± 1.2 | 350 ± 30 |
| 8.1 | 350 ± 15 | 35.1 ± 1.8 | 550 ± 40 |
| 18.9 | 340 ± 12 | 50.3 ± 2.1 | 650 ± 50 |
| 48.1 | 330 ± 10 | 60.8 ± 2.5 | >650 |
Data sourced from "Effects of Molecular Weight on poly(ω-pentadecalactone) Mechanical and Thermal Properties".[2][3]
Experimental Protocols
Two primary methods for the synthesis of poly(this compound) are direct polycondensation of the hydroxy acid and enzymatic ring-opening polymerization of its corresponding lactone, ω-pentadecalactone.
Protocol 1: Enzymatic Ring-Opening Polymerization of ω-Pentadecalactone
This protocol is adapted from established methods for lipase-catalyzed polymerization of macrolactones.[5][6]
Materials:
-
ω-Pentadecalactone (PDL)
-
Immobilized Lipase (B570770) B from Candida antarctica (e.g., Novozym-435)
-
Toluene (B28343), anhydrous
-
Methanol
-
Nitrogen gas, high purity
Procedure:
-
Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use. Add ω-pentadecalactone (e.g., 1.0 g) and anhydrous toluene (e.g., 5 mL) to a flame-dried reaction vessel equipped with a magnetic stirrer.
-
Initiation: Place the vessel in an oil bath preheated to 90°C and purge with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Polymerization: Add the dried immobilized lipase (e.g., 10% w/w of the monomer) to the reaction mixture. Maintain the reaction at 90°C with continuous stirring under a nitrogen atmosphere for 24-72 hours. The reaction time can be varied to control the molecular weight of the resulting polymer.[2]
-
Termination and Purification: Cool the reaction mixture to room temperature and dissolve the polymer in chloroform. Filter the solution to remove the enzyme. Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Direct Polycondensation of this compound
This protocol is a general procedure based on the polycondensation of other ω-hydroxy acids.[7][8][9]
Materials:
-
This compound (15-HPD)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or another suitable catalyst
-
Toluene or xylene
-
Methanol
-
Chloroform
-
Nitrogen gas, high purity
Procedure:
-
Setup: Add this compound (e.g., 5.0 g) and a catalyst such as Tin(II) 2-ethylhexanoate (e.g., 0.1-0.5 mol%) to a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Azeotropic Dehydration: Add toluene or xylene to the flask and heat the mixture to reflux. Continuously remove the water generated during the initial esterification via the Dean-Stark trap for 2-4 hours.
-
Polycondensation: After the initial water removal, gradually increase the temperature to 180-200°C while applying a vacuum to facilitate the removal of water and drive the polymerization reaction forward. Continue the reaction for 12-48 hours.
-
Purification: Cool the reaction mixture and dissolve the resulting polymer in chloroform. Precipitate the polymer in cold methanol.
-
Drying: Filter the polymer and dry it in a vacuum oven at 40-50°C to a constant weight.
Visualizations
Synthesis Pathways
Caption: Synthesis routes to Poly(this compound).
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Biodegradation Pathway
References
- 1. nbinno.com [nbinno.com]
- 2. Effects of Molecular Weight on poly( -pentadecalactone) Mechanical and Thermal Properties (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Poly Lactic Acid from Lactic Acid Using Direct Polycondensation Method Using Al(DS)3 and AlCl3 Catalysts | Journal of Research and Technology [journal.unusida.ac.id]
- 9. Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid [mdpi.com]
Analytical Techniques for the Characterization of 15-Hydroxypentadecanoic Acid: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the analytical characterization of 15-hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid. The following sections are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies for techniques including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Application Note 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.[1] Silylation or esterification of the hydroxyl and carboxyl functional groups allows for effective separation on a nonpolar capillary column and subsequent identification based on the characteristic mass spectrum.
Experimental Protocol
1. Sample Preparation and Derivatization (Silylation):
-
Accurately weigh 1-5 mg of the this compound standard or extracted sample into a glass reaction vial.
-
Add an internal standard solution (e.g., a deuterated fatty acid) for quantitative analysis.[2]
-
Dry the sample completely under a stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine (B92270) or acetonitrile.[3]
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.[3]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.[3]
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
Quantitative Data
Note: The following table provides expected retention time and key mass-to-charge ratio (m/z) fragments for the bis-trimethylsilyl (TMS) derivative of this compound. Actual values may vary based on specific instrumentation and conditions.
| Parameter | Value |
| Analyte | This compound (bis-TMS derivative) |
| Expected Retention Time (min) | 18 - 22 |
| Molecular Ion [M]+ (m/z) | 402 |
| Key Fragment Ions (m/z) | 387 ([M-15]+), 313 ([M-89]+), 117, 73 |
Experimental Workflow Diagram
Application Note 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique for separating non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is commonly used for fatty acids, where separation is based on their hydrophobicity.[4] Since this compound lacks a strong chromophore, derivatization is often required for sensitive UV detection. Alternatively, a Refractive Index (RI) detector can be used without derivatization.[5]
Experimental Protocol (with UV Detection)
1. Sample Preparation and Derivatization (Phenacyl Ester Formation):
-
Dissolve 1-5 mg of the this compound standard or extracted sample in 1 mL of acetonitrile.
-
Add a molar excess of a derivatizing agent such as 2-bromoacetophenone (B140003) and a catalyst (e.g., a crown ether).
-
Heat the mixture at approximately 80°C for 15-30 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.[4]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 70% B, hold for 2 minutes.
-
Increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[4]
Quantitative Data
Note: The following table provides expected retention time and UV absorbance maximum for the phenacyl ester derivative of this compound. Actual values may vary.
| Parameter | Value |
| Analyte | This compound (phenacyl ester) |
| Expected Retention Time (min) | 15 - 20 |
| UV Absorbance Maximum (λmax, nm) | 254 |
Experimental Workflow Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
developing a standard operating procedure for 15-hydroxypentadecanoic acid analysis
Application Notes and Protocols for the Analysis of 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (15-HPD) is an omega-hydroxy long-chain fatty acid. Omega-hydroxy fatty acids are metabolites formed through the cytochrome P450 (CYP450) ω-hydroxylase pathway.[1][2][3][4] This pathway represents an alternative to the primary beta-oxidation pathway for fatty acid metabolism.[5] The resulting hydroxylated fatty acids can be further oxidized to dicarboxylic acids, which can then undergo beta-oxidation.[5] While the specific signaling roles of 15-HPD are not extensively characterized, related omega-hydroxy fatty acids and their metabolites, such as 20-HETE derived from arachidonic acid, are known to be bioactive and involved in various physiological and pathological processes.[6]
This document provides a standard operating procedure (SOP) for the quantitative analysis of 15-HPD in biological samples, primarily plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: Extraction of 15-HPD from Plasma
This protocol describes a liquid-liquid extraction procedure suitable for isolating fatty acids from a plasma matrix.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., C17:0 or a deuterated analog of 15-HPD)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetyl Chloride
-
Chloroform (HPLC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes with screw caps
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass centrifuge tube, add 200 µL of plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample. This is crucial for accurate quantification.
-
Protein Precipitation and Esterification:
-
Add 2 mL of a freshly prepared solution of methanol:acetyl chloride (50:1 v/v). This step precipitates proteins and begins the esterification of carboxylic acids to their methyl esters.
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 1 hour.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of hexane and 1 mL of chloroform.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the upper organic layer (hexane/chloroform), which contains the lipids, and transfer it to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for either GC-MS (e.g., 100 µL of hexane) or LC-MS/MS (e.g., 100 µL of the initial mobile phase composition).
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of 15-HPD from plasma samples.
GC-MS Analysis Protocol
For GC-MS analysis, derivatization is necessary to increase the volatility of the hydroxy fatty acid. Silylation is a common and effective method.
Materials:
-
Reconstituted sample extract
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Ensure the reconstituted extract is completely dry.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity and may not require derivatization.
Materials:
-
Reconstituted sample extract
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
LC-MS/MS Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mobile Phase Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 5% B and equilibrate
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Temperature: 350°C
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 15-HPD and the internal standard should be determined by infusing pure standards.
-
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables are templates for presenting validation and sample analysis data.
Table 1: GC-MS and LC-MS/MS Method Validation Parameters for 15-HPD Analysis
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | r² ≥ 0.99 |
| Limit of Detection (LOD) | Value ng/mL | Value ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | Value ng/mL | Value ng/mL | Signal-to-Noise ≥ 10 |
| Intra-day Precision (%RSD) | <15% | <15% | ≤ 15% |
| Inter-day Precision (%RSD) | <15% | <15% | ≤ 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
| Matrix Effect | N/A | Value % | 80-120% |
| Extraction Recovery | Value % | Value % | Consistent and reproducible |
*Values in this table are placeholders and should be replaced with experimental data.
Table 2: Illustrative Quantitative Results for 15-HPD in Human Plasma Samples
| Sample ID | Concentration (ng/mL) - GC-MS | Concentration (ng/mL) - LC-MS/MS |
| Control 1 | Value | Value |
| Control 2 | Value | Value |
| Control 3 | Value | Value |
| Patient A | Value | Value |
| Patient B | Value | Value |
| Patient C | Value | Value |
*Values in this table are for illustrative purposes only.
Signaling Pathway
15-HPD is formed through the omega-oxidation of pentadecanoic acid, a process primarily mediated by cytochrome P450 enzymes of the CYP4 family.[1][3][4] This pathway serves as an alternative to beta-oxidation for fatty acid metabolism.[5]
Cytochrome P450-Mediated Omega-Oxidation of Pentadecanoic Acid
Caption: The omega-oxidation pathway of pentadecanoic acid to 15-HPD.
References
- 1. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 2. Cytochrome P450 omega-hydroxylase pathway of tocopherol catabolism. Novel mechanism of regulation of vitamin E status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega hydroxy acid - Wikipedia [en.wikipedia.org]
The Role of Pentadecanoic Acid and its Hydroxylated Metabolite in Assessing Dairy Intake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Objective and reliable biomarkers of dietary intake are crucial for understanding the relationship between diet and health, as well as for the development of novel therapeutics. Pentadecanoic acid (15:0), an odd-chain saturated fatty acid, has emerged as a robust biomarker for dairy fat consumption.[1][2][3] Its concentration in various biological matrices correlates with the intake of dairy products. This document provides a detailed overview of the established use of 15:0 as a dairy intake biomarker and explores the potential of its omega-hydroxylated metabolite, 15-hydroxypentadecanoic acid (15-HPD), as a putative, next-generation biomarker. While 15:0 is a well-validated indicator, the role of 15-HPD is currently theoretical and presents an area for future research.
I. Pentadecanoic Acid (15:0) as a Validated Biomarker for Dairy Intake
Pentadecanoic acid is primarily obtained from the consumption of ruminant fat, with dairy products being the most significant dietary source.[4] Numerous epidemiological and intervention studies have demonstrated a positive correlation between the levels of 15:0 in plasma, serum, erythrocytes, and adipose tissue and the self-reported intake of dairy foods.[2][4]
Quantitative Data Summary
The correlation between pentadecanoic acid (15:0) levels in biological samples and dairy intake has been quantified in several studies. The following table summarizes key findings:
| Biological Matrix | Dairy Product Category | Correlation Coefficient (r) | Reference |
| Serum Cholesterol Esters | Total Milk Fat | 0.46 | [4] |
| Serum Phospholipids | Total Milk Fat | 0.34 | [4] |
| Serum | Total Dairy | 0.20 | [4] |
| Plasma Phospholipids | Total Dairy | 0.22 | |
| Plasma Phospholipids | Cheese | 0.20 | |
| Plasma Phospholipids | Whole-fat Dairy | 0.16 | |
| Dried Blood Spots | High-fat Dairy | Statistically Significant Positive Association | [3] |
| Erythrocytes | Increased Dairy Servings | Statistically Significant Increase |
II. This compound (15-HPD): A Potential Future Biomarker
While 15:0 is a direct indicator of dairy fat intake, its metabolic fate within the body opens avenues for exploring downstream, potentially more specific, biomarkers. One such candidate is this compound (15-HPD).
Metabolic Pathway: From Dairy Fat to 15-HPD
The proposed metabolic pathway from dairy fat intake to the formation of 15-HPD is a multi-step process. Ingested dairy fat contains triglycerides rich in pentadecanoic acid. Following digestion and absorption, 15:0 enters circulation and can be metabolized through various pathways, including omega-hydroxylation. This reaction, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group at the terminal (omega) carbon of the fatty acid, yielding 15-HPD.[5]
Metabolic conversion of dairy-derived 15:0 to 15-HPD.
Currently, there is a lack of direct evidence validating 15-HPD as a biomarker for dairy intake. Further research is required to quantify the conversion of 15:0 to 15-HPD and to establish a correlation between 15-HPD levels and dairy consumption.
Experimental Protocols
Protocol 1: Quantification of Pentadecanoic Acid (15:0) in Human Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of 15:0 in serum or plasma, based on common methodologies described in the literature.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of serum or plasma, add an internal standard (e.g., heptadecanoic acid, C17:0).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
2. Fatty Acid Methylation (Transesterification):
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride in methanol.
-
Heat at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or similar polar capillary column.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: Pentadecanoic acid methyl ester is identified based on its retention time and mass spectrum compared to a pure standard.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of the internal standard.
Workflow for 15:0 analysis.
Protocol 2: Proposed Method for the Quantification of this compound (15-HPD) in Human Plasma by LC-MS/MS
This protocol is a proposed methodology based on general procedures for hydroxylated fatty acids and requires validation for 15-HPD specifically.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated 15-HPD, if available, or another hydroxylated fatty acid).
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dilute with 4 mL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similar reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 15-HPD and the internal standard need to be determined by infusing pure standards. A likely precursor ion for 15-HPD would be [M-H]⁻ at m/z 257.2.
-
Quantification: The concentration is determined from a calibration curve constructed using known concentrations of 15-HPD standard.
Proposed workflow for 15-HPD analysis.
Conclusion and Future Directions
Pentadecanoic acid (15:0) is a well-established and reliable biomarker for assessing dairy fat intake. Its quantification in various biological matrices provides an objective measure that can complement or replace self-reported dietary data in clinical and research settings.
The potential of this compound (15-HPD) as a downstream metabolite and a more specific biomarker is an intriguing area for future investigation. The metabolic pathway via omega-hydroxylation is biologically plausible. However, dedicated studies are necessary to validate 15-HPD as a biomarker for dairy intake. This would involve:
-
Metabolic Studies: To confirm and quantify the conversion of 15:0 to 15-HPD in humans.
-
Method Development: To develop and validate a robust and sensitive analytical method for the routine quantification of 15-HPD in biological samples.
-
Correlation Studies: To establish the relationship between 15-HPD levels and dairy consumption in human cohorts.
The protocols and information provided herein serve as a comprehensive guide for researchers and professionals working with biomarkers of dairy intake and offer a roadmap for exploring the potential of novel, related compounds.
References
- 1. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of phytanic acid omega-hydroxylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 15-Hydroxypentadecanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 15-hydroxypentadecanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthesis strategies for this compound fall into two categories: chemical synthesis and biocatalytic synthesis. Chemical routes often involve the oxidative cleavage of larger fatty acids or the condensation of smaller molecules.[1][2] Biocatalytic routes utilize microorganisms or isolated enzymes to perform specific hydroxylation reactions on fatty acid substrates.[3][4][5]
Q2: What is a typical yield for the chemical synthesis of this compound?
A2: Yields for chemical synthesis can vary significantly depending on the chosen method and starting materials. For instance, a method involving the basic condensation of 1,12-dodecanolide with methylsulfinylcarbanion has been reported to achieve an overall yield of 46%.[2] Synthesis via ozonolysis of 15-tetracosenoic acid can also produce high yields, though specific percentages can be process-dependent.[6]
Q3: Which microorganisms are commonly used for the biocatalytic synthesis of ω-hydroxy fatty acids like this compound?
A3: Engineered strains of Escherichia coli and Candida tropicalis are frequently employed for the production of ω-hydroxy fatty acids.[3][7][8][9] These microorganisms can be genetically modified to express specific enzymes, such as P450 monooxygenases, that are capable of terminal hydroxylation of fatty acids.[9]
Q4: What are the main advantages of biocatalytic synthesis over chemical synthesis?
A4: Biocatalytic synthesis offers several advantages, including high selectivity, which minimizes the formation of byproducts, and milder reaction conditions (near neutral pH, ambient temperature, and atmospheric pressure).[9] This can lead to a more environmentally friendly and cost-effective process, especially when using renewable feedstocks like glucose.[4]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Chemical Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Ozonolysis | Incomplete reaction of the double bond. | Ensure a continuous and sufficient supply of ozone. A colorimetric indicator like a wet starch-potassium iodide test paper can be used to confirm the reaction's completion.[6] |
| Formation of side products due to over-oxidation. | Carefully control the reaction temperature, ideally around 0°C, and avoid prolonged exposure to ozone after the initial reaction is complete.[10] | |
| Inefficient reductive workup of the ozonide. | Use a suitable reducing agent like potassium borohydride (B1222165) and ensure it is added slowly with continuous stirring for a sufficient duration (e.g., 3 hours).[6] | |
| Incomplete Condensation Reaction | Inactive or insufficient base for carbanion formation. | Use a strong, non-nucleophilic base and ensure anhydrous conditions to promote the formation of the methylsulfinylcarbanion. |
| Poor reactivity of the electrophile. | Activate the electrophile if necessary or consider using a more reactive derivative. | |
| Product Purity Issues | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. |
| Formation of byproducts. | Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions.[11] Purification can be achieved through recrystallization or chromatography. A method involving purification with 2-amino-2-methyl-1-propanol (B13486) has been reported.[6] |
Biocatalytic Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Product Titer | Limited precursor (fatty acid) availability. | Overexpress key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase), and knockout genes involved in fatty acid degradation, like fadD.[4] |
| Toxicity of the fatty acid substrate or product to the host cells. | Engineer the host strain for increased tolerance. Supplementing the culture medium with a cheaper carbon source like glycerol (B35011) can also help.[7][8] | |
| Inefficient hydroxylation by the P450 enzyme. | Optimize the expression of the P450 monooxygenase and its redox partners. Ensure adequate cofactor (e.g., NADH) regeneration.[12] | |
| Low Conversion of Fatty Acid to Hydroxy Fatty Acid | Inefficient transport of the fatty acid into the cell. | Consider co-expression of fatty acid transporters. |
| Suboptimal culture conditions. | Optimize pH, temperature, and aeration to ensure optimal enzyme activity and cell health. | |
| Product Degradation | Further oxidation of the desired ω-hydroxy fatty acid. | Inactivate or remove genes responsible for the subsequent oxidation of the ω-hydroxy fatty acid in the host organism, such as in engineered Candida tropicalis.[9] |
Experimental Protocols
Chemical Synthesis via Ozonolysis of 15-Tetracosenoic Acid
This protocol is adapted from a method for synthesizing methyl 15-hydroxypentadecanoate.[6]
Materials:
-
15-Tetracosenoic acid
-
n-Hexane
-
Potassium borohydride solution
-
6 M Hydrochloric acid
-
2-Amino-2-methyl-1-propanol (for purification)
-
Methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 30.0 g of 15-tetracosenoic acid in a solution of 40 ml of ethanol and 160 ml of n-hexane.
-
Ozonolysis: Place the mixed solution in a thermostatic water bath at 0°C. Bubble ozone, generated from a laboratory-scale corona discharge generator, continuously through the reactor. Monitor the reaction's completion by observing a color change to blue in a wet starch-potassium iodide test paper.
-
Reduction: Slowly add potassium borohydride solution to the resulting ozonide intermediate with continuous stirring for 3 hours.
-
Acidification and Isolation: Add 6 M hydrochloric acid to the solution until the pH reaches 2. Filter the solution, wash the solid with deionized water until neutral, and dry under vacuum at 70°C to obtain crude this compound.
-
Purification: Purify the crude product using 2-amino-2-methyl-1-propanol to obtain an amine compound.
-
Methyl Esterification (for methyl 15-hydroxypentadecanoate): Dissolve 15 g of the purified this compound in 300 ml of methanol. Add 2 ml of concentrated sulfuric acid. React the mixture in a thermostatic oil bath at 90°C for 4 hours under reflux.
-
Extraction: After the reaction, extract the mixed solution with diethyl ether and wash with deionized water.
Biocatalytic Synthesis using Engineered E. coli
This is a general protocol based on principles of metabolic engineering for hydroxy fatty acid production.[4][7][8]
Materials:
-
Engineered E. coli strain (e.g., expressing a P450 monooxygenase, an acyl-ACP thioesterase, and with fadD deletion)
-
Culture medium (e.g., M9 medium)
-
Glucose and/or glycerol as carbon sources
-
Inducer (e.g., IPTG) for gene expression
-
Appropriate antibiotics for plasmid maintenance
Procedure:
-
Strain Preparation: Prepare a starter culture of the engineered E. coli strain in a suitable medium with antibiotics.
-
Inoculation: Inoculate the main culture medium (e.g., M9 medium supplemented with glucose and/or glycerol) with the starter culture.
-
Cell Growth: Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach the mid-logarithmic phase of growth (OD600 of ~0.6-0.8).
-
Induction: Induce the expression of the target genes by adding the inducer (e.g., IPTG) to the culture.
-
Production Phase: Continue the cultivation at a suitable temperature (e.g., 25-30°C) for a specific period (e.g., 12-48 hours) to allow for the production of this compound.
-
Extraction and Analysis: Separate the cells from the culture medium by centrifugation. Extract the this compound from both the cell pellet and the supernatant using an appropriate organic solvent. Analyze the product by methods such as gas chromatography-mass spectrometry (GC-MS).
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for ω-Hydroxy Fatty Acids
| Synthesis Method | Starting Material | Key Reagents/Biocatalyst | Reported Yield/Titer | Reference |
| Basic Condensation | 1,12-Dodecanolide | Methylsulfinylcarbanion | 46% overall yield | [2] |
| Ozonolysis | 15-Tetracosenoic Acid | Ozone, Potassium borohydride | High yield (process-dependent) | [6] |
| Biocatalysis | Glucose | Engineered E. coli | 144 mg/L (for ω-3-OH-C14:1) | [7][8] |
| Biocatalysis | Methyl myristate | Engineered Candida tropicalis | >150 g/L (for 14-hydroxytetradecanoic acid) | [9] |
Visualizations
Caption: Workflow for the chemical synthesis of this compound via ozonolysis.
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in 15-HPA synthesis.
References
- 1. Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2020240596A1 - A process for the oxidation of fatty acids - Google Patents [patents.google.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED [mdpi.com]
troubleshooting poor solubility of 15-hydroxypentadecanoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 15-hydroxypentadecanoic acid (15-HPD) in experimental settings. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: Why is my this compound (15-HPD) not dissolving in aqueous buffers?
A1: 15-HPD is a long-chain omega-hydroxy fatty acid, possessing a 15-carbon aliphatic chain which is hydrophobic, and a polar carboxylic acid head.[1] This structure makes it poorly soluble in water and aqueous buffers. The long hydrocarbon tail resists interaction with polar water molecules, leading to low solubility. The solubility of fatty acids generally decreases as the carbon chain length increases.[2][3][4]
Q2: My 15-HPD powder precipitated immediately when I added it to my cell culture medium. What went wrong?
A2: Direct addition of solid, poorly soluble compounds to aqueous solutions often results in precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the final aqueous medium.
Q3: What is the best organic solvent to prepare a stock solution of 15-HPD?
A3: For biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating stock solutions of poorly soluble compounds.[5] 15-HPD is also soluble in ethanol (B145695), methanol, and chloroform.[6] However, for cell-based experiments, DMSO or ethanol are preferred. The choice of solvent should be validated for compatibility with your specific experimental system.
Q4: I prepared a DMSO stock solution, but the 15-HPD still precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." When the concentrated DMSO stock is diluted, the 15-HPD molecules are suddenly in a high-water environment where they are not soluble. Here are several strategies to overcome this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of 15-HPD in your assay to a level below its solubility limit in the final medium.
-
Optimize Co-Solvent Concentration: While diluting the stock, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity.[5]
-
Use a Carrier Protein: Fatty acids are often transported in vivo by binding to albumin. Adding a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to your aqueous buffer before adding the 15-HPD stock can significantly enhance its solubility by forming a complex.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or cell culture medium to 37°C before adding the 15-HPD stock can help improve solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Add the stock solution drop-wise to the vigorously vortexing or stirring aqueous medium to facilitate rapid dispersal and prevent localized high concentrations that lead to precipitation.
Q5: How does pH affect the solubility of 15-HPD?
A5: The solubility of fatty acids is pH-dependent. The carboxylic acid group of 15-HPD has a pKa value (typically around 4.5-5.0 for long-chain fatty acids). At a pH above its pKa, the carboxylic acid group is deprotonated (COO-), making the molecule more polar and thus more soluble in aqueous solutions. Increasing the pH of your buffer may improve solubility, but you must consider the pH tolerance of your experimental system (e.g., cells).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (15-HPD) is an omega-hydroxy long-chain fatty acid. It consists of a 15-carbon backbone with a hydroxyl group on one end (omega carbon) and a carboxylic acid group on the other.[1]
Q2: What are the common applications of 15-HPD?
A2: 15-HPD serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[7][8] It is also used as a precursor in the development of specialized polymers and in life science research.[7][8]
Q3: How should I store my 15-HPD stock solution?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[8]
Data & Protocols
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [6] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] |
| Aqueous Buffer (pH 7.4) | Poorly Soluble | [2][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
Table 2: Recommended Maximum Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes | Reference |
| DMSO | < 0.5% (v/v) | Can be cytotoxic at higher concentrations. Always include a vehicle control. | [5] |
| Ethanol | < 0.5% (v/v) | Can be cytotoxic. A vehicle control is essential. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 258.40 g/mol )[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of 15-HPD: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 258.40 g/mol * (1000 mg / 1 g) = 2.584 mg
-
Weigh Compound: Carefully weigh 2.584 mg of 15-HPD powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[8]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium with BSA
Materials:
-
10 mM 15-HPD stock solution in DMSO (from Protocol 1)
-
Cell culture medium (or desired aqueous buffer)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
Procedure:
-
Prepare BSA-Containing Medium: Prepare your cell culture medium containing the desired concentration of fatty acid-free BSA (e.g., 0.1% w/v). Warm this medium to 37°C.
-
Calculate Dilution: To prepare 1 mL of a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required. Volume of Stock = (Final Concentration * Final Volume) / Stock Concentration = (100 µM * 1 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Dilute: While vigorously vortexing 990 µL of the pre-warmed, BSA-containing medium, add the 10 µL of the 10 mM 15-HPD stock solution drop-by-drop.
-
Mix and Use: Continue to vortex for another 30 seconds to ensure complete mixing. Use the working solution immediately in your experiment. This working solution contains 1% DMSO. For a lower final DMSO concentration, perform a serial dilution.
Visualizations
Caption: Troubleshooting workflow for poor solubility of 15-HPD.
Caption: General workflow for preparing a 15-HPD working solution.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization Conditions for 15-Hydroxypentadecanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful derivatization of 15-hydroxypentadecanoic acid (15-HPD). Proper derivatization is a critical step for accurate and reproducible analysis, particularly by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is essential for compounds like 15-HPD that contain polar functional groups, specifically a carboxylic acid (-COOH) and a hydroxyl (-OH) group.[1][2][3] These groups make the molecule non-volatile and prone to forming hydrogen bonds, which leads to poor chromatographic performance such as peak tailing and adsorption to the analytical column. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, resulting in improved peak shape, better resolution, and increased sensitivity during GC analysis.[2][4]
Q2: What are the primary methods for derivatizing 15-HPD?
A2: The two most common and effective methods for derivatizing 15-HPD involve silylation and esterification.
-
One-Step Silylation: This approach derivatizes both the carboxylic acid and hydroxyl groups simultaneously using a silylating reagent.[1] This is often the quickest method.
-
Two-Step Esterification followed by Silylation: This method first converts the carboxylic acid group to a fatty acid methyl ester (FAME) and then derivatizes the hydroxyl group with a silylating agent.[1][5] This can sometimes provide cleaner results and more stable derivatives.
Q3: Which silylating reagents are recommended for 15-HPD?
A3: For compounds with hydroxyl and carboxylic acid groups, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[1][4] BSTFA is a powerful silylating agent that effectively derivatizes both alcohols and carboxylic acids. MSTFA is considered more volatile, and its by-products are also highly volatile, which can minimize interferences in the chromatogram.[2] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added at a low concentration (e.g., 1%) to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.[1][6]
Q4: When should I consider esterification, and which reagent is suitable?
A4: Esterification is used to specifically target the carboxylic acid group. A common and effective method is using Boron Trifluoride in Methanol (BF3-Methanol, typically 14%).[1][5] This reaction is performed under mild conditions and quantitatively converts the carboxylic acid to its methyl ester (FAME).[1] This two-step approach is advantageous if you encounter issues with incomplete silylation of the carboxylic acid or wish to create a more stable derivative before silylating the hydroxyl group.
Q5: How can I prevent incomplete derivatization?
A5: Incomplete derivatization is a common issue leading to poor quantification and peak tailing. To ensure the reaction goes to completion:
-
Optimize Reaction Time and Temperature: While some reactions are fast at room temperature, others require heating (e.g., 60-80°C) for 30-60 minutes.[1][6] It is recommended to test different time points to see if the peak area of the derivatized product increases.[4]
-
Use Excess Reagent: A molar excess of the derivatizing reagent is crucial. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens on the analyte.
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will consume the reagent and can hydrolyze the formed derivatives.[1] Ensure all solvents, glassware, and samples are thoroughly dried.
-
Use a Catalyst: Adding 1% TMCS to BSTFA or MSTFA can significantly improve reaction efficiency.[6]
Q6: What is the role of the solvent in the derivatization reaction?
A6: The solvent solubilizes the analyte and should be compatible with the derivatization reagent. Common choices for silylation are polar, aprotic solvents like pyridine, acetonitrile (B52724), or N,N-dimethylformamide (DMF). It is critical that these solvents are anhydrous to prevent reagent decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatized Product Peak | 1. Presence of moisture: Water hydrolyzes the derivatization reagent and the product.[1] 2. Degraded Reagent: Derivatization reagents have a limited shelf life and are sensitive to air and moisture. 3. Insufficient Reaction Time/Temp: The reaction may not have reached completion. 4. Incorrect Stoichiometry: Not enough derivatization reagent was used.[1] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Dry the sample completely (e.g., under a stream of nitrogen) before adding reagents.[1] 2. Use fresh, high-quality derivatization reagents. Store them properly under an inert atmosphere. 3. Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 60 minutes). Monitor progress by analyzing at different time points.[6] 4. Increase the amount of derivatization reagent to ensure a significant molar excess.[1] |
| Peak Tailing in Chromatogram | 1. Incomplete Derivatization: Free hydroxyl or carboxylic acid groups are interacting with active sites on the GC column.[1] 2. Derivative Instability: The formed derivative may be degrading in the GC inlet or on the column. | 1. Re-optimize the derivatization procedure (see solutions for "Low or No Product Peak"). Ensure both the -OH and -COOH groups are fully derivatized. 2. Consider the two-step esterification/silylation method, as FAMEs are generally very stable. Ensure the GC inlet temperature is not excessively high. |
| Multiple Peaks for 15-HPD | 1. Partially Derivatized Product: One peak may be the fully derivatized product, while others correspond to partially derivatized species (e.g., only the hydroxyl or only the carboxylic acid group is derivatized). 2. Reagent Artifacts: Side-products from the derivatization reagent can appear as extra peaks.[1] | 1. Increase the "strength" of your derivatization conditions: add a catalyst (1% TMCS), increase the temperature, and/or extend the reaction time.[6] 2. Prepare and inject a "reagent blank" (reagents + solvent, no analyte) to identify peaks originating from the derivatization agents themselves. |
| Poor Reproducibility | 1. Variable Moisture Content: Inconsistent water levels between samples. 2. Inconsistent Reaction Conditions: Variations in temperature or time between runs. 3. Sample Matrix Effects: Other components in the sample may be interfering with the reaction. | 1. Implement a consistent and thorough drying step for all samples and materials. 2. Use a heating block or oven for precise temperature control. Use a timer to ensure consistent reaction times. 3. Consider a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. |
Data and Protocols
Comparison of Derivatization Strategies
| Strategy | Reagent(s) | Target Group(s) | Typical Conditions | Advantages | Disadvantages |
| One-Step Silylation | BSTFA + 1% TMCS or MSTFA + 1% TMCS | -COOH and -OH | 60-80°C for 30-60 min[1][6] | Fast, single-step procedure. | Carboxylic acid silyl (B83357) esters can be more susceptible to hydrolysis than methyl esters. |
| Two-Step | 1. 14% BF3 in Methanol 2. BSTFA or MSTFA | 1. -COOH 2. -OH | 1. 50-60°C for 60 min[1] 2. 60-80°C for 30 min | Forms a very stable methyl ester; can lead to cleaner chromatograms. | More time-consuming; involves an extraction step between reactions. |
Detailed Experimental Protocols
Protocol 1: One-Step Dual Silylation with BSTFA + 1% TMCS
-
Sample Preparation: Place the dried 15-HPD sample (e.g., 100 µg) into a 2 mL autosampler vial. Ensure the sample is completely free of water.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.[1]
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.[6]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol 2: Two-Step Esterification (FAME) and Silylation
Step A: Esterification of the Carboxylic Acid
-
Sample Preparation: Place the dried 15-HPD sample into a screw-capped glass tube.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[5]
-
Reaction: Flush the tube with nitrogen, cap tightly, and heat at 60°C for 60 minutes in a heating block.[1]
-
Extraction: After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381). Vortex thoroughly and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new clean vial. Repeat the hexane extraction twice more and combine the extracts.
-
Drying: Dry the combined hexane extracts under a gentle stream of nitrogen.
Step B: Silylation of the Hydroxyl Group
-
Re-dissolve: Add 200 µL of anhydrous acetonitrile to the dried FAME from Step A.
-
Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS).
-
Reaction: Cap the vial tightly, vortex, and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Visualized Workflows and Logic
Caption: Workflow for the one-step silylation of 15-HPD.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 15-Hydroxypentadecanoic Acid (15-HPD) Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 15-hydroxypentadecanoic acid (15-HPD) during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 15-HPD?
A1: For long-term stability, solid 15-HPD should be stored in a tightly sealed container at -20°C or lower. For extended periods (months to years), storage at -80°C is recommended. The container should be protected from light and moisture.
Q2: How should I store 15-HPD in solution?
A2: Solutions of 15-HPD should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. It is advisable to use freshly opened solvents to minimize exposure to water and reactive impurities. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to six months), -80°C is recommended.[1] Before sealing, flushing the vial with an inert gas like nitrogen or argon can help displace oxygen and further prevent oxidative degradation.
Q3: What are the primary causes of 15-HPD degradation during storage?
A3: The main factors that can lead to the degradation of 15-HPD include:
-
Oxidation: As a long-chain fatty acid, 15-HPD is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, heat, and the presence of metal ions.
-
Hydrolysis: Although 15-HPD is a free fatty acid, the presence of water can facilitate unwanted reactions, especially if other reactive species are present.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
-
pH Extremes: Storing 15-HPD in highly acidic or basic conditions can catalyze its degradation.
Q4: Can I do anything to enhance the stability of my 15-HPD solutions?
A4: Yes, in addition to proper storage temperatures and inert atmosphere, you can consider adding antioxidants to your solutions. Common antioxidants used for lipids include butylated hydroxytoluene (BHT), alpha-tocopherol (B171835) (Vitamin E), and ascorbic acid.[2][3][4] The choice and concentration of the antioxidant should be carefully considered based on your downstream applications.
Q5: How can I tell if my 15-HPD has degraded?
A5: Degradation may not always be visible. However, you might observe a change in the color or clarity of your solution. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the main 15-HPD peak in your chromatogram are strong indicators of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and analysis of 15-HPD.
Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis
-
Possible Cause: Degradation of 15-HPD.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the sample was stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check Solvent Quality: Ensure that a high-purity, anhydrous solvent was used. Impurities in the solvent can react with 15-HPD.
-
Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study on a fresh sample of 15-HPD (see Experimental Protocols section). This involves intentionally exposing the sample to stress conditions (e.g., acid, base, heat, oxidation) to see if the same unexpected peaks are generated.
-
Mass Spectrometry Analysis: If using MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase in mass may suggest oxidation (e.g., addition of oxygen atoms), while a decrease could indicate fragmentation.
-
Issue 2: Reduced Peak Area or Concentration of 15-HPD
-
Possible Cause: Degradation of the parent compound or issues with sample preparation/injection.
-
Troubleshooting Steps:
-
Verify Analytical Method: First, ensure your analytical method is performing correctly by running a fresh, known-concentration standard of 15-HPD.
-
Assess for Degradation: If the method is sound, the reduced peak area likely indicates degradation. Review storage history and handling procedures.
-
Evaluate Freeze-Thaw Cycles: Consider the number of times the sample has been frozen and thawed. Multiple freeze-thaw cycles can accelerate degradation.[5][6][7][8] It is best practice to aliquot samples into single-use volumes.
-
Issue 3: Poor Peak Shape (e.g., Broadening, Tailing) in HPLC
-
Possible Cause: While this can be due to chromatographic issues, it can also be an indicator of the presence of closely eluting degradation products that are not fully resolved from the main peak.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column temperature to improve peak resolution.
-
Check for Column Contamination: Degradation products can sometimes adsorb to the column. Flush the column with a strong solvent.
-
Analyze with a Different Column: Using a column with a different stationary phase chemistry may help to resolve co-eluting peaks.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid | -20°C | Up to 12 months | Tightly sealed, amber glass vial | Protect from light and moisture. |
| -80°C | > 12 months | Tightly sealed, amber glass vial | Ideal for long-term archival. | |
| Solution (in anhydrous DMSO/Ethanol) | -20°C | Up to 1 month[1] | Tightly sealed, amber glass vial | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Tightly sealed, amber glass vial | Flush with inert gas (N₂ or Ar) before sealing. Consider adding an antioxidant for extended storage. |
Table 2: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Description | Key Contributing Factors | Potential Prevention Strategies |
| Oxidation | Reaction with oxygen, often forming hydroperoxides, aldehydes, ketones, or shorter-chain fatty acids. | Exposure to air, light (photo-oxidation), elevated temperature, presence of metal ions. | Store under an inert atmosphere, use amber vials, store at low temperatures, use chelating agents if metal contamination is suspected. Add antioxidants. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. In the case of 15-HPD, this could be relevant if ester dimers/oligomers form. | Presence of water, acidic or basic pH. | Use anhydrous solvents, store in a desiccated environment, maintain a neutral pH. |
| Thermal Degradation | Breakdown of the molecule due to high temperatures. | Storage at temperatures above recommended levels. | Adhere strictly to recommended storage temperatures. |
| Photodegradation | Degradation caused by exposure to light, particularly UV. | Exposure to direct sunlight or unshielded artificial light. | Store in amber vials or wrap vials in aluminum foil. Work in a dimly lit environment when possible. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 15-HPD
This protocol outlines a general approach for developing an HPLC method to separate 15-HPD from its potential degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for the carboxylic acid chromophore) or MS in negative ion mode.
-
Gradient Program:
-
Start with a high aqueous percentage (e.g., 60% B).
-
Ramp to a high organic percentage (e.g., 95-100% B) over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
-
Sample Preparation:
-
Dissolve 15-HPD in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
-
Method Optimization:
-
Inject a non-degraded standard of 15-HPD to determine its retention time.
-
Analyze samples from forced degradation studies (see Protocol 2) to assess the method's ability to separate the parent peak from any degradation product peaks.
-
Adjust the gradient slope, mobile phase composition, or column chemistry as needed to achieve baseline separation of all peaks.
-
Protocol 2: Forced Degradation Study of 15-HPD
This protocol is used to intentionally degrade 15-HPD to generate its potential degradation products, which is essential for validating a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 15-HPD in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid 15-HPD in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol 1).
-
Aim for 5-20% degradation of the main 15-HPD peak for the study to be considered successful.[9]
-
Visualizations
Caption: Potential degradation pathways for 15-HPD.
Caption: Workflow for stability-indicating method validation.
Caption: Troubleshooting decision tree for 15-HPD analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exogenous Antioxidants Improve the Accumulation of Saturated and Polyunsaturated Fatty Acids in Schizochytrium sp. PKU#Mn4 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 8. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Polymerization of 15-Hydroxypentadecanoic Acid
Welcome to the technical support center for the polymerization of 15-hydroxypentadecanoic acid (15-HPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of poly(this compound), a valuable biodegradable polyester.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: There are two main routes for the synthesis of poly(this compound):
-
Direct Polycondensation: This method involves the self-esterification of the this compound monomer at elevated temperatures and under vacuum to remove the water byproduct.
-
Ring-Opening Polymerization (ROP): This is often the preferred method and involves the polymerization of the cyclic monomer, ω-pentadecalactone (PDL), which is the intramolecular ester of 15-HPA. ROP can be catalyzed by various systems, including enzymes, organic catalysts, and metal-based catalysts.[1][2][3][4]
Q2: Why is Ring-Opening Polymerization (ROP) of ω-pentadecalactone (PDL) often preferred over direct polycondensation of 15-HPA?
A2: ROP of PDL generally allows for better control over the polymerization process and typically yields polymers with higher molecular weights and narrower molecular weight distributions.[4] Direct polycondensation is an equilibrium reaction, and the efficient removal of the water byproduct is crucial to drive the reaction toward the formation of high molecular weight polymer, which can be challenging with highly viscous polymer melts.[5][6]
Q3: What are some common catalysts used for the Ring-Opening Polymerization of ω-pentadecalactone?
A3: A variety of catalysts can be employed for the ROP of PDL, including:
-
Enzymes: Lipases, such as Novozym-435 and Lipase (B570770) PS-30, are effective for bulk polymerization.[1][2]
-
Organocatalysts: N-heterocyclic compounds like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene superbases have been shown to be active catalysts.[2][3]
-
Metal-based Catalysts: Complexes of metals like aluminum, zinc, magnesium, and tin are commonly used.[2][4][7] For instance, the Lewis pair Zn(C6F5)2/DBU has been reported to produce high molecular weight cyclic poly(pentadecalactone).[4]
Q4: What is a typical molecular weight range for poly(this compound)?
A4: The achievable molecular weight (Mn) can vary significantly depending on the polymerization method and conditions. For lipase-catalyzed ROP, Mn can range from 15,000 to over 60,000 g/mol .[1] Metal-catalyzed ROP has been reported to achieve Mn up to 130,000 g/mol .[2] Direct polycondensation typically results in lower molecular weight polymers.
Troubleshooting Guides
Guide 1: Direct Polycondensation of this compound
| Problem | Potential Causes | Troubleshooting Steps |
| Low Polymer Molecular Weight | 1. Incomplete monomer conversion. 2. Inefficient removal of water byproduct. 3. Presence of monofunctional impurities in the monomer. 4. Suboptimal catalyst concentration or activity. 5. Reaction temperature is too low or too high (leading to degradation). | 1. Increase Reaction Time: Extend the polymerization time to allow the reaction to proceed further. 2. Improve Vacuum: Ensure a high vacuum is applied, especially in the later stages of the reaction, to effectively remove water. Use a cold trap to prevent water from contaminating the vacuum pump. 3. Purify Monomer: Recrystallize the this compound to remove impurities. A purity of >99% is recommended. 4. Optimize Catalyst: Verify the catalyst's activity and experiment with different concentrations. 5. Adjust Temperature: Gradually increase the temperature throughout the reaction to maintain a molten state without causing thermal degradation. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation of the polymer at high temperatures. 2. Presence of impurities that are sensitive to heat. 3. Oxidation of the polymer. | 1. Lower Reaction Temperature: If possible, reduce the polymerization temperature. 2. Reduce Reaction Time: Minimize the time the polymer is held at high temperatures. 3. Use an Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before applying vacuum to minimize oxidation.[7] 4. Purify Monomer: Ensure high purity of the starting material. |
| Gel Formation or Cross-linking | 1. Presence of polyfunctional impurities (e.g., tricarboxylic acids or triols). 2. Side reactions at very high temperatures. | 1. Thoroughly Purify Monomer: Use analytical techniques like NMR or chromatography to check for and remove polyfunctional impurities. 2. Control Temperature: Avoid excessive temperatures during polymerization. |
Guide 2: Ring-Opening Polymerization (ROP) of ω-Pentadecalactone (PDL)
| Problem | Potential Causes | Troubleshooting Steps |
| Low Monomer Conversion | 1. Inactive or insufficient catalyst. 2. Presence of catalyst poisons (e.g., water for some catalysts). 3. Low reaction temperature or insufficient reaction time. | 1. Verify Catalyst Activity: Use a fresh batch of catalyst or verify the activity of the current batch. Increase catalyst loading if necessary. 2. Ensure Anhydrous Conditions: Thoroughly dry the monomer, solvent (if used), and glassware. The presence of water can inhibit certain catalysts and initiate unwanted side reactions.[1] 3. Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. For enzymatic polymerizations, ensure the temperature is within the optimal range for the specific lipase.[1] |
| Low Polymer Molecular Weight | 1. Presence of chain transfer agents (e.g., water, alcohols). 2. High initiator concentration relative to the monomer. 3. Suboptimal catalyst that favors initiation over propagation. | 1. Strictly Anhydrous Conditions: Water and alcohols can act as initiators, leading to a higher number of polymer chains and thus lower molecular weight.[1] 2. Adjust Initiator/Monomer Ratio: If an initiator (like an alcohol) is used, decrease its concentration to target a higher molecular weight. 3. Select an Appropriate Catalyst: Different catalysts have different mechanisms and efficiencies. Consult the literature to select a catalyst known to produce high molecular weight poly(PDL).[2][3][4] |
| Broad Molecular Weight Distribution | 1. Slow initiation compared to propagation. 2. Presence of impurities that lead to side reactions. 3. Transesterification side reactions. | 1. Choose a "Living" Polymerization System: Some catalyst systems, like certain phosphazene superbases, can promote a living polymerization, which leads to a narrow molecular weight distribution.[3] 2. Purify Monomer and Reagents: High purity of all components is crucial. 3. Control Reaction Temperature and Time: High temperatures and long reaction times can sometimes promote side reactions like transesterification, which can broaden the molecular weight distribution. |
Quantitative Data Summary
Table 1: Typical Conditions for Lipase-Catalyzed ROP of ω-Pentadecalactone
| Parameter | Value | Reference |
| Catalyst | Lipase PS-30, Novozym-435 | [1][2] |
| Temperature | 60 - 90 °C | [1] |
| Reaction Time | 24 - 72 hours | [1] |
| Monomer Conversion | 80 - 100% | [1][2] |
| Number Average Molecular Weight (Mn) | 15,000 - 62,000 g/mol | [1] |
| Polydispersity Index (PDI) | 1.9 - 2.5 | [1] |
Experimental Protocols
Protocol 1: Direct Polycondensation of this compound
-
Monomer Preparation: Ensure the this compound is of high purity (≥99%) and thoroughly dried under vacuum.
-
Reactor Setup: Place the dried monomer and a suitable polycondensation catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump via a cold trap.
-
Inerting: Purge the reactor with dry nitrogen for 15-20 minutes to remove air.
-
First Stage (Esterification): Heat the reactor to 180-200°C under a slow stream of nitrogen. Water will begin to distill off as the oligoesters form. Continue this stage for 2-4 hours.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 200-220°C. The viscosity of the reaction mixture will increase significantly.
-
Polymerization: Continue the reaction under high vacuum and elevated temperature for several hours (4-8 hours or longer) until the desired melt viscosity is achieved.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or toluene) and precipitated in a non-solvent (e.g., cold methanol) for purification.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Enzymatic Ring-Opening Polymerization of ω-Pentadecalactone
-
Reagent Preparation: Dry the ω-pentadecalactone (PDL) monomer under vacuum. The enzyme (e.g., Novozym-435) should be used as received or dried according to the manufacturer's instructions.
-
Reactor Setup: In a flame-dried glass vial, add the PDL monomer and the lipase catalyst (typically 5-10% by weight of the monomer).
-
Polymerization: Place the sealed vial in an oil bath preheated to the desired temperature (e.g., 80°C).[1] The reaction is typically carried out in bulk (without solvent).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired reaction time (e.g., 24-48 hours), cool the reaction to room temperature. Dissolve the crude polymer in a suitable solvent like chloroform.
-
Catalyst Removal: Separate the immobilized enzyme from the polymer solution by filtration.
-
Polymer Precipitation: Precipitate the polymer by slowly adding the chloroform solution to a large volume of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Visualizations
Caption: Workflow for Direct Polycondensation of 15-HPA.
Caption: Troubleshooting Logic for Low Molecular Weight in ROP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerization of ω-pentadecalactone catalyzed by phosphazene superbases - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ‘Immortal’ ring-opening polymerization of ω-pentadecalactone by Mg(BHT)2(THF)2 - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 15-Hydroxypentadecanoic Acid
Welcome to the technical support center for the synthesis and purification of 15-hydroxypentadecanoic acid (15-HPD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity 15-HPD in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound, a valuable ω-hydroxy fatty acid, can be synthesized from a variety of starting materials.[1] Common precursors include:
-
Plant oils: Fatty acids rich in oleic acid, linoleic acid, or ricinoleic acid can be converted to 15-HPD through multi-enzyme cascade reactions or chemical methods like ozonolysis.[1]
-
1,12-Dodecanolide: This lactone can be converted to 15-HPD through a condensation reaction with methylsulfinylcarbanion, followed by several transformation steps.
-
Thapsic acid diethyl ester: Derived from azelaic acid, this can be a precursor in a multi-step synthesis involving the Hunsdiecker reaction.
-
Undecylenic acid: This can be used in a shorter synthetic route, though the processing conditions may be less mature.
Q2: What are the typical impurities I might encounter in my synthesized 15-HPD?
A2: The nature of impurities is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Incomplete conversion will leave residual precursors in your product.
-
Byproducts from side reactions: For example, ozonolysis of oleic acid can produce pelargonic acid and azelaic acid.
-
Reagents and catalysts: Traces of catalysts or reagents used in the synthesis may remain.
-
Positional isomers: Depending on the reaction specificity, you may have other hydroxy-pentadecanoic acid isomers.
-
Over-oxidation or over-reduction products: For instance, in syntheses involving oxidation or reduction steps, dicarboxylic acids or pentadecanoic acid could be formed.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective method for purifying solid organic compounds like 15-HPD is recrystallization.[2] This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. Other potential methods include column chromatography, though this can be more complex and costly for large-scale purifications.
Q4: How can I assess the purity of my final 15-HPD product?
A4: Several analytical techniques can be used to determine the purity of your synthesized 15-HPD. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying fatty acids and their derivatives.[3] Other methods include:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components of your mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 15-HPD | Incomplete reaction. | - Increase reaction time or temperature as per the protocol. - Ensure the purity and appropriate stoichiometry of your reagents. - For catalytic reactions, check the activity of your catalyst. |
| Degradation of product. | - Ensure the reaction conditions are not too harsh (e.g., excessive heat or extreme pH). - Consider performing the reaction under an inert atmosphere if your intermediates are sensitive to oxidation. | |
| Inefficient work-up and extraction. | - Optimize the pH for extraction of the carboxylic acid. - Perform multiple extractions with the appropriate solvent to ensure complete recovery. | |
| Presence of a Mixture of Products | Non-specific reaction. | - For enzymatic reactions, ensure the enzyme's specificity for the desired transformation. - For chemical reactions, you may need to introduce protecting groups to prevent side reactions at other functional groups. |
| Isomer formation. | - This may be inherent to the chosen synthetic route. Purification will be critical. | |
| Reaction Fails to Proceed | Inactive reagents or catalysts. | - Use freshly opened or properly stored reagents. - For reactions involving catalysts, ensure they have not been deactivated. |
| Incorrect reaction conditions. | - Double-check the protocol for temperature, pressure, and solvent requirements. |
Purification Troubleshooting (Recrystallization)
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | - Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | - Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool slowly. | |
| High concentration of impurities. | - Consider a pre-purification step like a solvent wash or column chromatography to remove some impurities before recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the solute and then cool again. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Nucleation is not initiated. | - Scratch the inside of the flask with a glass rod below the solvent level. - Add a seed crystal of pure 15-HPD. | |
| Poor Recovery of Crystals | Too much solvent was used. | - Evaporate some of the solvent and re-cool the solution. |
| The compound has significant solubility in the cold solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). - Use a minimal amount of ice-cold solvent to wash the crystals during filtration. | |
| Crystals Appear Impure (e.g., discolored) | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb your product. |
| Inefficient removal of mother liquor. | - Ensure efficient filtration and wash the crystals with a small amount of fresh, cold solvent. |
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound. The actual values will vary depending on the specific experimental conditions.
Table 1: Comparison of Recrystallization Solvents for 15-HPD Purification
| Solvent System | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Recovery Yield | Notes |
| Ethanol/Water | 85% | 98% | 75% | Good for removing polar impurities. |
| Ethyl Acetate/Hexane | 85% | 97% | 80% | Effective for a broad range of impurities. |
| Toluene | 85% | 95% | 70% | May require higher temperatures for dissolution. |
| Acetone | 85% | 96% | 65% | Can be a good solvent, but recovery might be lower due to solubility. |
Table 2: Purity Analysis of Synthesized 15-HPD via Different Routes (Post-Recrystallization)
| Synthetic Route | Major Impurities Detected (before purification) | Purity after Single Recrystallization |
| Ozonolysis of Oleic Acid | Pelargonic acid, Azelaic acid, unreacted oleic acid | > 98% |
| From 1,12-Dodecanolide | Unreacted lactone, sulfur-containing byproducts | > 97% |
| Hunsdiecker Reaction Route | Brominated intermediates, dicarboxylic acids | > 96% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Oleic Acid (General Procedure)
-
Ozonolysis: Dissolve oleic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of n-hexane and ethanol) and cool the solution to a low temperature (e.g., 0°C). Bubble ozone gas through the solution until the reaction is complete (indicated by a color change of a potassium iodide starch paper to blue).
-
Reductive Work-up: To the resulting ozonide, add a reducing agent such as potassium borohydride (B1222165) solution slowly while stirring. Continue stirring for several hours.
-
Acidification: Acidify the reaction mixture with an acid like hydrochloric acid to a pH of approximately 2.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
-
Washing and Drying: Wash the organic layer with deionized water until neutral and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the 15-HPD is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexane).[2][4]
-
Dissolution: Place the crude 15-HPD in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point of 15-HPD.
Visualizations
Caption: General workflow for the synthesis and purification of 15-HPD.
Caption: Logical workflow for troubleshooting impure 15-HPD.
References
overcoming matrix effects in LC-MS analysis of 15-hydroxypentadecanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 15-hydroxypentadecanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound in a question-and-answer format.
Q1: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample (e.g., phospholipids (B1166683), salts) compete with the analyte for ionization, leading to a reduced signal.[1][2]
Possible Causes and Solutions:
-
Inadequate Sample Cleanup: The presence of highly abundant matrix components is a primary cause of ion suppression.
-
Solution: Enhance your sample preparation protocol. Consider switching from a simple protein precipitation method to a more rigorous extraction technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For plasma samples, LLE with a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE) can effectively remove phospholipids.[3] SPE with a mixed-mode or polymeric sorbent can also provide cleaner extracts compared to protein precipitation.[3]
-
-
Chromatographic Co-elution: Matrix components eluting at the same time as this compound will interfere with its ionization.
-
Solution: Optimize your chromatographic method to improve the separation of your analyte from interfering matrix components.[1][4] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition (e.g., using different organic modifiers or additives), or trying a different column chemistry (e.g., a C18 or a phenyl-hexyl column).
-
-
High Sample Concentration: Injecting a sample that is too concentrated can overload the ion source and exacerbate ion suppression.
-
Solution: Dilute your sample extract before injection. This can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains above the limit of quantification.
-
Q2: My results for this compound are not reproducible. What could be causing this variability?
A2: Poor reproducibility in LC-MS analysis can stem from inconsistencies in sample preparation, chromatography, or the mass spectrometer's performance.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate sample preparation steps where possible. If performing manual extractions, ensure consistent vortexing times, solvent volumes, and evaporation steps. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in sample preparation and matrix effects.[5]
-
-
Chromatography Issues: Fluctuations in retention time can lead to inconsistent integration and quantification.
-
Solution: Ensure your LC system is properly equilibrated before starting a run. Check for leaks in the system and ensure the mobile phase is properly degassed.[6][7] A guard column can help protect the analytical column from contamination and extend its lifetime, leading to more consistent performance.
-
-
Matrix Effects Varying Between Samples: Different samples can have different compositions, leading to varying degrees of ion suppression or enhancement.
-
Solution: The use of a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[5] Matrix-matched calibrants, prepared in a blank matrix similar to the samples, can also improve accuracy.
-
Q3: I am experiencing low recovery of this compound during my sample preparation. How can I improve this?
A3: Low recovery indicates that a significant portion of the analyte is being lost during the extraction and sample processing steps.
Possible Causes and Solutions:
-
Inappropriate Extraction Solvent (LLE): The solvent may not be optimal for extracting the analyte from the sample matrix.
-
Solution: For long-chain fatty acids like this compound, a multi-step LLE or a mixture of solvents might be necessary. Experiment with different solvents and pH adjustments of the aqueous phase to optimize the partitioning of the analyte into the organic phase.
-
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
-
Solution: Optimize the elution solvent by increasing the percentage of the organic component or by using a stronger solvent. Ensure the sorbent is appropriate for the analyte's properties.
-
-
Adsorption to Labware: The analyte may be adsorbing to the surfaces of plastic tubes or pipette tips.
-
Solution: Use low-adsorption labware (e.g., polypropylene (B1209903) tubes) and minimize sample transfer steps. Adding a small amount of a non-ionic surfactant to the reconstitution solvent can sometimes help reduce adsorption.
-
-
Incomplete Protein Precipitation: If using protein precipitation, the analyte may be co-precipitating with the proteins.
-
Solution: Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1). Vortex thoroughly and allow sufficient time for complete precipitation at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A1: While there is no single "best" method for all applications, a well-optimized Solid-Phase Extraction (SPE) protocol generally provides the cleanest extracts and thus minimizes matrix effects most effectively for complex matrices like plasma.[3] A mixed-mode SPE sorbent that combines reversed-phase and ion-exchange properties can be particularly effective at removing both non-polar interferences like phospholipids and polar interferences. Liquid-Liquid Extraction (LLE) is also a good option and can be more cost-effective, but may require more optimization to achieve high recovery and cleanliness. Simple protein precipitation is generally not recommended for quantitative analysis in complex matrices due to significant remaining matrix components.[3]
Q2: How can I assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike comparison.[8] This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A3: While not strictly mandatory, the use of a SIL-IS is highly recommended and is considered the gold standard for quantitative LC-MS analysis.[5] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for variations in sample preparation, injection volume, and ionization efficiency. This leads to significantly improved accuracy, precision, and robustness of the analytical method.
Q4: What are typical LC-MS parameters for the analysis of this compound?
A4: Based on methods for similar long-chain hydroxy fatty acids, the following parameters can be used as a starting point for method development:
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 or C8, 2.1 or 3.0 mm i.d., <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or 5-10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile or methanol (B129727) with 0.1% formic acid |
| Gradient | A gradient from a lower to a higher percentage of organic phase. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| MS/MS Transition | Precursor ion [M-H]⁻ to a specific product ion |
Note: The optimal conditions will need to be determined experimentally for your specific instrument and application.
Experimental Protocols
The following are generalized protocols for sample preparation and LC-MS analysis of this compound, based on established methods for similar analytes. These should be considered as a starting point and require optimization and validation for your specific matrix and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge to separate the layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
Data Presentation
The following table summarizes expected performance characteristics for different sample preparation methods based on data for similar long-chain fatty acids. Note: These values are illustrative and should be experimentally determined for this compound.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) |
| Protein Precipitation | 80 - 95 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction | 75 - 90 | 80 - 110 |
| Solid-Phase Extraction | 85 - 105 | 90 - 115 |
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Decision tree for troubleshooting ion suppression in LC-MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scienceopen.com [scienceopen.com]
- 4. lcms.cz [lcms.cz]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Enhancing Chromatographic Resolution of 15-Hydroxypentadecanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 15-hydroxypentadecanoic acid (15-HPD).
Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor resolution for this compound in reverse-phase HPLC?
Poor resolution in the HPLC analysis of 15-HPD can stem from several factors, including:
-
Inappropriate column chemistry: The stationary phase may not provide sufficient selectivity for 15-HPD and its potential isomers or closely related compounds.
-
Suboptimal mobile phase composition: The organic solvent ratio, pH, or buffer concentration may not be ideal for achieving good peak separation.
-
Column degradation: Loss of stationary phase or contamination can lead to peak broadening and reduced resolution.[1]
-
Sample overload: Injecting too much sample can cause peak fronting and a loss of resolution.[2]
-
System issues: Excessive dead volume in the HPLC system can contribute to band broadening.[3][4]
Q2: How does temperature affect the resolution of this compound?
Temperature can have a significant impact on the chromatographic separation of 15-HPD.[5]
-
Increased Temperature: Generally, higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution. However, excessively high temperatures might reduce retention time and decrease selectivity between closely eluting peaks.[5]
-
Decreased Temperature: Lowering the temperature can increase retention and may improve selectivity in some cases, but can also lead to broader peaks.[5]
It is crucial to optimize the column temperature to find the best balance between efficiency and selectivity for your specific method.
Q3: Can derivatization improve the chromatographic resolution of this compound?
Yes, derivatization is a common strategy to improve the chromatographic properties of fatty acids like 15-HPD, particularly for gas chromatography (GC) analysis. Derivatization can:
-
Increase volatility, which is essential for GC analysis.
-
Enhance thermal stability.
-
Improve ionization efficiency for mass spectrometry (MS) detection.
-
Introduce a chromophore for better UV detection in HPLC.
Common derivatization reagents for fatty acids include silylating agents (e.g., MSTFA) for GC-MS analysis.[6]
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC
Symptoms:
-
Overlapping peaks.
-
Inability to accurately quantify individual components.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, try adjusting the organic solvent (e.g., acetonitrile, methanol) to water/buffer ratio. A shallower gradient can also improve separation.[4] |
| Incorrect Column | Select a column with a different stationary phase (e.g., C18, C8, Phenyl) to alter selectivity.[3] Consider using a column with a smaller particle size for higher efficiency.[7] |
| Suboptimal Flow Rate | Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, though it will increase the analysis time.[3] |
| High Column Temperature | While higher temperatures can improve efficiency, they may reduce selectivity. Try optimizing the temperature in a range suitable for the column and analyte.[5] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[2] |
Issue 2: Peak Tailing for 15-HPD in HPLC
Symptoms:
-
Asymmetrical peaks with a "tail."
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | The hydroxyl and carboxylic acid groups of 15-HPD can interact with active sites on the silica (B1680970) packing. Adding a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase can mitigate this. Adjusting the mobile phase pH can also help.[1] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1] |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close as possible in composition to the initial mobile phase to avoid peak distortion.[2][4] |
| System Dead Volume | Check all fittings and tubing for proper connections to minimize extra-column band broadening.[4] |
Experimental Protocols
Example Protocol: Reverse-Phase HPLC-UV Method for 15-HPD
This protocol provides a starting point for developing a method to analyze this compound. Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 70% A, 30% B
-
2-15 min: Gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 70% A, 30% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (Note: 15-HPD has a weak chromophore; derivatization or use of a more universal detector like a mass spectrometer or evaporative light scattering detector is recommended for higher sensitivity).
-
Sample Preparation: Dissolve the 15-HPD standard or sample in the initial mobile phase composition (70:30 Water:Acetonitrile).
Example Protocol: GC-MS Analysis of 15-HPD after Derivatization
This protocol outlines the derivatization and analysis of 15-HPD by GC-MS.
-
Derivatization:
-
Evaporate the solvent from the sample containing 15-HPD under a stream of nitrogen.
-
Add 50 µL of pyridine (B92270) and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Visualizations
Caption: Troubleshooting workflow for poor resolution of 15-HPD.
Caption: General experimental workflow for 15-HPD analysis.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 15-Hydroxypentadecanoic Acid (15-HPD)
Welcome to the technical support center for 15-hydroxypentadecanoic acid (15-HPD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 15-HPD in solution and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 15-HPD?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of 15-HPD?
A2: It is recommended to prepare stock solutions in organic solvents such as chloroform, ethanol (B145695), or methanol (B129727).[1] For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store the aliquots at -80°C, which should ensure stability for up to six months.[2] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.
Q3: What are the main factors that can affect the stability of 15-HPD in solution?
A3: The stability of 15-HPD in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or basic) can lead to hydrolysis of the ester linkage if 15-HPD is derivatized, or potentially promote other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the fatty acid chain.
-
Solvent: The choice of solvent can impact the stability of 15-HPD. While it is soluble in several organic solvents, its stability in aqueous solutions, especially without a carrier protein or co-solvent, may be limited.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with 15-HPD.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of 15-HPD in solution. | 1. Verify Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage). 2. Fresh Preparations: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Minimize Freeze-Thaw Cycles: Use single-use aliquots to avoid repeated freezing and thawing of the stock solution. 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light. |
| Precipitation in aqueous buffer | Low solubility of 15-HPD in aqueous solutions. | 1. Use a Co-solvent: First, dissolve 15-HPD in an organic solvent like DMSO or ethanol, and then slowly add it to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Carrier Protein: Consider using a carrier protein, such as fatty acid-free bovine serum albumin (BSA), to improve solubility and stability in aqueous media. |
| Suspected degradation during an experiment | Instability under experimental conditions (e.g., prolonged incubation at 37°C, exposure to certain chemicals). | 1. Run a Stability Check: Perform a time-course experiment under your specific experimental conditions. Analyze samples at different time points using a suitable analytical method (e.g., HPLC-MS) to quantify the remaining 15-HPD. 2. Include Controls: Always include appropriate controls in your experiments, such as a vehicle control and a freshly prepared 15-HPD standard. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing the stability of 15-HPD.
Protocol 1: Forced Degradation Study of 15-HPD
Objective: To identify potential degradation products and pathways of 15-HPD under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Preparation of 15-HPD Stock Solution: Prepare a stock solution of 15-HPD in methanol or ethanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method such as HPLC-MS to identify and quantify any degradation products.
-
Protocol 2: Quantitative Analysis of 15-HPD and its Degradants by HPLC-MS
Objective: To develop a method for the accurate quantification of 15-HPD and its potential degradation products.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS).
-
Column: A C18 reversed-phase column is typically suitable for fatty acid analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: Mass spectrometry in either positive or negative ion mode, depending on the ionization efficiency of 15-HPD and its degradants. Multiple Reaction Monitoring (MRM) can be used for enhanced selectivity and sensitivity.
-
Quantification: Generate a standard curve using known concentrations of a 15-HPD reference standard. The concentration of 15-HPD in the samples can then be determined by interpolating their peak areas against the standard curve.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for 15-HPD via GPR84
While the direct signaling pathways of this compound are still under investigation, it is plausible that as a long-chain hydroxy fatty acid, it may interact with receptors known to bind fatty acids. One such receptor is G-protein coupled receptor 84 (GPR84), which is activated by medium-chain fatty acids and is implicated in inflammatory and fibrotic processes.[3][4][5][6][7] The following diagram illustrates a hypothetical signaling cascade that could be initiated by 15-HPD binding to GPR84.
Caption: Hypothetical GPR84 signaling pathway for 15-HPD.
Experimental Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of 15-HPD in a solution for a specific experimental setup.
Caption: Workflow for assessing 15-HPD solution stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. The Medium-Chain Fatty Acid Receptor GPR84 Mediates Myeloid Cell Infiltration Promoting Steatohepatitis and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84 [insight.jci.org]
Technical Support Center: Enzymatic Synthesis of 15-Hydroxypentadecanoic Acid (15-HPD)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions and troubleshooting the enzymatic synthesis of 15-hydroxypentadecanoic acid (15-HPD). The primary route for this synthesis is the lipase-catalyzed hydrolysis of ω-pentadecalactone.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is recommended for the synthesis of 15-HPD?
A1: The most widely used and effective enzyme for the synthesis of 15-HPD from ω-pentadecalactone is Candida antarctica lipase (B570770) B (CALB). It is most commonly used in its immobilized form, commercially available as Novozym® 435, which offers high stability and reusability.
Q2: What is the primary reaction for the enzymatic synthesis of 15-HPD?
A2: The primary reaction is the ring-opening hydrolysis of the macrocyclic lactone, ω-pentadecalactone, to yield this compound.
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize include enzyme loading, reaction temperature, pH (or water content in organic media), substrate concentration, and the choice of solvent.
Q4: Is a solvent necessary for the reaction?
A4: While the reaction can be performed in a solvent-free system, the use of an organic solvent can be beneficial. ω-Pentadecalactone is a solid at room temperature, and a suitable solvent can improve its solubility and facilitate its interaction with the enzyme. Toluene (B28343) and other non-polar solvents are often used.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the decrease in the substrate (ω-pentadecalactone) and the increase in the product (15-HPD). Gas Chromatography (GC) can also be used after derivatization of the product.
Troubleshooting Guide
Low yield or failed reactions can be frustrating. This guide addresses common issues encountered during the enzymatic synthesis of 15-HPD.
Problem 1: Low or No Conversion of ω-Pentadecalactone
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm its activity. - Proper Storage: Ensure the enzyme has been stored according to the manufacturer's instructions (typically in a cool, dry place). |
| Sub-optimal Reaction Conditions | - Temperature: Optimize the temperature. While higher temperatures can increase reaction rates, temperatures above 90°C can lead to enzyme denaturation. A typical range to test is 40-70°C. - pH/Water Content: In aqueous systems, the pH should be optimized (typically near neutral for lipases). In organic media, the water content is critical for hydrolysis. Ensure sufficient water is present for the reaction to proceed. However, excess water can lead to enzyme agglomeration and reduced activity. |
| Poor Substrate Solubility | - Increase Temperature: Gently warming the reaction mixture can improve the solubility of ω-pentadecalactone. - Solvent Selection: Use a solvent in which ω-pentadecalactone is more soluble, such as toluene or isooctane. - Agitation: Ensure adequate stirring to keep the substrate suspended and in contact with the immobilized enzyme. |
Problem 2: Reaction Starts but Stalls Before Completion
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | The accumulation of the product, 15-HPD, can sometimes inhibit the enzyme.[1] - In-situ Product Removal: If feasible, consider techniques to remove the product as it is formed. - Lower Initial Substrate Concentration: A lower substrate concentration may prevent the product concentration from reaching inhibitory levels. |
| Enzyme Deactivation | - Reaction Time and Temperature: Prolonged exposure to high temperatures can deactivate the enzyme. Consider a lower temperature for longer reaction times. - Presence of Inhibitors: Ensure all reagents and glassware are free of contaminants that could inhibit the enzyme. |
| Equilibrium Reached | In a closed system, the hydrolysis reaction may reach equilibrium. - Shift Equilibrium: Removing the product (15-HPD) can shift the equilibrium towards product formation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Separation of Product from Unreacted Substrate | - Solvent Extraction: Utilize the difference in polarity between the lactone (less polar) and the hydroxy acid (more polar) for separation by liquid-liquid extraction. - Chromatography: Column chromatography on silica (B1680970) gel can be an effective method for separating 15-HPD from ω-pentadecalactone. |
| Removal of Enzyme | - Filtration/Centrifugation: If using an immobilized enzyme like Novozym® 435, it can be easily removed by simple filtration or centrifugation at the end of the reaction. |
Experimental Protocols
The following is a generalized protocol for the enzymatic synthesis of 15-HPD. Researchers should optimize these conditions for their specific experimental setup.
Enzymatic Hydrolysis of ω-Pentadecalactone
Materials:
-
ω-Pentadecalactone
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Organic Solvent (e.g., Toluene)
-
Phosphate Buffer (if conducting in an aqueous or biphasic system)
-
Reaction Vessel with temperature control and stirring
Procedure:
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add ω-pentadecalactone and the chosen solvent.
-
Stir the mixture to dissolve or suspend the substrate.
-
-
Initiation of Reaction:
-
Add Novozym® 435 to the reaction mixture.
-
If required for hydrolysis in an organic solvent, add a specific amount of water or buffer.
-
-
Incubation:
-
Maintain the reaction at the desired temperature with constant stirring.
-
-
Monitoring:
-
Withdraw aliquots at regular intervals to monitor the reaction progress by HPLC or GC.
-
-
Termination and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Evaporate the solvent from the filtrate.
-
Purify the crude 15-HPD using column chromatography or recrystallization.
-
Table of Optimized Reaction Conditions from Literature
The following table summarizes typical ranges for reaction parameters for lipase-catalyzed reactions, which can be used as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Enzyme | Novozym® 435 (Candida antarctica lipase B) | A robust and widely used commercial immobilized lipase. |
| Substrate | ω-Pentadecalactone | The cyclic ester precursor to 15-HPD. |
| Enzyme Loading | 1-10% (w/w of substrate) | Higher loading can increase the reaction rate but also the cost. |
| Temperature | 40 - 70 °C | Temperatures above 70°C may lead to enzyme deactivation. |
| Solvent | Toluene, Isooctane, or Solvent-free | A solvent can improve substrate solubility. |
| Substrate Conc. | 10 - 200 g/L | High concentrations can lead to substrate or product inhibition. |
| Water Content | 1-5% (v/w of substrate) in organic media | Water is required for hydrolysis but excess can be detrimental. |
| Agitation | 150 - 250 rpm | Sufficient agitation is crucial for good mass transfer. |
| Reaction Time | 4 - 48 hours | Dependent on other reaction conditions. |
Visualizations
Caption: Workflow for the enzymatic synthesis of 15-HPD.
References
Technical Support Center: 15-Hydroxypentadecanoic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 15-hydroxypentadecanoic acid (15-HPD) in biological matrices. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound (C15H30O3) is 258.40 g/mol .[1]
Q2: Which analytical techniques are most suitable for quantifying 15-HPD?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and robust techniques for the sensitive and specific quantification of 15-HPD. LC-MS/MS is often preferred for its high throughput and reduced need for sample derivatization.
Q3: What type of internal standard should be used for 15-HPD quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. If a deuterated standard for 15-HPD is unavailable, a structurally similar long-chain hydroxy fatty acid with a stable isotope label can be considered. Using a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for correcting matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis.[2] For GC-MS, a deuterated analog like pentadecanoic acid-d3 can also be used.[3]
Q4: Is derivatization necessary for the analysis of 15-HPD?
For LC-MS/MS analysis, derivatization is generally not required as the carboxylic acid and hydroxyl groups can be readily ionized. However, for GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of 15-HPD. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to derivatize the hydroxyl and carboxylic acid functional groups.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of 15-HPD.
LC-MS/MS Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Column Contamination: Buildup of matrix components on the column.
-
-
Solutions:
-
Reduce Injection Volume: Dilute the sample or inject a smaller volume.
-
Optimize Mobile Phase: For reversed-phase chromatography, adding a small amount of a weak acid like formic acid (typically 0.1%) to the mobile phase can improve the peak shape of carboxylic acids by suppressing their ionization.
-
Use a High-Quality Column: Employ a column with good end-capping to minimize secondary interactions.
-
Implement a Column Wash Step: After each analytical run, include a high-organic wash step to remove strongly retained matrix components.
-
Issue 2: Low Sensitivity or No Signal
-
Possible Causes:
-
Suboptimal Ionization Source Parameters: Incorrect settings for temperature, gas flows, or voltages in the electrospray ionization (ESI) source.
-
Incorrect MRM Transitions: The selected precursor and product ions are not optimal for 15-HPD.
-
Ion Suppression: Co-eluting matrix components are interfering with the ionization of 15-HPD.
-
Inefficient Sample Extraction: Low recovery of 15-HPD during the sample preparation process.
-
-
Solutions:
-
Optimize Source Parameters: Systematically optimize the ion source parameters using a standard solution of 15-HPD.
-
Verify MRM Transitions: Infuse a standard solution of 15-HPD to determine the most abundant precursor ion (likely [M-H]⁻ in negative ion mode) and the most stable and intense product ions.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.
-
Evaluate Extraction Recovery: Spike a known amount of 15-HPD into a blank matrix and measure the recovery to assess the efficiency of the extraction method.
-
Issue 3: High Background Noise or Interferences
-
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.
-
Matrix Effects: The presence of endogenous compounds in the biological matrix that have similar mass-to-charge ratios as 15-HPD or its fragments.
-
Carryover: Residual analyte from a previous injection remaining in the autosampler or on the column.
-
-
Solutions:
-
Use High-Purity Solvents: Ensure all solvents and reagents are of LC-MS grade.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate 15-HPD from interfering peaks.
-
Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute.
-
Optimize Autosampler Wash: Use a strong solvent in the autosampler wash solution to effectively clean the injection needle and port between injections.
-
GC-MS Troubleshooting
Issue 1: Incomplete Derivatization
-
Possible Causes:
-
Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can lead to incomplete reactions.
-
Insufficient Reagent: The amount of derivatizing agent is not sufficient to react with all active hydrogens.
-
Suboptimal Reaction Conditions: The reaction temperature or time is not adequate for complete derivatization.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding the derivatization reagent. Use anhydrous solvents and reagents.
-
Increase Reagent Concentration: Use a molar excess of the derivatization reagent.
-
Optimize Reaction Conditions: Experiment with different reaction temperatures (e.g., 60-80 °C) and times (e.g., 30-60 minutes) to ensure complete derivatization.[4]
-
Issue 2: Peak Tailing
-
Possible Causes:
-
Active Sites in the GC System: The presence of active sites in the injector liner, column, or detector can cause adsorption of the derivatized analyte.
-
Column Degradation: The stationary phase of the column may be degraded.
-
-
Solutions:
-
Use a Deactivated Liner: Employ a deactivated glass liner in the injector.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions.
-
Replace the Column: If peak tailing persists, the column may need to be replaced.
-
Quantitative Data Summary
The following tables provide suggested starting parameters for the quantification of 15-HPD. These should be optimized for your specific instrumentation and experimental conditions.
Table 1: Suggested LC-MS/MS Parameters for 15-HPD Quantification
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 257.2 [M-H]⁻ |
| Product Ion (Q3) | To be determined empirically. Likely fragments include loss of water (m/z 239.2) and decarboxylation (m/z 213.2). |
| Collision Energy (CE) | To be optimized for the specific instrument and product ion. A starting range of 10-30 eV is recommended. |
| Internal Standard | This compound-d3 or a similar deuterated long-chain hydroxy fatty acid. |
Table 2: Suggested GC-MS Parameters for Derivatized 15-HPD Quantification
| Parameter | Recommended Value |
| Derivatization Reagent | BSTFA with 1% TMCS or MTBSTFA |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (for TMS derivative) | To be determined empirically. Characteristic fragments for TMS derivatives of hydroxy fatty acids should be monitored. For MTBSTFA derivatives, characteristic fragments include [M-57]⁺.[5][6] |
| Internal Standard | Pentadecanoic acid-d3 (derivatized alongside the sample).[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 15-HPD from Plasma for LC-MS/MS Analysis
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL of 15-HPD-d3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of a cold extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for 1 minute.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for 15-HPD Extraction from Serum for LC-MS/MS Analysis
-
Sample Preparation:
-
To 50 µL of serum, add 10 µL of the internal standard solution.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 150 µL of cold acetonitrile.[7]
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 5 minutes at 4 °C.[8]
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or evaporate and reconstitute in the mobile phase for improved sensitivity.
-
Protocol 3: Derivatization of 15-HPD for GC-MS Analysis
-
Sample Extraction:
-
Extract 15-HPD from the biological matrix using an appropriate method (e.g., liquid-liquid extraction as described in Protocol 1) and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[4]
-
Cap the vial tightly.
-
-
Reaction:
-
Heat the mixture at 60-80 °C for 30-60 minutes.[4]
-
-
Analysis:
-
Allow the sample to cool to room temperature before injecting it into the GC-MS system.
-
Visualizations
Caption: LC-MS/MS workflow for 15-HPD quantification.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15-Hydroxypentadecanoic Acid Extraction
Welcome to the technical support center for the efficient extraction of 15-hydroxypentadecanoic acid (15-HPD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Issue 1: Low Extraction Yield
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Tissue Disruption | Ensure the sample matrix (e.g., plant material, microbial biomass) is thoroughly homogenized to maximize surface area for solvent contact. For plant tissues, flash-freezing in liquid nitrogen followed by grinding can be effective. |
| Inappropriate Solvent Selection | 15-HPD is a long-chain hydroxy fatty acid, and its solubility can be influenced by both its alkyl chain and the polar hydroxyl group. It is soluble in chloroform, ethanol (B145695), and methanol[1]. For solvent extraction from plant cutin, a common source, depolymerization is first required. This is often achieved through alkaline hydrolysis (e.g., using NaOH or KOH) or transesterification with sodium methoxide (B1231860) in methanol[2][3]. Following depolymerization, extraction of the resulting monomers can be performed with solvents like diethyl ether or a chloroform:methanol (B129727) mixture[3]. |
| Suboptimal Extraction Parameters (Solvent Extraction) | - Temperature: Higher temperatures can enhance solubility and extraction kinetics. However, for some matrices, elevated temperatures might lead to the degradation of the target compound or co-extraction of undesirable impurities. An optimal temperature range should be determined empirically, often starting around 40-60°C.- Time: Ensure sufficient extraction time for the solvent to penetrate the matrix and solubilize the 15-HPD. This can range from a few hours to overnight, depending on the method and sample.- pH: The pH of the extraction medium can be critical, especially after alkaline hydrolysis. Acidification of the mixture is often necessary to protonate the carboxylic acid group of 15-HPD, making it more soluble in organic solvents. |
| Inefficient Supercritical Fluid Extraction (SFE) | - Pressure and Temperature: These are critical parameters in SFE that control the density and solvating power of the supercritical fluid (e.g., CO2). For polar compounds like hydroxy fatty acids, higher pressures are generally required. The addition of a polar co-solvent like ethanol or methanol is often necessary to improve the extraction efficiency of polar lipids when using non-polar supercritical CO2.- Co-solvent Concentration: The percentage of the co-solvent is a key factor. While a higher concentration can increase polarity, it can also affect the critical point of the mixture. Optimization of the co-solvent percentage is crucial. |
| Ineffective Enzymatic Hydrolysis | - Enzyme Selection: The choice of enzyme is critical for releasing 15-HPD from a complex matrix. Lipases or cutinases are commonly used. The specific enzyme and its concentration should be optimized for the substrate.- Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific enzyme used to ensure maximum activity and release of the target molecule. For example, some enzymatic hydrolyses are performed at around 40°C for several hours[4]. |
Issue 2: Poor Purity of the Extracted 15-HPD
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-extraction of Other Lipids | - Solvent Polarity: Adjusting the polarity of the extraction solvent can help to selectively extract 15-HPD. A multi-step extraction with solvents of varying polarities can be employed.- Chromatographic Purification: Post-extraction purification using techniques like column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) is often necessary to separate 15-HPD from other fatty acids and lipids. |
| Presence of Pigments and Other Non-lipid Impurities | - Pre-extraction/Washing: For plant materials, a pre-extraction step with a non-polar solvent like hexane (B92381) can help remove waxes and some pigments before the main extraction. Washing the extract with a saline solution can help remove water-soluble impurities. |
| Incomplete Hydrolysis | If 15-HPD is being extracted from a polymer like cutin, incomplete hydrolysis will result in a mixture of monomers, oligomers, and unreacted polymer. Ensure optimal hydrolysis conditions (catalyst concentration, temperature, and time) are used. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting this compound?
A1: The optimal solvent system depends on the source of the 15-HPD. Since 15-HPD is often found in plant cutin as a polyester (B1180765), a depolymerization step is required before extraction. A common method involves hydrolysis with an alkaline solution (e.g., NaOH or KOH in water/ethanol) followed by acidification and extraction with an organic solvent like diethyl ether or chloroform[3][5]. For free 15-HPD, its solubility in chloroform, ethanol, and methanol suggests that these solvents or their mixtures would be effective[1].
Q2: How can I improve the efficiency of supercritical fluid extraction (SFE) for 15-HPD?
A2: Due to the polar nature of the hydroxyl group in 15-HPD, using pure supercritical CO2 may result in low yields. To enhance extraction efficiency, consider the following:
-
Use of a Polar Co-solvent: Adding a polar modifier like ethanol or methanol to the supercritical CO2 can significantly increase the solubility of 15-HPD.
-
Optimize Pressure and Temperature: Generally, increasing the pressure at a constant temperature increases the density of the fluid and its solvating power. The effect of temperature is more complex; it can influence both the solvent density and the vapor pressure of the analyte. These parameters need to be optimized for your specific setup and matrix.
Q3: What are the key parameters to optimize for enzymatic extraction of 15-HPD?
A3: For enzymatic extraction, the following parameters are crucial:
-
Enzyme Type and Concentration: Select an enzyme, such as a lipase (B570770) or cutinase, that can effectively hydrolyze the ester bonds linking 15-HPD within its native matrix. The enzyme concentration should be optimized to ensure complete hydrolysis without being cost-prohibitive.
-
pH and Temperature: Maintain the optimal pH and temperature for the chosen enzyme's activity. These conditions are typically specified by the enzyme manufacturer.
-
Incubation Time: Allow sufficient time for the enzymatic reaction to proceed to completion. This can be monitored by analyzing aliquots at different time points.
-
Agitation: Gentle agitation can improve the interaction between the enzyme and the substrate, leading to a higher yield.
Q4: My extract contains a lot of chlorophyll (B73375) and other pigments. How can I remove them?
A4: Pigment removal can be achieved through several methods:
-
Pre-washing: Before the main extraction, wash the biomass with a non-polar solvent like hexane to remove some pigments and waxes.
-
Adsorbent Treatment: After extraction, the extract can be treated with activated carbon or other adsorbents to bind and remove pigments.
-
Chromatography: Column chromatography is an effective method for separating 15-HPD from pigments and other impurities.
Quantitative Data on Extraction Methods
While specific quantitative data for the extraction of this compound is limited in the literature, the following table provides a general comparison of common extraction methods for long-chain fatty acids, which can serve as a guideline. The actual yield and purity for 15-HPD will depend on the specific source material and optimized conditions.
| Extraction Method | Typical Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Solvent Extraction (after hydrolysis) | 10 - 30 (for cutin monomers from tomato peels)[6] | Moderate to High | Several hours to overnight | High | Well-established, scalable | Use of potentially toxic and flammable organic solvents |
| Supercritical Fluid Extraction (SFE) with Co-solvent | Variable (highly dependent on optimization) | High | 1 - 4 hours | Low (CO2 is recycled) | "Green" solvent, high selectivity, mild temperatures | High initial equipment cost, requires optimization |
| Enzymatic Hydrolysis followed by Extraction | Variable (dependent on enzyme efficiency) | High | Several hours | Moderate | High specificity, mild conditions, environmentally friendly | Enzyme cost can be high, requires specific reaction conditions |
Experimental Protocols
Protocol 1: Solvent Extraction of 15-HPD from Plant Cutin (Adapted from Cutin Monomer Extraction Protocols)
This protocol is a general guideline for the extraction of hydroxy fatty acid monomers from plant cuticular material.
-
Delipidation of Plant Material:
-
Grind dried plant material (e.g., tomato peels) to a fine powder.
-
To inactivate lipases, immerse the powder in hot isopropanol (B130326) (85°C) for 15 minutes[2].
-
Perform exhaustive soxhlet extraction with a 2:1 (v/v) mixture of chloroform:methanol to remove soluble waxes and other lipids[2].
-
Dry the delipidated material.
-
-
Alkaline Hydrolysis:
-
Suspend the dry, delipidated material in a 3% (w/v) sodium hydroxide (B78521) solution in a 1:1 water:ethanol mixture.
-
Heat the mixture at 100°C for 30 minutes with continuous stirring[5].
-
-
Extraction of 15-HPD Monomers:
-
Cool the reaction mixture and filter to remove solid residues.
-
Acidify the filtrate to a pH of approximately 2 using a strong acid (e.g., HCl). This will precipitate the fatty acids.
-
Extract the acidified aqueous phase multiple times with diethyl ether or chloroform.
-
Combine the organic phases.
-
-
Purification:
-
Wash the combined organic phase with a saturated NaCl solution (brine) to remove water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing 15-HPD.
-
Further purification can be achieved by column chromatography on silica gel.
-
DOT Script for Solvent Extraction Workflow:
Caption: Workflow for solvent extraction of 15-HPD from plant cutin.
Signaling Pathways and Logical Relationships
DOT Script for Troubleshooting Low Yield:
Caption: Logical workflow for troubleshooting low extraction yield.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4116352A1 - Process for the extraction of cutin from tomato processing waste - Google Patents [patents.google.com]
- 4. Food Science and Preservation [ekosfop.or.kr]
- 5. Recovery and Purification of Cutin from Tomato By-Products for Application in Hydrophobic Films | MDPI [mdpi.com]
- 6. WO2015028299A1 - Extraction method of a polyester polymer or cutin from the wasted tomato peels and polyester polimer so extracted - Google Patents [patents.google.com]
dealing with co-eluting peaks in 15-hydroxypentadecanoic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 15-hydroxypentadecanoic acid (15-HPD), with a focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in the analysis of this compound?
A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a frequent challenge in the analysis of 15-HPD and other fatty acids. The primary causes can be categorized into three main areas:
-
Poor Column Efficiency: This can be due to an old or degraded column, improper packing, or the presence of voids. An inefficient column leads to broader peaks, which increases the likelihood of overlap.
-
Inadequate Selectivity: The column's stationary phase and the mobile phase composition may not be suitable for resolving 15-HPD from other structurally similar compounds in the sample matrix. This is a common issue when analyzing complex biological samples containing various fatty acid isomers and other lipids.
-
Insufficient Retention (Low Capacity Factor): If the analyte and potential interferences have weak interactions with the stationary phase, they will elute too quickly and close to the solvent front, resulting in poor separation.
Q2: How can I detect if I have co-eluting peaks in my 15-HPD analysis?
A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are some methods to identify potential co-elution:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. While tailing can have other causes, a distinct shoulder is a strong indicator of a co-eluting compound.
-
Mass Spectrometry (MS): If you are using a mass spectrometer as a detector, you can examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it indicates the presence of more than one compound.
-
Diode Array Detector (DAD) or Photodiode Array (PDA): For LC analysis, a DAD or PDA detector can be used to assess peak purity. If the UV-Vis spectra are not consistent across the entire peak, it suggests co-elution.
Q3: What are some common compounds that may co-elute with this compound?
A3: In biological samples, several compounds have the potential to co-elute with 15-HPD, especially in reversed-phase chromatography. These include:
-
Other long-chain fatty acids: Saturated and unsaturated fatty acids of similar chain length and polarity can be difficult to separate.
-
Isomers of hydroxy fatty acids: Positional isomers of hydroxypentadecanoic acid or other hydroxy fatty acids with similar retention characteristics.
-
Fatty acid esters: Depending on the sample preparation and chromatographic conditions, certain fatty acid esters might co-elute.
-
Phospholipids (B1166683) and their degradation products: In complex matrices like plasma, residual phospholipids can interfere with the analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks during the analysis of this compound.
Initial Assessment and Strategy
The first step is to identify the likely cause of co-elution. Based on the initial assessment, a targeted strategy can be developed.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 15-HPD
This protocol outlines a general procedure for the analysis of 15-HPD in biological samples using GC-MS with trimethylsilyl (B98337) (TMS) derivatization.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 15-HPD).
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.[1]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 15-HPD
This protocol provides a general method for the analysis of 15-HPD in biological fluids using LC-MS/MS.
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 150 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MRM Transitions | Precursor ion (m/z for [M-H]⁻ of 15-HPD) -> Product ions |
Quantitative Data Summary
The following table summarizes representative quantitative data for pentadecanoic acid (C15:0), a related odd-chain fatty acid, in human serum, which can serve as a reference for expected concentration ranges.
| Analyte | Matrix | Concentration Range (µmol/L) | Analytical Method | Reference |
| Pentadecanoic Acid (C15:0) | Serum | 15.7 - 57.4 | GC-MS | [2] |
Visualizations
Signaling Pathway
Caption: Omega-oxidation pathway of pentadecanoic acid.
Experimental Workflow
References
best practices for handling and storing 15-hydroxypentadecanoic acid
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 15-hydroxypentadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an omega-hydroxy long-chain fatty acid.[1] It is a straight-chain saturated fatty acid where a hydrogen on the terminal methyl group is replaced by a hydroxy group.[1] It is found in various plant and animal sources and is used as an intermediate in the synthesis of organic compounds like pharmaceuticals and surfactants.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as an irritant. It is known to cause skin irritation and serious eye irritation.[1][3]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, especially in its solid, powdered form, you should always wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Safety glasses with side-shields are recommended.[4]
-
Skin Protection: Wear protective gloves and appropriate lab clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: While no special equipment is needed under normal use, avoid breathing in the dust.[4][5] If dust formation is likely, ensure adequate ventilation or use appropriate respiratory protection.[4]
Q4: What are the optimal storage conditions for this compound?
A4: Storage conditions depend on the form of the compound (solid vs. solution) and the desired storage duration. Always keep the container tightly closed in a dry, cool, and well-ventilated area.[5] For detailed storage recommendations, refer to the tables below.
Data Presentation
Storage and Stability
The following table summarizes the recommended storage conditions for this compound in both solid form and in solution. Adhering to these guidelines is critical for ensuring the compound's stability and integrity for the duration of your experiments.
| Form | Storage Temperature | Duration | Stability Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Recommended for long-term storage.[6] |
| 4°C | Up to 2 years | Suitable for shorter-term storage.[2] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Aliquot solution to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Use within a month; also aliquot for best results.[2] |
Physical and Chemical Properties
This table provides key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 4617-33-8 | [3][5][6] |
| Molecular Formula | C₁₅H₃₀O₃ | [1][6][7] |
| Molecular Weight | 258.40 g/mol | [1] |
| Appearance | Off-white / White Powder Solid | [5][8] |
| Melting Point | 85 - 99 °C | [5][9] |
| Solubility | Soluble in DMSO (≥100 mg/mL), Chloroform, Ethanol, Methanol | [2][6] |
Experimental Protocols & Workflows
General Workflow for Handling and Storage
The following diagram outlines the standard workflow for safely handling and storing this compound upon receipt.
Caption: Workflow for receiving and storing this compound.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, a common first step for many experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Pre-weigh Vial: Tare a sterile, empty vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired amount of this compound into the tared vial. For example, weigh 25.84 mg.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))
-
Example: For 25.84 mg (0.02584 g) to make a 100 mM (0.1 mol/L) solution:
-
Volume (L) = 0.02584 g / (258.4 g/mol * 0.1 mol/L) = 0.001 L = 1.0 mL
-
-
-
Dissolve Compound: Add the calculated volume of high-purity DMSO to the vial containing the compound. Using newly opened DMSO is recommended as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[2]
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[2]
-
Store Properly: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Clearly label all tubes with the compound name, concentration, date, and solvent.
Troubleshooting Guide
Issue 1: The compound won't fully dissolve in DMSO.
-
Question: I am trying to prepare a stock solution, but I see solid particles that won't dissolve, even after vortexing. What should I do?
-
Answer:
-
Verify Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly reduce its solvating power for certain compounds. Always use anhydrous or newly opened DMSO for the best results.[2]
-
Check Concentration: Ensure you have not exceeded the known solubility limit (≥100 mg/mL in DMSO).[2] Re-calculate your intended concentration to confirm.
-
Apply Gentle Heat/Sonication: You can try gently warming the solution (e.g., in a 37°C water bath) for a short period or placing it in a sonicator bath. This can help break up aggregates and facilitate dissolution. Avoid overheating.
-
Purity Check: If solubility issues persist, there could be an issue with the purity of the compound or the presence of insoluble impurities.
-
Issue 2: My experimental results are inconsistent over time.
-
Question: My experiments worked well with a freshly prepared stock solution, but the results are becoming less potent or variable with a stock solution that is a few months old. Why might this be happening?
-
Answer: This issue most likely points to compound degradation.
-
Improper Storage: Verify that your stock solution has been stored at the correct temperature (-80°C for long-term, -20°C for short-term).[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to degrade. This is why aliquoting into single-use tubes is a critical best practice.[2]
-
Solution Age: Even under ideal conditions, solutions have a limited shelf life. A stock solution stored at -80°C should be used within 6 months, while one at -20°C should be used within 1 month.[2] If your stock is older, it is best to prepare a fresh one.
-
Troubleshooting Workflow: Solubility Issues
This diagram provides a logical workflow for troubleshooting problems with dissolving this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
- 1. This compound | C15H30O3 | CID 78360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pentadecanoic acid, 15-hydroxy-, 6-(3-butenyl)-2-pyridinyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Comparative Guide to 15-Hydroxypentadecanoic Acid and Other Omega-Hydroxy Fatty Acids in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of biodegradable polymers is rapidly evolving, driven by the demand for sustainable and biocompatible materials in diverse fields, including advanced drug delivery and medical implants. Among the promising candidates, aliphatic polyesters derived from omega-hydroxy fatty acids have garnered significant attention. This guide provides an objective comparison of polymers synthesized from 15-hydroxypentadecanoic acid (15-HPD) against those derived from other long-chain omega-hydroxy fatty acids, supported by available experimental data.
Performance Comparison of Poly(omega-hydroxyalkanoates)
The properties of polyesters derived from omega-hydroxy fatty acids are intrinsically linked to the length of the methylene (B1212753) chain in the monomer unit. This section compares the key thermal and mechanical properties of polymers synthesized from this compound, 16-hydroxyhexadecanoic acid, and 12-hydroxydodecanoic acid.
| Property | Poly(this compound) | Poly(16-hydroxyhexadecanoic acid) | Poly(12-hydroxydodecanoic acid) |
| Monomer | This compound | 16-Hydroxyhexadecanoic acid | 12-Hydroxydodecanoic acid |
| Melting Point (Tm) | ~97-100 °C[1][2] | ~94-98 °C[3] | ~85-88 °C[1][4] |
| Glass Transition Temp (Tg) | ~ -30 °C[2] | Data not available | Data not available |
| Tensile Strength | ~29-60.8 MPa[1][2] | Data not available | Data not available |
| Young's Modulus | ~0.3 GPa[2] | Low (rubbery elastic)[5] | Data not available |
| Elongation at Break | >650-800%[1][2] | Considerable[5] | Data not available |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. The properties of polymers can be significantly influenced by factors such as molecular weight, polydispersity, and processing conditions.
Experimental Protocols
The synthesis of these polyesters can be achieved through several methods, with melt polycondensation and enzymatic polymerization being the most common.
Melt Polycondensation
This method involves the direct polymerization of the omega-hydroxy fatty acid at elevated temperatures under vacuum to remove the water byproduct and drive the reaction towards high molecular weight polymers.
General Protocol:
-
The omega-hydroxy fatty acid monomer is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line.
-
The reactor is purged with nitrogen to remove oxygen.
-
The temperature is gradually increased to melt the monomer (e.g., 140-180 °C).[6][7]
-
A catalyst, such as tin(II) octoate or titanium butoxide, may be added to accelerate the reaction.[7]
-
The reaction is initially carried out under a nitrogen atmosphere for a set period (e.g., 2 hours).
-
A vacuum is then applied to remove the water formed during the esterification, shifting the equilibrium towards polymer formation.
-
The polymerization is continued for several hours until the desired molecular weight is achieved.
-
The resulting polymer is then cooled and can be purified by dissolution in a suitable solvent and precipitation.
A schematic representation of the melt polycondensation process is provided below.
Enzymatic Ring-Opening Polymerization
An alternative, milder approach is the enzymatic ring-opening polymerization of the corresponding macrolactone. This method often utilizes lipases as catalysts and can be performed under solvent-free conditions or in organic solvents.
General Protocol for Poly(ω-pentadecalactone):
-
The monomer, ω-pentadecalactone, is placed in a reaction vessel.
-
A lipase (B570770) catalyst, such as Novozym-435, is added.
-
The reaction can be conducted in bulk (solvent-free) or in a suitable solvent like toluene.
-
The mixture is incubated at a specific temperature (e.g., 70-90 °C) with stirring for a designated time (e.g., 6-24 hours).[8]
-
The reaction is terminated by inactivating the enzyme (e.g., by adding a solvent like chloroform (B151607) and filtering).
-
The polymer is then isolated by precipitation in a non-solvent (e.g., methanol) and dried.
A schematic representation of the enzymatic ring-opening polymerization process is provided below.
Biodegradability and Biocompatibility
Polyesters derived from long-chain omega-hydroxy fatty acids are generally considered biodegradable and biocompatible.[9] Their degradation in a physiological environment occurs primarily through hydrolysis of the ester bonds, a process that can be influenced by enzymatic activity.
The rate of biodegradation is dependent on several factors, including:
-
Crystallinity: Higher crystallinity generally leads to a slower degradation rate.[10]
-
Molecular Weight: Lower molecular weight polymers tend to degrade faster.
-
Hydrophobicity: The long methylene chains in these polymers impart a hydrophobic character, which can influence water penetration and the rate of hydrolysis.
-
Environmental Conditions: Factors such as temperature, pH, and the presence of specific enzymes can significantly affect the degradation profile.[11]
In vivo studies on similar aliphatic polyesters have shown good biocompatibility, with a typical foreign body reaction that resolves over time.[9][12][13] The degradation products are the constituent hydroxy fatty acids, which are generally considered to be readily metabolized.
A logical diagram illustrating the factors influencing the biodegradation of these polyesters is provided below.
References
- 1. 12-Hydroxydodecanoic acid 97 505-95-3 [sigmaaldrich.com]
- 2. qspace.library.queensu.ca [qspace.library.queensu.ca]
- 3. 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12-Hydroxydodecanoic Acid | C12H24O3 | CID 79034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. In vivo biocompatibility and biodegradability of poly(lactic acid)/poly(ε-caprolactone) blend compatibilized with poly(ε-caprolactone-b-tetrahydrofuran) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Juniperic acid - Wikipedia [en.wikipedia.org]
- 12. Buy 16-Hydroxyhexadecanoic acid | 506-13-8 [smolecule.com]
- 13. 16-Hydroxyhexadecanoic acid (CAS 506-13-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Tale of Two Fatty Acids: Unraveling the Contrasting Biological Activities of 15-Hydroxypentadecanoic Acid and Palmitic Acid
For Immediate Release
[City, State] – In the intricate world of cellular signaling and metabolic regulation, fatty acids play a pivotal role, acting as more than just simple energy stores. This guide delves into the comparative biological activities of two such molecules: the ubiquitous saturated fatty acid, palmitic acid, and the less-characterized omega-hydroxy long-chain fatty acid, 15-hydroxypentadecanoic acid. Drawing upon available experimental data, this document provides a comprehensive overview for researchers, scientists, and drug development professionals, highlighting their distinct effects on key signaling pathways and inflammatory responses.
While extensive research has illuminated the pro-inflammatory and metabolic dysregulating properties of palmitic acid, data on the specific biological functions of this compound remains limited. Consequently, this guide will leverage data from the closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), as a proxy to infer potential activities of its hydroxylated counterpart, with the explicit understanding that these are distinct molecules and further research is imperative.
At a Glance: Key Biological Activities
| Biological Activity | This compound (inferred from Pentadecanoic Acid, C15:0) | Palmitic Acid |
| Inflammatory Response | Generally anti-inflammatory[1][2][3] | Pro-inflammatory[4][5][6] |
| PPAR Activation | Activates PPARα and PPARδ[2][7] | Limited direct activation, primarily modulates pathways downstream of PPARs |
| NF-κB Signaling | Likely inhibitory (inferred from anti-inflammatory effects) | Activates NF-κB pathway[5] |
| PI3K/Akt Signaling | Modulatory effects observed with C15:0[2] | Can activate or inhibit depending on cellular context[8][9] |
| Toll-Like Receptor (TLR) Signaling | Likely attenuates TLR signaling (inferred) | Activates TLR2 and TLR4 signaling[5] |
| Metabolic Effects | Associated with improved metabolic health[3][10] | Contributes to insulin (B600854) resistance and metabolic syndrome[11][12] |
| Cytokine Production | Decreases pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1)[3] | Increases pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α)[5][6] |
Palmitic Acid: A Well-Characterized Pro-Inflammatory Mediator
Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and is endogenously synthesized. A wealth of scientific literature implicates elevated levels of palmitic acid in the pathogenesis of various inflammatory and metabolic diseases.
Pro-inflammatory Signaling Cascades
Palmitic acid exerts its pro-inflammatory effects through the activation of several key signaling pathways:
-
Toll-Like Receptor (TLR) Activation: Palmitic acid can act as a ligand for TLR2 and TLR4, initiating a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]
-
NF-κB Activation: The activation of NF-κB is a central event in the inflammatory response. Once activated, NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines and chemokines.[5]
-
PI3K/Akt Pathway Modulation: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, survival, and metabolism. Palmitic acid has been shown to modulate this pathway, with effects that can vary depending on the cell type and experimental conditions, sometimes leading to pro-inflammatory outcomes.[8][9]
The culmination of this signaling is the increased production and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[5][6]
This compound: An Emerging Player with Potential Anti-Inflammatory Properties
In stark contrast to palmitic acid, the available, albeit limited, evidence for the related pentadecanoic acid (C15:0) suggests a predominantly anti-inflammatory and metabolically beneficial profile. This compound, as an omega-hydroxy derivative, may share some of these properties, but this remains to be experimentally verified.
Potential Anti-inflammatory Mechanisms
Based on studies of pentadecanoic acid, the putative anti-inflammatory actions of this compound may be mediated through:
-
PPAR Activation: Pentadecanoic acid has been shown to be an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[2][7] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. Their activation often leads to the suppression of inflammatory responses.
-
Modulation of Inflammatory Cytokines: Studies on C15:0 have demonstrated its ability to decrease the production of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1 (MCP-1), IL-6, and TNF-α.[3]
Experimental Methodologies
To facilitate further research and standardized comparisons, detailed protocols for key experimental assays are provided below.
Quantification of Cytokine Levels
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[8][11][13]
Assessment of NF-κB Activation
Method: Western Blot for Nuclear Translocation of p65
-
Cell Treatment: Treat cells with the fatty acid of interest for the desired time.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial kit or standard biochemical protocols.
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the p65 subunit of NF-κB. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the intensity of the p65 band in the nuclear fraction relative to the cytoplasmic fraction. An increase in the nuclear p65 indicates NF-κB activation.[14][15]
Evaluation of PI3K/Akt Signaling
Method: Western Blot for Phosphorylated Akt
-
Cell Lysis: Treat cells as required and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of Akt (e.g., p-Akt Ser473) and total Akt. Follow with incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the bands and quantify the band intensities. The ratio of phosphorylated Akt to total Akt reflects the activation state of the PI3K/Akt pathway.[16]
Visualizing the Signaling Divergence
To illustrate the contrasting effects of these fatty acids, the following diagrams depict their proposed interactions with key inflammatory signaling pathways.
Caption: Pro-inflammatory signaling pathway activated by Palmitic Acid.
Caption: Putative anti-inflammatory signaling of this compound.
Conclusion and Future Directions
The comparison between palmitic acid and the inferred activities of this compound reveals a striking dichotomy in their biological effects. Palmitic acid is a potent activator of pro-inflammatory signaling pathways, contributing to the pathogenesis of numerous chronic diseases. Conversely, the available data for the related pentadecanoic acid suggests a profile of anti-inflammatory and metabolically favorable activities, primarily through the activation of PPARs.
It is crucial to underscore that the biological activities of this compound itself have not been extensively studied. The inferences drawn from pentadecanoic acid provide a promising hypothesis but necessitate direct experimental validation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. Such studies will be instrumental in determining its potential as a therapeutic agent for inflammatory and metabolic disorders and will provide a more complete understanding of the diverse roles of fatty acids in health and disease.
References
- 1. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 8. Quantification of Cytokines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
- 10. journals.plos.org [journals.plos.org]
- 11. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Validation of Pentadecanoic Acid as a Dietary Biomarker: A Comparative Guide
An objective analysis of pentadecanoic acid (C15:0) as a biomarker for dietary fat intake, with a focus on its comparison to other biomarkers, supporting experimental data, and detailed methodologies for researchers, scientists, and drug development professionals.
Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a significant biomarker, primarily for the consumption of dairy fat. Its concentration in human tissues and circulation is correlated with the intake of dairy products, making it a valuable tool for nutritional epidemiology and for understanding the relationship between diet and chronic diseases such as cardiovascular disease (CVD) and type 2 diabetes. This guide provides a comprehensive comparison of C15:0 with other dietary biomarkers, details the experimental protocols for its validation, and explores its biological relevance. While closely related, 15-hydroxypentadecanoic acid (15-HPD), an omega-hydroxy derivative of pentadecanoic acid, is less studied as a dietary biomarker, and the focus of this guide will be on the more extensively validated C15:0.
Comparative Analysis of Dietary Biomarkers
The utility of a dietary biomarker is determined by its specificity, sensitivity, and the strength of its correlation with the intake of a particular food or nutrient. C15:0 is predominantly found in dairy fat and, to a lesser extent, in ruminant meats and some fish. This makes it a relatively specific biomarker for dairy consumption in many populations.
Below is a summary of quantitative data comparing C15:0 with other biomarkers for dairy and other dietary fats.
| Biomarker | Dietary Source(s) | Matrix | Correlation with Dairy Intake (r) | Associated Health Outcomes | Key Limitations |
| Pentadecanoic acid (C15:0) | Primarily dairy fat , ruminant meat, some fish | Plasma, Serum, Adipose tissue, Erythrocytes | 0.17 - 0.34 (total dairy) | Inverse association with incident cardiovascular disease and type 2 diabetes. | Not exclusively from dairy; can be influenced by fish and meat intake. |
| Heptadecanoic acid (C17:0) | Dairy fat, ruminant meat, fish | Plasma, Serum, Adipose tissue, Erythrocytes | 0.16 - 0.19 (total fermented dairy) | Inverse association with cardiovascular disease risk. | Stronger correlation with fish intake in some populations, potentially confounding its use as a sole dairy biomarker. |
| trans-Palmitoleic acid (t16:1n-7) | Dairy fat | Plasma, Serum, Adipose tissue, Erythrocytes | Weaker correlation compared to C15:0 and C17:0. | Not consistently associated with lower CVD risk. | Can be endogenously synthesized, and levels may be influenced by carbohydrate intake. |
| Phytanic acid | Dairy fat, ruminant meat, fish | Plasma, Serum | - | - | High levels also found in beef and fish, limiting its specificity for dairy. |
| Linoleic acid (C18:2n-6) | Vegetable oils (corn, soybean, sunflower), nuts, seeds | Plasma, Serum, Adipose tissue | Not a biomarker for dairy. | Complex associations with health outcomes, depending on the context of the overall diet. | Reflects intake of a wide range of foods, not specific to a single food group. |
| Eicosapentaenoic acid (EPA) & Docosahexaenoic acid (DHA) | Fatty fish and fish oil | Plasma, Serum, Erythrocytes | Not a biomarker for dairy. | Associated with a lower risk of cardiovascular disease. | Reflects intake of marine-based omega-3 fatty acids. |
Experimental Protocols
Accurate and reproducible measurement of C15:0 is crucial for its validation and use as a biomarker. The most common methods involve chromatographic separation followed by detection.
Sample Collection and Preparation
-
Blood Collection: Whole blood is typically collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum is separated by centrifugation. Erythrocytes (red blood cells) can also be isolated for fatty acid analysis of cell membranes.
-
Lipid Extraction: Lipids are extracted from the biological matrix (plasma, serum, or erythrocytes) using a
A Comparative Guide to LC-MS and GC-MS for the Analysis of 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 15-hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid, is crucial in various fields of research, including lipidomics and drug development. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of two powerful analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and detailed methodologies.
At a Glance: LC-MS vs. GC-MS for this compound Analysis
| Feature | LC-MS | GC-MS |
| Sample Derivatization | Often not required | Mandatory (e.g., silylation, esterification) |
| Sample Throughput | Generally higher | Generally lower due to sample preparation |
| Volatility Requirement | Not critical | Analyte must be volatile or made volatile |
| Thermal Stability | Less of a concern | Analyte must be thermally stable |
| Typical Sensitivity | High, especially with tandem MS | Very high, especially with selected ion monitoring |
| Instrumentation Cost | Generally higher | Generally lower |
| Key Advantage | Minimal sample preparation, suitable for a wide range of polar compounds. | High chromatographic resolution, robust and well-established for fatty acids. |
Quantitative Performance Data
| Parameter | LC-MS/MS (Representative) | GC-MS (Representative) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[1] | 0.2 - 0.6 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.4 - 3.0 ng/mL[1] | 0.6 - 1.7 µg/mL[2] |
| Linearity (R²) | > 0.99[3] | > 0.99[4] |
| Precision (%CV) | < 15% | < 15%[4] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115%[4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS and GC-MS are outlined below.
LC-MS/MS Method
This method is adapted from protocols for the analysis of similar long-chain hydroxy fatty acids and allows for direct analysis without derivatization.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma or other biological matrix, add an internal standard (e.g., deuterated this compound).
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and 150 µL of water for liquid-liquid extraction.
-
Vortex for 5 minutes and centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer and dry it under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 257.2 (for [M-H]⁻ of this compound).
-
Product Ion (Q3): A specific fragment ion would be determined by direct infusion of a standard.
-
-
Gas Temperature: 300°C.
-
Gas Flow: 15 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage: 3500 V.
GC-MS Method
This method requires derivatization to increase the volatility of this compound. Silylation is a common and effective approach.
1. Sample Preparation (Extraction and Derivatization)
-
To 100 µL of plasma or other biological matrix, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch method with chloroform:methanol).
-
Dry the organic extract under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
2. Chromatographic Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 5977B GC/MSD).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions of the silylated derivative of this compound. The exact m/z values would be determined from the mass spectrum of a derivatized standard.
-
Visualizing the Analytical Workflow and Decision Matrix
To further clarify the processes and aid in the selection of the appropriate technique, the following diagrams illustrate the experimental workflows and key decision-making factors.
Caption: Comparative workflows for LC-MS and GC-MS analysis of this compound.
Caption: Decision matrix for selecting between LC-MS and GC-MS for this compound analysis.
Conclusion
Both LC-MS and GC-MS are highly capable techniques for the quantitative analysis of this compound.
LC-MS offers the significant advantage of simpler and faster sample preparation by often circumventing the need for derivatization. This makes it particularly well-suited for high-throughput screening applications. The versatility of LC-MS also allows for the simultaneous analysis of a broader range of lipids with varying polarities.
GC-MS , on the other hand, is a robust and well-established technique for fatty acid analysis. While it requires a mandatory derivatization step, this can lead to excellent chromatographic resolution and high sensitivity, especially when using selected ion monitoring (SIM). For laboratories with existing GC-MS infrastructure and expertise in derivatization, it remains a cost-effective and powerful option.
The ultimate choice between LC-MS and GC-MS will depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desired balance between sample preparation time and analytical performance. For targeted, high-throughput quantification with minimal sample handling, LC-MS/MS is often the preferred method. For detailed metabolic studies requiring high-resolution separation and leveraging a well-established, cost-effective platform, GC-MS is an excellent choice.
References
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS/MS for the Quantification of 15-Hydroxypentadecanoic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of long-chain fatty acids, the precise and accurate quantification of 15-hydroxypentadecanoic acid (15-HPD) is of significant interest due to its emerging role in various physiological and pathological processes. The two most formidable analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by a cross-validation approach, to aid in the selection of the most suitable technique for specific research needs.
At a Glance: Key Performance Metrics
The following table summarizes the typical quantitative performance of GC-MS and LC-MS/MS for the analysis of 15-HPD and similar long-chain hydroxy fatty acids, based on available literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.08 - 5 ng/mL | 0.01 - 0.6 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 20 mg/L | 0.02 - 1.8 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 80 - 115% | 85 - 115% |
Methodological Deep Dive: Experimental Protocols
A thorough understanding of the experimental workflows is crucial for appreciating the strengths and limitations of each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS workflow for 15-HPD analysis invariably involves a critical derivatization step to increase the analyte's volatility.
1. Sample Preparation:
-
Extraction: 15-HPD is extracted from the biological matrix (e.g., plasma, tissue homogenate) using liquid-liquid extraction (LLE) with organic solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a suitable sorbent.
-
Derivatization: The extracted 15-HPD, which is non-volatile, must be chemically modified to become volatile for GC analysis. Common derivatization techniques include:
-
Silylation: Reacting the hydroxyl and carboxyl groups with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters/ethers.
-
Methylation: Converting the carboxylic acid to its methyl ester using reagents like diazomethane (B1218177) or boron trifluoride-methanol.
-
2. GC-MS Analysis:
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interaction with the stationary phase.
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. Quantification is typically performed using selected ion monitoring (SIM), which enhances sensitivity by monitoring only specific characteristic ions of the derivatized 15-HPD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the significant advantage of analyzing 15-HPD in its native form, thus circumventing the need for derivatization.
1. Sample Preparation:
-
Extraction: Sample preparation for LC-MS/MS is often simpler than for GC-MS. It typically involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. Alternatively, SPE can be used for cleaner extracts.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Ionization and Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique, where a high voltage is applied to the liquid to create an aerosol of charged droplets. This is a "soft" ionization technique that typically keeps the parent molecule intact. The quantification is performed using tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of 15-HPD is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process significantly reduces background noise and enhances sensitivity.
Comparative Discussion
Sensitivity and Throughput: LC-MS/MS generally offers higher sensitivity and lower limits of detection and quantification compared to GC-MS for hydroxylated fatty acids.[1] The selectivity of MRM in LC-MS/MS contributes to this enhanced sensitivity. Furthermore, the absence of a derivatization step in the LC-MS/MS workflow simplifies sample preparation, leading to higher sample throughput, which is a considerable advantage in large-scale studies.[2]
Robustness and Cost: GC-MS is often considered a more robust and cost-effective technique. The instrumentation is generally less expensive, and the methods can be very reliable for routine analysis. However, the derivatization step in GC-MS can be a source of variability and may not be suitable for all analytes.
Specificity: While both techniques offer high specificity, the MRM mode in LC-MS/MS provides an extra dimension of selectivity by monitoring a specific precursor-to-product ion transition, which can be particularly advantageous when analyzing complex biological matrices.
Conclusion
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS/MS is the preferred method when high sensitivity, high throughput, and the analysis of the native compound are critical. Its ability to bypass the derivatization step simplifies the workflow and reduces potential sources of error.
-
GC-MS remains a viable and robust option, particularly in laboratories where it is already well-established and for applications where the highest sensitivity is not the primary concern. The mandatory derivatization step, however, adds complexity and time to the sample preparation process.
For researchers embarking on the quantification of 15-HPD, a thorough method development and validation process is paramount, regardless of the chosen technique, to ensure the generation of accurate and reliable data.
References
comparative study of different synthesis routes for 15-hydroxypentadecanoic acid
For Researchers, Scientists, and Drug Development Professionals
15-Hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid, is a valuable building block in the synthesis of pharmaceuticals, polymers, and fragrances. Its production has been approached through various chemical and biocatalytic methods, each presenting a unique profile of efficiency, sustainability, and scalability. This guide provides a comparative analysis of prominent synthesis routes for this compound, supported by experimental data and detailed methodologies to inform research and development decisions.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route for this compound is a critical decision influenced by factors such as precursor availability, desired yield and purity, operational complexity, and environmental impact. The following tables summarize the quantitative data for key chemical and biocatalytic synthesis methods.
Table 1: Comparison of Chemical Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Reduction of Pentadecanedioic Acid Monoester | Pentadecanedioic acid | NaHSO₄, Cyclohexane, Methanol, Sodium borohydride (B1222165) | Multiple steps, >10 hours | ~64-80% (for reduction step) | >98% | High purity, well-established chemistry | Multi-step process, use of hazardous reagents |
| Condensation via β-Ketosulfoxide | 1,12-Dodecanolide | Methylsulfinylcarbanion (DMSO⁻) | Not specified | 46% | Not specified | Novel route with moderate yield | Requires specialized reagents, limited data |
| Ozonolysis of Unsaturated Fatty Acids | 15-Tetracosenoic acid (from Malania oleifera oil) | Ozone, reducing agent (e.g., NaBH₄) | Not specified | High (implied) | Not specified | Utilizes renewable feedstock, shorter route | Limited availability of starting material |
| Kolbe Electrolysis & Hunsdiecker Reaction | Ethyl Hydrogen Azelate | Electrolysis setup, Bromine, Silver salt | Multiple steps | High (industrial process) | Not specified | Established industrial method, high yield | Multi-step, use of heavy metals and bromine |
Table 2: Comparison of Biocatalytic Synthesis Routes for ω-Hydroxy Fatty Acids (with relevance to this compound)
| Synthesis Route | Biocatalyst | Substrate | Product Concentration | Molar Yield (%) | Key Advantages | Key Disadvantages |
| ω-Hydroxylation by Cytochrome P450 | Engineered E. coli expressing CYP153A | Dodecanoic acid (as model) | up to 4 g/L (for ω-hydroxydodecanoic acid) | >95% (regioselectivity) | High selectivity, mild reaction conditions | Requires cofactor regeneration, potential for overoxidation |
| Baeyer-Villiger Monooxygenase (BVMO) Pathway | Engineered E. coli expressing BVMO | Long-chain keto acids | Not specified for 15-HPD | High (implied) | High selectivity, utilizes renewable precursors | Requires a multi-step enzymatic cascade |
| Oxidation of this compound (Reverse Reaction) | Engineered E. coli expressing ADH and ALDH | This compound | 57.4 mM (of pentadecanedioic acid) | 95.6% | Demonstrates enzymatic activity on the target molecule | Not a direct synthesis route |
Experimental Protocols
Chemical Synthesis: Reduction of Pentadecanedioic Acid Monoester
This method involves the selective reduction of one carboxylic acid group of a dicarboxylic acid.
Step 1: Esterification of Pentadecanedioic Acid
-
Mix 27.2g of pentadecanedioic acid with 50ml of an organic solvent (e.g., toluene) in a reaction vessel.
-
Add 5g of NaHSO₄ as a catalyst and 15ml of cyclohexane.
-
Heat the mixture to 100°C and stir for 4 hours.
-
After cooling, filter the mixture and wash the organic phase to neutrality.
-
Remove the solvent by distillation to obtain dimethyl pentadecanoate (B1260718).
Step 2: Mono-saponification
-
Dissolve the dimethyl pentadecanoate in methanol.
-
Slowly add a stoichiometric amount of sodium hydroxide (B78521) solution while stirring.
-
Monitor the reaction by TLC until the desired monoester is formed.
-
Acidify the solution to obtain the pentadecanedioic acid monoester.
Step 3: Reduction of the Monoester
-
Dissolve 10g of the pentadecanedioic acid monoester in 200ml of ethanol (B145695) in a flask and cool to 0°C.
-
Add 3.3g of sodium borohydride in batches while maintaining the temperature.
-
Allow the reaction to proceed for 6 hours.
-
Remove the solvent by distillation.
-
Extract the product with toluene, wash to neutrality, and remove the solvent to yield this compound (yield: ~6.4g).[1]
Biocatalytic Synthesis: ω-Hydroxylation using Cytochrome P450
This protocol is based on the whole-cell biotransformation of a fatty acid to its ω-hydroxy derivative using an engineered E. coli strain expressing a cytochrome P450 monooxygenase (e.g., CYP153A).
Step 1: Pre-culture Preparation
-
Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm overnight.
Step 2: Main Culture and Induction
-
Inoculate a larger volume of Terrific Broth medium with the pre-culture.
-
Grow the cells at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG and continue to cultivate at a lower temperature (e.g., 25°C) for 12-16 hours.
Step 3: Whole-Cell Biotransformation
-
Harvest the cells by centrifugation and resuspend them in a phosphate (B84403) buffer (pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 30).
-
Add the fatty acid substrate (e.g., pentadecanoic acid) to the cell suspension. The substrate can be added dissolved in a co-solvent like DMSO or as a solid powder.
-
Add a carbon source (e.g., glucose) to facilitate cofactor regeneration.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the formation of this compound over time using GC-MS or LC-MS analysis of extracted samples. A study on a similar substrate, dodecanoic acid, yielded up to 4 g/L of the corresponding ω-hydroxy fatty acid.[2][3]
Visualizations
The following diagrams illustrate the key synthesis workflows and a relevant biological pathway.
Caption: Comparative workflow of chemical and biocatalytic synthesis routes for this compound.
Caption: G-protein coupled receptor (GPR40/120) signaling pathway activated by long-chain fatty acids.[4][5][6][7][8]
References
- 1. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alternatives to 15-Hydroxypentadecanoic Acid for High-Performance Polymer Synthesis
A Comparative Guide for Researchers in Polymer Chemistry and Material Science
The quest for sustainable and high-performance polymers has led to a growing interest in bio-based monomers. Among these, long-chain ω-hydroxy fatty acids are promising candidates for the synthesis of biodegradable polyesters with tunable properties. 15-hydroxypentadecanoic acid (15-HPD) has been a focal point in this area, serving as a precursor to valuable polymers and pharmaceutical intermediates. This guide provides a comprehensive evaluation of viable alternatives to 15-HPD in polymer synthesis, offering a comparative analysis of the resulting polymers' performance based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development and material science who are exploring novel bio-based polymers.
Introduction to Long-Chain Polyesters
Aliphatic polyesters derived from the polymerization of ω-hydroxyalkanoic acids are a versatile class of materials. The length of the methylene (B1212753) chain in the monomer unit is a critical determinant of the polymer's physical and chemical properties. Longer chains, such as those in polyesters derived from 15-HPD and its alternatives, can impart properties similar to those of polyethylene, including flexibility and hydrophobicity, while the ester linkages ensure biodegradability. These characteristics make them attractive for a range of applications, from biomedical devices and drug delivery systems to specialty packaging and coatings.
Comparative Performance of Polyesters from ω-Hydroxyalkanoic Acids
While direct comparative studies between polyesters derived from this compound and its long-chain homologues are limited in publicly available literature, we can infer performance characteristics from individual studies on similar polymers. This section presents a compilation of data for polyesters synthesized from various long-chain ω-hydroxyalkanoic acids.
Data Presentation: Thermal and Mechanical Properties
The following table summarizes key thermal and mechanical properties of polyesters synthesized from different long-chain ω-hydroxyalkanoic acids. It is important to note that these values can be influenced by factors such as the polymer's molecular weight, the polymerization method, and the processing conditions.
| Property | Poly(ω-hydroxytetradecanoate) (from 14-hydroxytetradecanoic acid) | Poly(16-hydroxyhexadecanoate) (from 16-hydroxyhexadecanoic acid) | Poly(aleuritic acid) (from 9,10,16-trihydroxyhexadecanoic acid) |
| Thermal Properties | |||
| Melting Temperature (Tm) (°C) | 78 - 85[1] | ~95 | Amorphous |
| Glass Transition Temperature (Tg) (°C) | -31[1] | Not clearly reported | Shifts with reaction time |
| Decomposition Temperature (Td) (°C) | >350[1] | ~450 | |
| Mechanical Properties | |||
| Young's Modulus (MPa) | 150 - 250 (increases with Mw)[1] | Not reported | Varies with reaction time |
| Tensile Strength (MPa) | 15 - 25 (increases with Mw)[1] | Not reported | Varies with reaction time |
| Elongation at Break (%) | 400 - 800 (increases with Mw)[1] | Not reported | Viscoelastic behavior |
Key Alternatives to this compound
Several other bio-based monomers can be considered as alternatives to 15-HPD for polyester (B1180765) synthesis, each offering a unique set of properties to the resulting polymer.
-
16-Hydroxyhexadecanoic Acid (Juniperic Acid): As a C16 analogue of 15-HPD, polyesters from this monomer are expected to exhibit similar, though slightly different, thermal and mechanical properties due to the longer methylene chain.
-
ω-Hydroxytetradecanoic Acid: This C14 ω-hydroxy fatty acid has been more extensively studied, and its corresponding polyester demonstrates a good balance of flexibility and strength, with properties that can be tailored by controlling the molecular weight.[1]
-
Aleuritic Acid (9,10,16-trihydroxyhexadecanoic acid): This monomer, containing additional hydroxyl groups, leads to the formation of amorphous and cross-linked polyesters with a more complex, branched structure.[2]
-
Other Bio-based Diols and Diacids: A wide array of diols and diacids can be derived from biomass and used in polycondensation reactions to produce polyesters with diverse properties. Examples include monomers derived from furfural, levulinic acid, and citric acid.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the synthesis and characterization of long-chain polyesters.
Melt Polycondensation of ω-Hydroxyalkanoic Acids
This is a common and straightforward method for synthesizing high molecular weight polyesters from ω-hydroxyalkanoic acids.
Materials:
-
ω-Hydroxyalkanoic acid monomer (e.g., this compound, 16-hydroxyhexadecanoic acid)
-
Catalyst (e.g., titanium(IV) isopropoxide, tin(II) 2-ethylhexanoate)
-
High-vacuum line
-
Glass reaction vessel equipped with a mechanical stirrer and a distillation outlet
-
Heating mantle with temperature control
Procedure:
-
The ω-hydroxyalkanoic acid monomer and a catalytic amount of the chosen catalyst are placed in the reaction vessel.
-
The system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
The temperature is gradually raised to 180-200°C under a slow flow of the inert gas to initiate the esterification reaction, during which water is distilled off.
-
After an initial period of 2-4 hours, the temperature is further increased to 200-220°C, and a high vacuum (e.g., <1 mbar) is applied.
-
The polycondensation is continued under vacuum for several hours (4-8 hours) to facilitate the removal of water and drive the reaction towards high molecular weight polymer formation.
-
The reaction is stopped by cooling the vessel to room temperature under an inert atmosphere. The resulting polymer is then recovered.
Characterization Techniques
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polyesters are determined by GPC.
-
A solution of the polymer in a suitable solvent (e.g., chloroform, tetrahydrofuran) is prepared and injected into the GPC system, which is calibrated with polystyrene standards.
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample is heated and cooled at a controlled rate in a nitrogen atmosphere.
-
TGA is used to evaluate the thermal stability of the polymer. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the weight loss as a function of temperature is recorded.
Mechanical Testing (Tensile Testing):
-
The mechanical properties of the polyesters, such as Young's modulus, tensile strength, and elongation at break, are measured using a universal testing machine.
-
Dog-bone-shaped specimens are prepared from the polymer films and subjected to a controlled tensile force until they fracture.
Visualizing Polymer Synthesis and Analysis Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes involved in the evaluation of alternatives to this compound.
Caption: General polymerization pathway for 15-HPD and its alternatives.
Caption: Experimental workflow for polyester synthesis and characterization.
Conclusion
The evaluation of alternatives to this compound for polymer synthesis reveals a rich landscape of bio-based monomers capable of producing polyesters with a wide range of properties. While a direct, comprehensive comparative dataset is not yet fully established in the literature, the available data on individual long-chain polyesters suggest that minor variations in the monomer's methylene chain length can significantly influence the thermal and mechanical characteristics of the resulting polymer. ω-hydroxytetradecanoic acid and 16-hydroxyhexadecanoic acid stand out as promising direct analogues, while other multifunctional hydroxy acids like aleuritic acid offer pathways to more complex, amorphous polymer architectures.
For researchers and professionals in the field, the choice of monomer will ultimately depend on the desired properties of the final polymer. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for conducting systematic comparative studies to identify the optimal bio-based monomer for specific applications, thereby advancing the development of sustainable and high-performance materials.
References
A Comparative Guide to the Inter-Laboratory Measurement of 15-Hydroxypentadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the quantitative measurement of 15-hydroxypentadecanoic acid (15-HPD), a long-chain omega-hydroxy fatty acid. The objective is to equip researchers with the necessary information to select an appropriate analytical strategy and to understand the expected performance of different laboratory techniques. While no formal inter-laboratory comparison studies for 15-HPD have been published, this guide synthesizes available data for common analytical platforms used for fatty acid analysis, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Methods
Table 1: Illustrative Performance Characteristics of GC-MS for Hydroxy Fatty Acid Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.18–38.3 fmol on column[1] |
| Limit of Quantification (LOQ) | 10 - 20 pg/mL[2][3] |
| **Linearity (R²) ** | >0.99[4] |
| Intra-day Precision (%RSD) | <15%[1] |
| Inter-day Precision (%RSD) | <15%[1] |
| Accuracy/Recovery | 83.6–109.6%[1] |
Table 2: Illustrative Performance Characteristics of LC-MS/MS for Hydroxy Fatty Acid Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 3.0–14.0 ng/mL[5] |
| Limit of Quantification (LOQ) | 8.0–45.0 ng/mL[5] |
| **Linearity (R²) ** | >0.99[6][7] |
| Intra-day Precision (%RSD) | 0.7-9.1%[5] |
| Inter-day Precision (%RSD) | 3.7-9.5%[5] |
| Accuracy/Recovery | 83.4-112.8%[5] |
Experimental Protocols: Methodologies for 15-HPD Analysis
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of 15-HPD using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of fatty acids, but it requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation (Human Plasma/Serum):
-
Lipid Extraction: A liquid-liquid extraction is typically employed. A common method is the Folch extraction, which uses a chloroform:methanol (B129727) solvent system to separate lipids from the aqueous phase.
-
Saponification: To analyze total fatty acid content, an alkaline hydrolysis (saponification) step is performed to release esterified fatty acids.
2. Derivatization:
-
The carboxyl and hydroxyl groups of 15-HPD must be derivatized to make the molecule volatile for GC analysis. A common two-step derivatization is:
-
Esterification: The carboxyl group is converted to a methyl ester (Fatty Acid Methyl Ester - FAME) using a reagent like boron trifluoride in methanol (BF₃-methanol).
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
3. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 5890 series II system (or equivalent) is commonly used.
-
Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized fatty acids.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 5 minutes, then ramped to 290°C.[8]
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
1. Sample Preparation (Human Plasma/Serum):
-
Protein Precipitation: Proteins in the plasma or serum sample are precipitated by adding a cold organic solvent like acetonitrile.
-
Lipid Extraction: A solid-phase extraction (SPE) is a common method for selectively isolating fatty acids from the sample matrix. A reversed-phase SPE cartridge can be used to retain the lipids, which are then eluted with an organic solvent.[9]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A reversed-phase column, such as a C18 column, is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 15-HPD.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visualize the biological context and analytical process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways influenced by pentadecanoic acid (C15:0).
Caption: General experimental workflow for 15-HPD analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. medchemexpress.com [medchemexpress.com]
15-hydroxypentadecanoic acid: a safer alternative to other fatty acids in research?
A Comparative Guide to the In Vitro Safety and Biological Activity of 15-Hydroxypentadecanoic Acid and Other Common Fatty Acids
For researchers, scientists, and drug development professionals, the selection of appropriate fatty acids for in vitro studies is a critical decision that can significantly impact experimental outcomes. While common fatty acids like palmitic, stearic, and oleic acid are widely used, concerns about their potential cytotoxicity and pro-inflammatory effects are growing. This guide provides a comprehensive comparison of this compound and its close analog, pentadecanoic acid (C15:0), with these commonly used fatty acids, presenting experimental data to evaluate its potential as a safer and more effective alternative in a research setting.
At a Glance: Comparative Safety and Efficacy
| Fatty Acid | Cytotoxicity | Pro-inflammatory Effects | Anti-inflammatory Effects | Key Signaling Pathways Affected |
| This compound / Pentadecanoic Acid (C15:0) | Low to no cytotoxicity observed in various cell lines.[1] | Not reported; evidence points to anti-inflammatory activity. | Demonstrates broad anti-inflammatory properties.[1][2][3][4][5][6] | PPARα/δ agonism, AMPK activation, mTOR inhibition, JAK-STAT inhibition.[2][3][7] |
| Palmitic Acid (C16:0) | Induces cytotoxicity and apoptosis in a dose- and time-dependent manner in various cell types. | Potent pro-inflammatory effects; stimulates the production of TNF-α and IL-6. | - | TLR4 signaling, NF-κB activation, p53 activation.[8] |
| Stearic Acid (C18:0) | Can induce lipotoxicity and apoptosis at physiological concentrations in certain cell types.[9] | Pro-inflammatory effects, though some studies show less potency than palmitic acid. | - | JNK activation.[9] |
| Oleic Acid (C18:1) | Generally exhibits low cytotoxicity compared to saturated fatty acids.[10] | Can attenuate LPS-induced inflammation. | Possesses anti-inflammatory properties. | - |
In-Depth Analysis: Cytotoxicity and Inflammatory Response
Cytotoxicity Profile
Recent studies highlight a favorable cytotoxicity profile for pentadecanoic acid (C15:0), a close structural analog of this compound, when compared to other fatty acids. A significant finding is that C15:0 was non-cytotoxic at all tested concentrations (up to 50 μM) across twelve primary human cell systems. In stark contrast, the omega-3 fatty acid eicosapentaenoic acid (EPA) exhibited cytotoxicity in four of these cell systems at a concentration of 50 μM.[1][4][5]
Further comparative studies in breast cancer cell lines (MCF-7/SC and MCF-7) and a normal mammary epithelial cell line (MCF-10A) demonstrated that the unsaturated fatty acid, oleic acid, exhibited lower cytotoxicity than the saturated fatty acids tested.[10] In these studies, pentadecanoic acid showed a higher IC50 value (lower cytotoxicity) in MCF-7/SC cells compared to heptadecanoic acid (C17:0) (119 µM vs. 41.94 µM, respectively).[10] Importantly, pentadecanoic acid displayed lower cytotoxicity in the normal MCF-10A cell line compared to heptadecanoic acid, suggesting a degree of selectivity for cancer cells.[10]
Palmitic acid, a widely used saturated fatty acid in research, is well-documented to induce cellular stress and apoptosis, leading to cytotoxicity in a variety of cell types.[8] Similarly, stearic acid has been shown to induce lipotoxicity in circulating angiogenic cells at physiological concentrations.[9]
Table 1: Comparative Cytotoxicity of Fatty Acids (IC50 Values)
| Cell Line | Pentadecanoic Acid (C15:0) | Oleic Acid (C18:1) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |
| MCF-7/SC (Breast Cancer) | 119 ± 5.21 µM | > 200 µM | Data not available | Data not available |
| MCF-7 (Breast Cancer) | > 200 µM | > 200 µM | Data not available | Data not available |
| MCF-10A (Normal Breast Epithelial) | Higher IC50 than C17:0 | > 200 µM | Data not available | Data not available |
Data for Palmitic and Stearic acid in a directly comparable format is limited in the searched literature. The provided data for C15:0 and Oleic Acid is from a study by Lee et al. (2021).[10]
Inflammatory Response
Pentadecanoic acid has demonstrated broad and potent anti-inflammatory activities.[1][2][4][5][6] In a comprehensive study using 12 primary human cell systems, C15:0 was shown to decrease multiple inflammation-related biomarkers, including MCP-1, VCAM-1, IL-8, IP-10, IL-1α, and IL-6.[1][6]
In contrast, palmitic acid is a well-known pro-inflammatory agent, often used in vitro to induce an inflammatory response. It stimulates the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) through the activation of pathways like Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB). Stearic acid has also been reported to have pro-inflammatory effects. Oleic acid, on the other hand, has been shown to possess anti-inflammatory properties and can attenuate the inflammatory response induced by lipopolysaccharide (LPS).
Table 2: Comparative Inflammatory Effects of Fatty Acids
| Fatty Acid | Effect on TNF-α Secretion | Effect on IL-6 Secretion |
| Pentadecanoic Acid (C15:0) | Decreased | Decreased |
| Palmitic Acid (C16:0) | Increased | Increased |
| Stearic Acid (C18:0) | Increased | Increased |
| Oleic Acid (C18:1) | Decreased (in LPS-stimulated cells) | Decreased (in LPS-stimulated cells) |
This table is a qualitative summary based on multiple sources. Direct quantitative comparative data under identical experimental conditions is limited.
Signaling Pathways and Experimental Workflows
To understand the differential effects of these fatty acids, it is crucial to examine the cellular signaling pathways they modulate.
Figure 1. Pro-inflammatory signaling pathway activated by palmitic acid.
Figure 2. Anti-inflammatory mechanisms of pentadecanoic acid (C15:0).
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used to evaluate the cytotoxicity and inflammatory potential of fatty acids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Fatty Acid Treatment: Prepare stock solutions of the fatty acids by dissolving them in a suitable solvent (e.g., ethanol) and then complexing with fatty acid-free bovine serum albumin (BSA) in the cell culture medium. Treat the cells with various concentrations of the fatty acid-BSA complexes for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Inflammatory Response Assessment: Measurement of TNF-α and IL-6
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the secretion of cytokines like TNF-α and IL-6 from cells in culture.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7) in a 24-well plate.
-
Induction of Inflammation: To assess anti-inflammatory effects, pre-treat cells with the fatty acid of interest for a specified time before stimulating with a pro-inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL). To assess pro-inflammatory effects, treat the cells directly with the fatty acid.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the cytokines in the samples based on a standard curve.
Figure 3. General experimental workflow for assessing fatty acid effects.
Conclusion: A Promising Alternative for In Vitro Research
The available evidence strongly suggests that this compound and its analog, pentadecanoic acid (C15:0), present a safer alternative to commonly used saturated fatty acids like palmitic and stearic acid for in vitro research. The low to non-existent cytotoxicity of C15:0, even at high concentrations, combined with its broad anti-inflammatory properties, stands in stark contrast to the well-documented lipotoxicity and pro-inflammatory effects of palmitic and stearic acid. While oleic acid also demonstrates a favorable safety profile, the potent and multi-faceted anti-inflammatory actions of C15:0 may offer additional advantages for studies investigating inflammatory processes.
For researchers seeking to minimize confounding cytotoxic and pro-inflammatory effects in their in vitro models, this compound and pentadecanoic acid are compelling candidates that warrant further investigation and consideration. Their use could lead to more reliable and translatable experimental results, particularly in the fields of metabolic disease, inflammation, and drug discovery.
References
- 1. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 2. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 3. Assessing Pentadecanoic Acid In Vitro – Fight Aging! [fightaging.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Derivatization Reagents for the Analysis of 15-Hydroxyprostaglandin Dehydrogenase (15-HPD) Activity
A detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate derivatization strategies for the quantitative analysis of 15-HPD activity markers, such as 15-keto-prostaglandin E2.
The enzymatic activity of 15-hydroxyprostaglandin dehydrogenase (15-HPD) is a critical parameter in numerous physiological and pathological processes. Accurate quantification of its activity, often by measuring the conversion of prostaglandins (B1171923) like PGE2 to 15-keto-PGE2, is essential for research and drug development. Due to the inherent chemical properties of these eicosanoids, derivatization is a common and often necessary step to enhance their analytical characteristics for chromatographic separation and detection, particularly by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
This guide provides a comparative overview of different derivatization reagents and strategies for the analysis of 15-HPD-related compounds, with a focus on their performance, supported by experimental data from published literature.
Comparative Performance of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, precision, and overall performance of the analytical method. Below is a summary of quantitative data for different derivatization strategies applied to the analysis of prostaglandins and their metabolites.
| Derivatization Strategy | Reagent(s) | Analytical Method | Analyte | Sensitivity (LOD/LOQ) | Precision (RSD%) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Oximation & Silylation | Methoxyamine HCl, t-butyldimethylsilyl (TBDMS) | GC-MS | 13,14-dihydro-15-keto-PGE2 | 2 ng | Intra-batch: 11.8%, Inter-batch: 8.1%[1] | Not specified | Overcomes degradation of keto-prostaglandins[1] | Multi-step procedure |
| Esterification & Silylation | Pentafluorobenzyl bromide (PFBBr), BSTFA | GC-MS | PGE2, PGF2α | 1-10 pg detection limits[2] | Not specified | Not specified | High sensitivity with electron capture detection[2] | Multi-step, potential for derivative instability |
| Pyridine-based Derivatization | 4-Diazomethylpyridine | LC-MS/MS | PGE2 | 0.21 pmol on column | Intra-day: <6.8%, Inter-day: <9.8%[3] | Linear range: 0.65 to 7.10 pmol[3] | Rapid reaction (10 min at 40°C)[3] | Requires synthesis of the reagent[3] |
| Oximation & Silylation | Methoxyamine HCl, Trimethylsilyl (TMS) | GC-MS | PGE2 | 46 pg/ml in joint fluid[4] | Not specified | Linear range: 10 pg to 50 ng[4] | Well-established method for prostaglandins | Potential for incomplete derivatization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of derivatization procedures. The following are representative protocols for the derivatization of prostaglandins.
Protocol 1: Oximation and t-Butyldimethylsilylation for GC-MS Analysis of 13,14-dihydro-15-keto-PGE2
This method is designed to overcome the instability of keto-prostaglandins by first protecting the ketone groups.[1]
-
Oximation: Immediately after sample collection, form oximes of the 9 and 15-ketone groups by adding an oximating solution (e.g., methoxyamine hydrochloride in a suitable buffer) directly to the aqueous sample.
-
Extraction: Extract the oximated prostaglandins from the aqueous solution using an appropriate organic solvent.
-
Methylation: Methylate the carboxylic acid group.
-
Silylation: Silylate the free hydroxyl groups at the 11-position and on the oximes using a t-butyldimethylsilylating reagent.
-
Analysis: The resulting derivatives are then analyzed by GC-MS.
Protocol 2: Pentafluorobenzylation and Silylation for GC-MS Analysis
This protocol is suitable for achieving high sensitivity for prostaglandins.[5]
-
Drying: Dry the sample extract completely under a stream of nitrogen.
-
Pentafluorobenzylation: To the dried extract, add 50 µL of a pentafluorobenzyl bromide (PFBBr) solution and 10 µL of N,N-diisopropylethylamine (DIPEA). Incubate the mixture at 45°C for 30 minutes.
-
Evaporation: Evaporate the reagents to dryness under a stream of nitrogen.
-
Silylation: To the dried PFB esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine. Incubate at 60°C for 45 minutes to form the TMS ethers.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 3: Derivatization with 4-Diazomethylpyridine for LC-MS/MS Analysis of PGE2
This method offers a rapid derivatization for sensitive LC-MS/MS analysis.[3]
-
Sample Purification: Purify the analytes from the biological matrix using C18 solid-phase extraction.
-
Derivatization: Derivatize the purified sample with 4-diazomethylpyridine. The reaction is completed at 40°C within 10 minutes without the need for a catalyst.
-
Analysis: The derivatized sample is then separated by reverse-phase HPLC and quantified using a triple-quadrupole mass spectrometer in positive ionization mode.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Caption: General experimental workflow for the analysis of 15-HPD activity markers.
Caption: The central role of 15-HPD in prostaglandin E2 metabolism.
References
- 1. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of A, B, E, and F prostaglandins as pentafluorobenzyl esters by electron-capture gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microdetermination of prostaglandin E2 in joint fluid in rheumatoid arthritis patients using gas chromatography/selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
accuracy and precision of 15-hydroxypentadecanoic acid quantification methods
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of signaling molecules like 15-hydroxypentadecanoic acid (15-HPD) is paramount. This long-chain omega-hydroxy fatty acid is involved in various physiological and pathological processes, making its reliable measurement crucial for advancing research and therapeutic development. This guide provides a comprehensive comparison of the two primary analytical methods for 15-HPD quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific comparative data for 15-HPD is limited, this guide draws upon established methodologies and performance data for structurally similar long-chain hydroxy fatty acids to provide a robust comparison.
Data Presentation: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the analysis of long-chain hydroxy fatty acids, providing an expected performance range for 15-HPD quantification.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <15% |
| Linearity (R²) | >0.99 | >0.99 |
| Throughput | Lower | Higher |
| Derivatization | Required | Often not required |
| Specificity | High | Very High |
Experimental Workflows
To visualize the procedural differences between the two primary methods, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS quantification of 15-HPD.
validating the use of 15-hydroxypentadecanoic acid as an internal standard against other standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is crucial for correcting analytical variability and ensuring the accuracy and precision of results. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable from it, and it should not be naturally present in the sample matrix. 15-Hydroxypentadecanoic acid, an odd-chain hydroxy fatty acid, has been considered for use as an internal standard in the analysis of various lipids, especially other hydroxy fatty acids, due to its low endogenous abundance in many biological samples.
Principles of Internal Standard Selection
The selection of an appropriate internal standard is a critical step in developing a robust quantitative analytical method. The primary role of an internal standard is to compensate for variations in sample preparation (e.g., extraction efficiency) and instrument response. Key characteristics of a suitable internal standard include:
-
Structural Similarity: The IS should have physicochemical properties (e.g., polarity, ionization efficiency) similar to the analyte to ensure it behaves similarly during sample processing and analysis.
-
Purity: The internal standard should be of high purity and free from any contaminants that could interfere with the analysis of the target analyte.
-
No Endogenous Presence: The IS should be absent in the samples being analyzed or present at negligible concentrations.
-
Chromatographic Resolution: The IS should be well-resolved from the analyte and other matrix components in the chromatogram.
-
Stability: The IS should be stable throughout the entire analytical procedure.
Comparison of Internal Standard Alternatives
The most common alternatives for an internal standard when analyzing a specific compound, such as a hydroxy fatty acid, include stable isotope-labeled standards and other structurally related compounds.
| Internal Standard Type | Advantages | Disadvantages |
| This compound | - Low endogenous levels in many biological matrices.- Structurally similar to other long-chain hydroxy fatty acids.- More cost-effective than stable isotope-labeled standards. | - May not perfectly mimic the behavior of all analytes, especially those with different chain lengths or degrees of unsaturation.- Potential for co-elution with other matrix components. |
| Stable Isotope-Labeled Standard | - Considered the "gold standard" as it has nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression/enhancement. | - Can be expensive to synthesize and purchase.- Potential for isotopic interference if not of high isotopic purity. |
| Other Odd-Chain or Structurally Related Fatty Acids | - Can be a cost-effective alternative.- May provide adequate correction for some analytical variability. | - Structural differences can lead to variations in extraction recovery and ionization response compared to the analyte, potentially compromising accuracy. |
Experimental Validation Protocol
To validate the use of this compound as an internal standard, a series of experiments must be conducted to assess the performance of the analytical method. The following is a typical workflow for such a validation.
Detailed Methodologies
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., another hydroxy fatty acid) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, cell lysate) with varying concentrations of the analyte and a constant concentration of the this compound internal standard. A typical range might be 1-1000 ng/mL for the analyte and 100 ng/mL for the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same blank matrix.
2. Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution.
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte and this compound.
Data Presentation for Validation
The following tables illustrate how the quantitative data from the validation experiments should be structured.
Linearity
The linearity of the method is assessed by analyzing the calibration standards and performing a linear regression of the peak area ratio (analyte/IS) versus the analyte concentration.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 155,000 | 0.0098 | 0.95 | 95.0 |
| 5 | 7,850 | 158,000 | 0.0497 | 5.1 | 102.0 |
| 10 | 15,900 | 156,500 | 0.1016 | 10.3 | 103.0 |
| 50 | 79,500 | 157,200 | 0.5057 | 49.8 | 99.6 |
| 100 | 158,000 | 156,000 | 1.0128 | 101.5 | 101.5 |
| 500 | 790,000 | 155,500 | 5.0804 | 498.9 | 99.8 |
| 1000 | 1,550,000 | 154,800 | 10.0129 | 995.0 | 99.5 |
| Regression Equation: | y = 0.0101x - 0.0003 | R²: | 0.9995 |
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are determined by analyzing the QC samples in replicate on the same day (intra-day) and on different days (inter-day).
| Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | |||
| Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Measured Conc. (ng/mL) | Accuracy (%) | |
| Low QC (3 ng/mL) | 2.95 | 98.3 | 4.5 | 3.08 | 102.7 |
| Mid QC (75 ng/mL) | 76.8 | 102.4 | 3.1 | 74.1 | 98.8 |
| High QC (750 ng/mL) | 745.5 | 99.4 | 2.5 | 759.8 | 101.3 |
Matrix Effect
The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
| Concentration (ng/mL) | Peak Area in Neat Solution (A) | Peak Area in Spiked Matrix (B) | Matrix Effect (%) = (B/A) * 100 |
| Low QC (3 ng/mL) | 4,550 | 4,280 | 94.1 |
| High QC (750 ng/mL) | 1,130,000 | 1,095,000 | 96.9 |
Conclusion
While published, direct comparative studies are limited, the physicochemical properties of this compound make it a promising candidate as an internal standard for the quantification of other hydroxy fatty acids and related lipids. Its odd-chain structure minimizes the likelihood of endogenous interference in many sample types.
A thorough validation as outlined in this guide is essential before its implementation in any quantitative bioanalytical method. The performance of this compound should be critically evaluated against the gold standard, a stable isotope-labeled analog of the analyte, if available and economically feasible. For many research applications, this compound can offer a robust and cost-effective solution for reliable quantification when validated appropriately. Researchers and scientists are encouraged to perform such validation studies and publish the results to contribute to the body of knowledge on internal standard selection in lipidomics and metabolomics.
A Comparative Analysis of 15-Hydroxypentadecanoic Acid and Omega-3 Fatty Acids in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of 15-hydroxypentadecanoic acid (15-HPD) and omega-3 fatty acids, focusing on their mechanisms of action, impact on signaling pathways, and overall cellular responses. The information is intended to assist researchers and drug development professionals in evaluating the potential of these fatty acids in various therapeutic contexts.
Introduction
Both this compound, a long-chain fatty acid, and omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are recognized for their significant biological activities, especially their anti-inflammatory properties. While omega-3 fatty acids have been extensively studied for decades, emerging research on 15-HPD and its close relative, pentadecanoic acid (C15:0), suggests a distinct and potent profile of cellular effects. This guide synthesizes findings from various cellular studies to provide a direct comparison.
Comparative Cellular Mechanisms and Signaling Pathways
The cellular effects of 15-HPD/C15:0 and omega-3 fatty acids are multifaceted, involving the modulation of numerous signaling pathways and cellular processes. While both exhibit anti-inflammatory actions, their underlying mechanisms show notable differences.
Anti-Inflammatory Mechanisms
Omega-3 Fatty Acids: The anti-inflammatory effects of omega-3 fatty acids are well-documented and occur through several mechanisms. They can be incorporated into cell membranes and compete with the pro-inflammatory omega-6 fatty acid arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3] This competition leads to the production of less potent pro-inflammatory eicosanoids and the generation of specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins, which actively resolve inflammation.[3][4] Furthermore, omega-3s can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by inhibiting the activation of the transcription factor NF-κB.[5] They have also been shown to downregulate Toll-like receptor 4 (TLR4) signaling.[[“]]
This compound (and C15:0): Pentadecanoic acid (C15:0) has demonstrated broad anti-inflammatory activities.[7][8] Studies have shown that C15:0 supplementation can lower the proinflammatory cytokines MCP-1, IL-6, and TNFα.[9][10] The anti-inflammatory effects of C15:0 are linked to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[11][12] PPAR activation can lead to the suppression of inflammatory gene expression.
Key Signaling Pathways
The following diagram illustrates the distinct and overlapping signaling pathways modulated by 15-HPD/C15:0 and Omega-3 Fatty Acids.
Figure 1: Signaling pathways of 15-HPD/C15:0 and Omega-3s.
Quantitative Comparison of Cellular Activities
A study directly comparing the cellular activities of C15:0 and the omega-3 fatty acid EPA across 12 primary human cell systems revealed that C15:0 exhibited broader and safer activities.[8] The following table summarizes key comparative findings from this and other relevant studies.
| Cellular Activity | This compound (C15:0) | Omega-3 Fatty Acids (EPA) | Reference |
| Cytotoxicity | Non-cytotoxic at all tested concentrations (up to 50 μM) | Cytotoxic to four cell systems at 50 μM | [8] |
| Anti-inflammatory Activities | Dose-dependent, broad anti-inflammatory activities involving 36 biomarkers across 10 systems. | Shared 12 clinically relevant activities with C15:0 at 17 μM, but C15:0 had an additional 28. | [8] |
| Antiproliferative Activities | Antiproliferative in endothelial cells, T cells, coronary artery smooth muscle cells, and fibroblasts. | Data not specified for direct comparison in the same study. | [8] |
| Receptor Activation | Dual partial agonist for PPARα/δ. | Can activate PPARs. | [12][13] |
| Enzyme Inhibition | Histone deacetylase 6 (HDAC6) inhibitor. | Inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. | [1][2][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of 15-HPD/C15:0 and omega-3 fatty acids.
Cell-Based BioMAP® Assay System
This high-throughput platform is used to assess the effects of compounds on primary human cell-based systems mimicking various disease states.
Workflow:
Figure 2: BioMAP® Assay Workflow.
Protocol:
-
Primary human cells from various tissues are cultured in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound (e.g., C15:0 or EPA).[8]
-
The cell systems are then stimulated with factors relevant to the disease state being modeled (e.g., TNF-α to induce an inflammatory response).
-
After an incubation period, the levels of a panel of protein biomarkers are measured using methods like ELISA.
-
The activity profile of the test compound is generated by comparing the biomarker levels in treated versus untreated control systems.
PPAR Agonist Activity Assay
This cell-based reporter assay is used to determine if a compound can activate PPAR receptors.
Protocol:
-
Cells (e.g., HEK293T) are co-transfected with an expression vector for the PPAR of interest (PPARα, PPARδ, or PPARγ) and a reporter plasmid containing a PPAR response element linked to a reporter gene (e.g., luciferase).
-
The transfected cells are then treated with the test compound (e.g., C15:0) or a known PPAR agonist (positive control).
-
After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
An increase in reporter activity indicates that the compound is an agonist for the specific PPAR isoform.[11]
Cytokine Secretion Assay
This assay quantifies the production of inflammatory cytokines by immune cells in response to a stimulus.
Protocol:
-
Immune cells, such as macrophages (e.g., THP-1 derived), are cultured in vitro.[4]
-
The cells are pre-treated with the fatty acid of interest (15-HPD/C15:0 or omega-3s) for a specified period.
-
Inflammation is induced by adding a pro-inflammatory stimulus like lipopolysaccharide (LPS).[4]
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA or a multiplex bead-based assay.
Conclusion
Both this compound and omega-3 fatty acids demonstrate significant potential in modulating cellular inflammatory responses. While omega-3 fatty acids have a well-established role, primarily through the competitive inhibition of arachidonic acid metabolism and the production of pro-resolving mediators, emerging evidence suggests that 15-HPD and its related compound C15:0 possess a broader and potentially safer profile of cellular activities.[8] The distinct mechanisms of action, including the activation of PPARs and inhibition of HDAC6 by C15:0, highlight its potential as a novel therapeutic agent. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these fatty acids in various disease models. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Researchers unpick cellular benefits of omega-3 [nutraingredients.com]
- 3. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Omega-3 Fatty Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity of Commercial 15-Hydroxypentadecanoic Acid Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount. This guide provides a framework for assessing the purity of commercial 15-hydroxypentadecanoic acid, a long-chain hydroxy fatty acid with emerging biological significance. While manufacturers provide a stated purity, independent verification is crucial for ensuring the accuracy and reproducibility of experimental results. This guide outlines the common analytical methods for purity determination and presents a comparison of commercially available standards based on publicly available data.
Comparison of Commercial this compound Standards
The following table summarizes the stated purity of this compound from various commercial suppliers. It is important to note that this information is based on data provided by the suppliers and may not reflect the actual purity of a specific batch. Researchers are strongly encouraged to perform their own purity analysis upon receipt of the standard.
| Supplier | Stated Purity | Analytical Method(s) Mentioned |
| Thermo Scientific Chemicals | ≥99.0 to ≤101.0% (Aqueous acid-base Titration), ≥99.0% (Silylated GC)[1] | Aqueous acid-base Titration, Silylated GC[1] |
| Cayman Chemical | ≥98%[2] | Not specified on product page[2] |
| MedChemExpress | 98.0%[3] | Not specified on product page[3] |
| Larodan | >98%[4] | Not specified on product page[4] |
| Shanghai Nianxing Industrial Co., Ltd. | 98.0%[5] | Not specified on product page[5] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0%[5] | Not specified on product page[5] |
| Unnamed Mumbai Supplier | 98%[6] | Not specified on product page[6] |
Experimental Protocols for Purity Assessment
To independently verify the purity of a this compound standard, a combination of chromatographic and spectroscopic methods is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a hydroxy fatty acid like this compound, derivatization is necessary to increase its volatility.
Methodology:
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the this compound standard into a glass vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a suitable solvent such as pyridine (B92270) or acetonitrile (B52724).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a DB-5ms or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all detected compounds.
-
The mass spectrum of the main peak should be compared with a reference spectrum for this compound-TMS ether to confirm its identity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze this compound without derivatization. Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization or an Evaporative Light Scattering Detector - ELSD) is a common approach.
Methodology (with ELSD):
-
Sample Preparation:
-
Dissolve a known amount of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and ELSD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow: 1.5-2.5 L/min.
-
-
-
Data Analysis:
-
Purity is calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and an estimation of purity by identifying signals corresponding to the main compound and any impurities.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantitative analysis (qNMR).
-
-
NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum (e.g., with proton decoupling).
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum corresponding to this compound and compare them to the integral of the internal standard to determine the absolute purity.
-
Analyze the spectra for the presence of unexpected signals that would indicate impurities. The chemical shifts of these impurity signals can sometimes help in their identification.
-
Visualization of Experimental Workflow and Purity Impact
To clarify the process of purity assessment and its importance, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of this compound.
Caption: Impact of standard purity on experimental outcomes.
By following the outlined experimental protocols and being mindful of the potential for variability in the purity of commercial standards, researchers can ensure the integrity of their studies involving this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 15-Hydroxypentadecanoic Acid
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 15-Hydroxypentadecanoic acid, a long-chain fatty acid used in various research applications.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. Before beginning any procedure, ensure you are in a well-ventilated area.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation[1][3][4]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes[1][3][4]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | A particle filter may be used if dust is generated[3]. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[3].
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing[3].
-
Ingestion: Clean mouth with water and seek medical attention[3].
-
Inhalation: Move to fresh air[3].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system[1].
1. Waste Collection:
-
Carefully sweep up the solid this compound powder, avoiding dust formation[3][4].
-
Place the collected waste into a clearly labeled, sealed container suitable for hazardous chemical waste.
2. Labeling and Storage:
-
Label the waste container clearly as "Hazardous Waste: this compound".
-
Include the date of accumulation and the responsible researcher's name.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as bases and reducing agents[3].
3. Institutional Disposal Protocol:
-
Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Provide the EHS office with the Safety Data Sheet (SDS) for this compound.
4. Regulatory Compliance:
-
Ensure that all local, regional, and national hazardous waste regulations are followed for complete and accurate classification and disposal[3].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Safeguarding Your Research: A Guide to Handling 15-Hydroxypentadecanoic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 15-Hydroxypentadecanoic acid, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedural guidelines is paramount for minimizing risk and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[1][2] Direct contact may cause redness and discomfort. It is supplied as an off-white to white solid powder.[3] A thorough risk assessment should be conducted before handling to identify potential hazards specific to the experimental procedures being undertaken.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against dust particles.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemically impervious gloves are required.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against accidental spills. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not necessary.[3] If significant dust is expected, a particulate filter respirator may be considered. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and maintain a safe laboratory environment.
Preparation and Precaution
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a well-ventilated workbench.
-
Clear Workspace: Ensure the work area is clean and free of clutter before beginning.
-
Review Safety Data Sheet (SDS): Before use, all personnel should review the product-specific SDS for complete hazard information.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and containers, before opening the chemical container.
Weighing and Dispensing
-
Avoid Dust Generation: Handle the solid powder carefully to minimize the creation of airborne dust.
-
Use of Fume Hood: For procedures that may generate dust, it is recommended to work within a chemical fume hood.[3]
-
Controlled Dispensing: Use a clean spatula to transfer the desired amount of the acid from its storage container to a tared weighing vessel.
-
Immediate Sealing: Promptly and securely seal the main container of this compound after dispensing.
Post-Handling Procedures
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Proper Storage: Store this compound in a dry, cool, and well-ventilated location, ensuring the container is tightly closed.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated this compound should be collected in a designated, labeled waste container for non-hazardous solid chemical waste. Do not dispose of it in regular laboratory trash.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that have come into contact with the acid should be placed in the same designated solid waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.
Final Disposal
-
Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with institutional and local regulations.
-
Waste Pickup: Arrange for the collection of the chemical waste by the institution's environmental health and safety department.
-
Regulatory Status: this compound is not classified as a hazardous waste under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA).[3] However, it must still be disposed of as chemical waste and not with household garbage.[2]
Quantitative Data Summary
| Property | Value |
| Physical State | Solid (Powder)[3] |
| Appearance | Off-white[3] |
| Melting Point | 97 - 99 °C (206.6 - 210.2 °F)[3] |
| Molecular Formula | C15H30O3 |
| Molecular Weight | 258.40 g/mol [1] |
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
